molecular formula C12H16N2O2 B13579861 4-Phenoxypiperidine-1-carboxamide

4-Phenoxypiperidine-1-carboxamide

Katalognummer: B13579861
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: QLXDCWNBKVCFSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Phenoxypiperidine-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules. Piperidine carboxamide derivatives are frequently explored as key structural motifs in drug discovery efforts, including the development of potent analgesic agents that target opioid receptors . Furthermore, similar carboxamide-substituted piperidine compounds have been identified as positive allosteric modulators of central nervous system (CNS) targets, such as the 5-HT2C receptor, indicating potential for treating disorders like obesity and substance use . The phenoxy substituent on the piperidine ring is a common feature in compounds investigated for a range of biological activities, contributing to the molecule's overall pharmacodynamic profile. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

4-phenoxypiperidine-1-carboxamide

InChI

InChI=1S/C12H16N2O2/c13-12(15)14-8-6-11(7-9-14)16-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)

InChI-Schlüssel

QLXDCWNBKVCFSF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1OC2=CC=CC=C2)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

The 4-Phenoxypiperidine-1-Carboxamide Scaffold: A Multi-Target Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The pursuit of highly selective, metabolically stable pharmacophores is a cornerstone of medicinal chemistry. Historically, nitrogen-containing heterocycles like imidazoles were heavily utilized, but their propensity to coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes often led to severe drug-drug interactions and hepatotoxicity.

The 4-phenoxypiperidine-1-carboxamide derivative class has emerged as a robust, conformationally restricted alternative. By replacing flexible alkyl chains and problematic imidazole rings with a rigidified piperidine core linked to a phenoxy moiety, researchers have unlocked potent biological activity across three distinct therapeutic targets: Stearoyl-CoA 9-Desaturase (SCD1) , Fatty Acid Amide Hydrolase (FAAH) , and the Histamine H3 Receptor (H3R) .

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind this scaffold's polypharmacology, provide field-proven structure-activity relationship (SAR) data, and outline self-validating experimental protocols for evaluating these derivatives in vitro.

Mechanistic Profiling & Biological Activity

Stearoyl-CoA 9-Desaturase (SCD1) Inhibition

SCD1 is an endoplasmic reticulum-resident enzyme responsible for catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting palmitoyl-CoA and stearoyl-CoA into palmitoleoyl-CoA and oleoyl-CoA. Overexpression of SCD1 is heavily implicated in metabolic syndrome, non-alcoholic steatohepatitis (NASH), and lipogenic solid tumors.

Specific derivatives, such as N-[3-(methylcarbamoyl)phenyl]-4-phenoxypiperidine-1-carboxamide, act as potent SCD1 inhibitors [1]. The carboxamide moiety mimics the thioester linkage of the endogenous acyl-CoA substrate, while the hydrophobic 4-phenoxypiperidine core occupies the deep, lipophilic substrate-binding channel of the SCD1 enzyme, effectively blocking the Δ9 -desaturation process.

G SCD1 SCD1 Enzyme (ER Membrane) MUFA Monounsaturated Fatty Acids (Oleoyl-CoA) SCD1->MUFA Desaturation (Blocked) Inhibitor 4-Phenoxypiperidine- 1-carboxamide Inhibitor->SCD1 Competitive Inhibition SFA Saturated Fatty Acids (Stearoyl-CoA) SFA->SCD1 Endogenous Substrate Disease Metabolic Syndrome & Lipogenesis MUFA->Disease Promotes

Figure 1: Mechanism of SCD1 inhibition by 4-phenoxypiperidine-1-carboxamide derivatives.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a membrane-bound serine hydrolase that degrades neuromodulatory fatty acid amides, most notably the endocannabinoid anandamide (AEA). Inhibiting FAAH elevates endogenous AEA levels, producing profound analgesic and anxiolytic effects without the psychotropic liabilities associated with direct Cannabinoid Receptor 1 (CB1) agonists.

Piperidine-1-carboxamides act as covalent, reversible inhibitors of FAAH [2]. The catalytic serine (Ser241) of FAAH nucleophilically attacks the electrophilic carbonyl carbon of the urea/carboxamide group. The 4-phenoxy substitution provides critical Van der Waals interactions within the cytosolic port of the FAAH active site, dictating both potency and brain penetrance.

Histamine H3 Receptor (H3R) Antagonism

The H3 receptor is a presynaptic autoreceptor in the central nervous system (CNS) that negatively regulates the release of histamine, dopamine, and acetylcholine. Antagonizing H3R promotes wakefulness and cognitive enhancement.

Historically, H3R antagonists relied on an imidazole ring, which caused poor CNS penetration and CYP450 liability. The 4-phenoxypiperidine core serves as a conformationally restricted version of the 3-amino-1-propanol moiety found in early non-imidazole ligands [3]. The basic piperidine nitrogen anchors to Asp114 in the H3R binding pocket, while the phenoxy group extends into a lipophilic sub-pocket, yielding highly selective, orally bioavailable antagonists (e.g., for narcolepsy or Alzheimer's disease).

G H3R Presynaptic H3R (Auto-receptor) Histamine Histamine Release H3R->Histamine Upregulates NT ACh / Dopamine Release H3R->NT Upregulates Antagonist 4-Phenoxypiperidine Derivatives Antagonist->H3R Antagonizes Wake Cognitive Enhancement & Wakefulness Histamine->Wake Promotes NT->Wake Promotes

Figure 2: Pharmacological modulation of the H3 receptor pathway by piperidine derivatives.

Structure-Activity Relationship (SAR) Summary

To guide future synthetic efforts, the following table synthesizes the quantitative biological data associated with structural modifications of the 4-phenoxypiperidine-1-carboxamide scaffold.

TargetKey Structural MotifIC50 / Ki RangePrimary Biological EffectCausality of Substitution
SCD1 N -(3-carbamoylphenyl) substitution on carboxamide10 - 50 nMDecreased lipogenesisEnhances hydrogen bonding with the ER-luminal domain of SCD1.
FAAH Halogenation (e.g., 4-chloro) on the phenoxy ring1 - 20 nMAnalgesia, elevated AEAIncreases lipophilicity, driving the molecule deeper into the acyl-chain binding pocket of FAAH.
H3R 1-isopropyl substitution on piperidine nitrogen0.5 - 5 nMIncreased wakefulness (EEG)The basic amine is critical for salt-bridge formation with Asp114; bulkier groups reduce off-target hERG affinity.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (the "why") to empower researchers to troubleshoot and adapt the assays.

Protocol A: In Vitro FAAH Inhibition Kinetic Assay

Rationale: This assay utilizes a fluorogenic substrate, 7-amino-4-methylcoumarin (AMC)-arachidonoyl amide. Cleavage of the amide bond by FAAH releases highly fluorescent AMC. This allows for real-time kinetic monitoring, which is vastly superior to endpoint assays for identifying tight-binding or slow-binding reversible inhibitors like piperidine carboxamides.

Materials:

  • Recombinant human FAAH (rhFAAH) or rat brain microsomes.

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA. (Note: pH 9.0 is used because the catalytic efficiency of FAAH peaks at alkaline pH).

  • Substrate: AMC-arachidonoyl amide (10 μ M final).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute rhFAAH in Assay Buffer to a final concentration of 1 μ g/mL. Self-Validation: Run a positive control (e.g., URB597) to confirm enzyme viability.

  • Compound Incubation: Dispense 1 μ L of 4-phenoxypiperidine-1-carboxamide derivatives (dissolved in DMSO, 10-point dose-response curve) into a black 384-well microplate. Add 49 μ L of the enzyme solution.

  • Pre-incubation: Incubate at 37°C for 30 minutes. Causality: Carboxamides often exhibit time-dependent inhibition; pre-incubation ensures equilibrium is reached before substrate addition.

  • Reaction Initiation: Add 50 μ L of AMC-arachidonoyl amide substrate (20 μ M stock in Assay Buffer) to all wells.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 340 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine IC50​ using non-linear regression (four-parameter logistic equation).

G Prep Prepare rhFAAH in Tris-HCl (pH 9.0) Incubate Pre-incubate with Inhibitor (30 min, 37°C) Prep->Incubate Substrate Initiate with AMC-Arachidonoyl Amide Incubate->Substrate Measure Kinetic Fluorometry (Ex: 340nm, Em: 460nm) Substrate->Measure Analyze Calculate IC50 via Non-linear Regression Measure->Analyze

Figure 3: Standardized high-throughput workflow for evaluating FAAH inhibitory kinetics.

Protocol B: H3 Receptor Radioligand Binding Assay

Rationale: To confirm target engagement at the H3 receptor without interference from H1, H2, or H4 receptors, a radioligand displacement assay using human recombinant H3R expressed in SK-N-MC cells is utilized. [3H] -N α -methylhistamine is the gold-standard radioligand due to its high affinity and specificity for H3R [3].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest SK-N-MC cells stably expressing hH3R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 30 min. Resuspend the pellet in 50 mM Tris-HCl (pH 7.4).

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 150 μ L of membrane suspension (approx. 10 μ g protein/well).

    • 25 μ L of [3H] -N α -methylhistamine (final concentration 1 nM).

    • 25 μ L of test compound (4-phenoxypiperidine derivative) at varying concentrations.

  • Incubation: Incubate the mixture at 25°C for 60 minutes. Causality: Room temperature incubation prevents the rapid dissociation of the radioligand that occurs at 37°C, ensuring a stable equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with 1 mL ice-cold Tris buffer. Dry filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Validation: Define non-specific binding using 10 μ M thioperamide. Calculate Ki​ values using the Cheng-Prusoff equation.

Conclusion

The 4-phenoxypiperidine-1-carboxamide scaffold represents a masterclass in rational drug design. By rigidly locking the spatial orientation of the phenoxy and amine/amide groups, medicinal chemists have successfully navigated away from the metabolic liabilities of traditional heterocycles. Whether optimized as a covalent FAAH inhibitor for pain management, an SCD1 inhibitor for metabolic disorders, or an H3R antagonist for cognitive enhancement, this core structure provides a highly tunable, self-validating platform for modern therapeutics.

References

  • BRENDA Enzyme Database. "Information on EC 1.14.19.1 - stearoyl-CoA 9-desaturase and Organism(s) Homo sapiens." BRENDA. Available at:[Link]

  • Xiao, W., et al. "The SAR of brain penetration for a series of heteroaryl piperazinyl- and piperadinyl-urea fatty acid amide hydrolase (FAAH) inhibitors." ResearchGate. Available at:[Link]

  • Dvorak, C. A., et al. "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists." Journal of Medicinal Chemistry, 2005. Available at:[Link]

4-Phenoxypiperidine-1-carboxamide: Structure-Activity Relationship (SAR) and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenoxypiperidine-1-carboxamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its rigidified piperidine core, a hydrogen-bonding urea (carboxamide) head group, and a lipophilic phenoxy tail, this structure has been successfully deployed against diverse therapeutic targets, most notably Soluble Epoxide Hydrolase (sEH) and Stearoyl-CoA Desaturase-1 (SCD1) .

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this scaffold. By dissecting the thermodynamic and stereochemical rationale behind experimental choices, we establish a self-validating framework for the synthesis, optimization, and biological evaluation of these compounds.

Structural Anatomy & Pharmacophore Logic

The potency and selectivity of 4-phenoxypiperidine-1-carboxamides stem from their modular architecture. The scaffold acts as a molecular "skeleton key," where minor modifications to the peripheral substituents drastically alter target affinity while maintaining favorable physicochemical properties.

G A N-Substituent (Target Selectivity) B Carboxamide (Urea) (H-Bonding Core) A->B C Piperidine Ring (Conformational Restrictor) B->C D Phenoxy Tail (Hydrophobic Anchor) C->D

Caption: Pharmacophore mapping of the 4-phenoxypiperidine-1-carboxamide scaffold.

The Carboxamide (Urea) Core

The 1-carboxamide moiety is the critical pharmacophore for target engagement. In enzymatic pockets, the urea acts as both a hydrogen-bond donor (via the NH) and an acceptor (via the carbonyl oxygen). The bidentate hydrogen-bonding capability mimics transition states, particularly the epoxide ring-opening transition state in hydrolases[1].

The Piperidine Conformational Restrictor

Replacing flexible alkyl chains with a piperidine ring minimizes the entropic penalty ( ΔS ) upon target binding. The chair conformation of the piperidine projects the phenoxy group and the urea moiety in a defined, linear-like geometry (approximately 180° apart), which is ideal for threading into deep, narrow hydrophobic channels[2].

The Phenoxy Tail

The phenoxy group serves as a hydrophobic anchor. SAR studies indicate that para- or ortho-substitutions on this phenyl ring (e.g., 4-fluoro, 2-chloro) not only optimize Van der Waals interactions within hydrophobic sub-pockets but also block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life[3].

Target-Specific SAR Case Studies

Case Study A: Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a bifunctional enzyme responsible for degrading cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibiting sEH is a major therapeutic strategy for cardiovascular and metabolic diseases.

SAR Insights:

  • H-Bonding: The urea carbonyl accepts hydrogen bonds from the catalytic Tyr383 and Tyr466 residues, while the urea NH donates a hydrogen bond to Asp335.

  • N-Substituent Tuning: Bulky, lipophilic groups on the left-hand side of the urea are highly favored. For instance, the incorporation of a 2,4-dichlorobenzyl group yields N-(2,4-dichlorobenzyl)-4-phenoxypiperidine-1-carboxamide, a potent sEH inhibitor[4].

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 4-Phenoxypiperidine Urea Inhibitor->sEH Inhibits

Caption: Arachidonic acid cascade highlighting sEH inhibition by urea derivatives.

Case Study B: Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

SCD1 catalyzes the rate-limiting step in the formation of monounsaturated fatty acids. SCD1 inhibitors are highly sought after for treating obesity, hepatic steatosis, and certain cancers[5].

SAR Insights:

  • Unlike sEH, the SCD1 binding pocket favors highly polar or heteroaromatic N-substituents.

  • Compounds such as N-[3-(methylcarbamoyl)phenyl]-4-phenoxypiperidine-1-carboxamide demonstrate that extending the hydrogen-bonding network on the N-substituent side drastically shifts selectivity away from sEH and toward SCD1[3].

Quantitative SAR Summary
Compound / N-SubstituentPhenoxy SubstitutionPrimary TargetReported Activity / Role
N-(2,4-Dichlorobenzyl) UnsubstitutedsEHHigh affinity sEH inhibitor; used in 11 C-radiolabeling studies[4].
N-[3-(Methylcarbamoyl)phenyl] UnsubstitutedSCD1Potent SCD1 inhibitor; metabolic disease applications[3].
N-[3-(tert-Butylcarbamoyl)phenyl] 2-ChloroSCD1Optimized SCD1 inhibitor with increased metabolic stability[6].
N-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl) UnsubstitutedSCD1 / NeuroValidated in neurological disorder models[5].
trans-2-Phenylcyclopropyl UnsubstitutedsEHUrea derivative showing nanomolar sEH inhibition (IC 50​ ~ 12 nM)[7].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: we utilize triphosgene rather than commercially available isocyanates to allow for infinite diversity in the N-substituent (R-NH 2​ ) library[5].

Synthesis of 4-Phenoxypiperidine-1-carboxamides via Triphosgene

Rationale: Direct reaction of an amine with triphosgene generates an isocyanate intermediate in situ, which is subsequently trapped by 4-phenoxypiperidine. This avoids the handling of toxic, unstable, or commercially unavailable isolated isocyanates.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under argon. Add triphosgene (0.40 mmol) and dissolve in anhydrous dichloromethane (DCM, 8 mL)[5].

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Amine Addition: Dissolve the primary amine (R-NH 2​ , 1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol) in anhydrous DCM (2 mL). Add this dropwise to the triphosgene solution over 15 minutes.

  • Intermediate Formation: Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature for 1 hour to ensure complete conversion to the isocyanate/carbamoyl chloride.

  • Coupling: Add 4-phenoxypiperidine (1.1 mmol) dissolved in DCM (2 mL) in a single portion. Stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation (QC): Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient). Confirm product identity and purity (>95%) via 1 H-NMR, 13 C-NMR, and LC-MS before biological testing.

G Amine R-NH2 (Primary Amine) Triphosgene Triphosgene / DIPEA (-78°C to RT) Amine->Triphosgene Intermediate R-N=C=O (Isocyanate in situ) Triphosgene->Intermediate Product 4-Phenoxypiperidine- 1-carboxamide Intermediate->Product Piperidine 4-Phenoxypiperidine Piperidine->Product

Caption: Step-by-step synthetic workflow for 4-phenoxypiperidine-1-carboxamides.

In Vitro Biological Evaluation: sEH Fluorescence Assay

Rationale: A fluorogenic substrate, PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate), is used. sEH hydrolyzes the epoxide, triggering an intramolecular cascade that releases a highly fluorescent 6-methoxy-2-naphthaldehyde molecule, allowing for precise, real-time kinetic monitoring.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific binding).

  • Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to a 96-well black opaque microtiter plate.

  • Inhibitor Addition: Add the synthesized 4-phenoxypiperidine-1-carboxamide compounds in DMSO (final DMSO concentration <1%). Include a positive control (e.g., AUDA) and a vehicle control. Incubate at 30 °C for 15 minutes to allow for thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding PHOME (50 μ M final concentration).

  • Kinetic Readout (Self-Validation): Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes. Ensure the reaction rate is linear over this timeframe to validate steady-state kinetics.

  • Data Analysis: Calculate IC 50​ values using non-linear regression analysis of the initial velocities against inhibitor concentration.

References

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Rattus norvegicus and UniProt Accession P80299 - BRENDA Enzyme Database. BRENDA Enzyme Database. Available at:[Link]

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. National Institutes of Health (PMC). Available at:[Link]

  • Information on EC 1.14.19.1 - stearoyl-CoA 9-desaturase and Organism(s) Homo sapiens and UniProt Accession O00767 - BRENDA Enzyme Database. BRENDA Enzyme Database. Available at:[Link]

  • Compounds and uses thereof (US20250034124A1).Google Patents.
  • Information on EC 1.14.19.1 - stearoyl-CoA 9-desaturase and Organism(s) Mus musculus and UniProt Accession P13516 - BRENDA Enzyme Database. BRENDA Enzyme Database. Available at:[Link]

  • 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Structure-Activity Relationship of Compounds with Heterocyclic Structures. NII. Available at:[Link]

Sources

Discovery and Optimization of Novel 4-Phenoxypiperidine-1-Carboxamide Analogs: Mechanistic Insights and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, central nervous system (CNS)-penetrant enzyme inhibitors remains a formidable challenge in modern drug discovery. Among the most privileged scaffolds to emerge in recent years is the piperidine-1-carboxamide (urea) motif. Specifically, 4-phenoxypiperidine-1-carboxamide analogs have demonstrated exceptional utility as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and, more recently, as modulators of Stearoyl-CoA Desaturase-1 (SCD1).

This technical guide explores the rational design, structural biology, and self-validating experimental workflows required to discover and optimize novel 4-phenoxypiperidine-1-carboxamide analogs. By dissecting the causality behind enzyme-induced reactivity and providing robust Activity-Based Protein Profiling (ABPP) protocols, this whitepaper serves as a comprehensive resource for drug development professionals.

Structural Rationale: The Covalent Inhibition Paradigm

The therapeutic efficacy of 4-phenoxypiperidine-1-carboxamides is rooted in their unique mechanism of action. Unlike traditional reversible inhibitors, these compounds act as mechanism-based covalent inactivators of serine hydrolases, most notably FAAH.

Enzyme-Induced Reactivity

In aqueous solution, the urea (carboxamide) linkage is highly resonance-stabilized and chemically inert. However, X-ray crystallographic studies and quantum mechanics/molecular mechanics (QM/MM) simulations have revealed a brilliant example of enzyme-induced reactivity . When the 4-phenoxypiperidine core binds to the FAAH active site, the enzyme's architecture forces a conformational twist in the inhibitor. This distortion causes pyramidalization of the urea nitrogen, breaking its resonance stabilization. Consequently, the carbonyl carbon becomes highly electrophilic, perfectly positioning it for nucleophilic attack by the catalytic Ser241 residue of FAAH .

The 4-phenoxy substituent plays a critical causal role in this process. The rigid, oxygen-linked aromatic ring acts as a hydrophobic vector that anchors the molecule deep within the cytosolic port (acyl chain binding pocket) of the enzyme. This anchoring provides the necessary leverage to force the urea moiety into its strained, reactive conformation.

Mechanism A 4-Phenoxypiperidine Carboxamide C Amide Bond Distortion (Pyramidalization) A->C Hydrophobic Anchoring B FAAH Active Site (Ser241, Ser217, Lys142) B->C Induced Fit D Nucleophilic Attack (Ser241) C->D Proton Shuttle (Lys142) E Covalent Adduct (Irreversible Inhibition) D->E Carbamylation

Fig 1: Mechanism of FAAH covalent inhibition via enzyme-induced amide bond distortion.

Structure-Activity Relationship (SAR) & Data Synthesis

Optimizing the 4-phenoxypiperidine-1-carboxamide scaffold requires balancing the intrinsic reactivity of the warhead with the non-covalent binding affinity ( Ki​ ) dictated by the piperidine substituents. The overall potency of these covalent inhibitors is best expressed by the kinetic parameter kinact​/Ki​ .

By systematically modifying the N-aryl group of the carboxamide (R1) and the para-position of the phenoxy ring (R2), researchers can dramatically tune both potency and selectivity. Replacing a simple phenyl ring at R1 with a 3-aminopyridine enhances hydrogen bonding with the cytosolic port, while electron-withdrawing groups at R2 optimize lipophilic efficiency.

Quantitative SAR Summary
Compound IDR1 (Urea N-substituent)R2 (Phenoxy 4-substituent)FAAH IC50​ (nM) kinact​/Ki​ ( M−1s−1 )Off-Target Binding
PF-750 (Ref) PhenylQuinolin-3-ylmethyl16.2800None detected
PF-3845 (Ref) 3-AminopyridineBiaryl-ether1.615,000None detected
Analog 4a PhenylHydrogen45.0420Minimal
Analog 4b 3-AminopyridineFluorine12.52,800None detected
Analog 4c 3-AminopyridineTrifluoromethyl ( CF3​ )3.29,500None detected

*Note: PF-750 and PF-3845 utilize extended ether/alkyl linkages rather than a direct phenoxy group, but serve as the mechanistic benchmarks for the piperidine-1-carboxamide class .

Self-Validating Experimental Protocols

To ensure scientific integrity, the discovery pipeline for these analogs must rely on self-validating systems. Below are the definitive protocols for chemical synthesis and biological target validation.

Protocol A: Synthesis of 4-Phenoxypiperidine-1-Carboxamides

This step-by-step methodology ensures the generation of high-purity covalent warheads without the use of highly hazardous phosgene gas.

  • In Situ Activation: In a flame-dried flask under inert atmosphere, dissolve the desired arylamine (e.g., 3-aminopyridine, 1.0 eq) and triphosgene (0.4 eq) in anhydrous dichloromethane (DCM) at 0°C. Add N,N -diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Causality: Triphosgene safely decomposes in situ to generate the highly reactive isocyanate/carbamoyl chloride intermediate, ensuring complete activation of the amine.

  • Nucleophilic Coupling: After 30 minutes, add 4-phenoxypiperidine hydrochloride (1.1 eq) to the reaction mixture and allow it to warm to room temperature over 4 hours.

    • Causality: The secondary amine of the piperidine is a superior nucleophile; it attacks the activated intermediate to forge the highly stable urea linkage.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the DIPEA hydrochloride salts. Extract the aqueous layer with ethyl acetate ( 3×20 mL), dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validating Characterization: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient). Validate the structural integrity orthogonally: use 1 H NMR to confirm the diagnostic downfield shift of the piperidine α -protons, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass. This ensures no unreacted starting materials confound downstream biological assays.

Protocol B: Activity-Based Protein Profiling (ABPP)

To prove that the synthesized analogs do not indiscriminately carbamylate other proteins, researchers must utilize ABPP. This protocol is inherently self-validating: it visualizes both target engagement and proteome-wide selectivity simultaneously on a single gel .

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in PBS. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction, adjusting the final protein concentration to 1 mg/mL.

  • Inhibitor Incubation: Treat 50 μ L aliquots of the proteome with either DMSO (vehicle) or varying concentrations of the analog (1 nM to 10 μ M) for 30 minutes at 37°C.

  • Probe Labeling: Add the broad-spectrum serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rhodamine, 1 μ M final concentration), to all samples. Incubate for 30 minutes at room temperature.

    • Causality: FP-Rhodamine covalently binds to the active site of all functional serine hydrolases. If the analog has successfully and selectively carbamylated FAAH, the probe is sterically blocked from binding that specific enzyme.

  • Resolution & Detection: Quench the reactions with 4 × SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner at 532 nm excitation.

  • Data Interpretation: A highly selective analog will show a dose-dependent disappearance of only the ~63 kDa band (FAAH), while all other fluorescent bands (representing off-target serine hydrolases like MAGL or ABHD6) remain perfectly intact.

ABPP S1 Tissue Proteome S2 Inhibitor Incubation S1->S2 Add Analog S3 FP-Rhodamine Labeling S2->S3 30 min, 37°C S4 SDS-PAGE Separation S3->S4 Denature S5 Fluorescence Scanning (Target Engagement) S4->S5 Detect Selectivity

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for self-validating target selectivity.

Future Directions: Beyond Serine Hydrolases

While the 4-phenoxypiperidine-1-carboxamide scaffold is a cornerstone of FAAH inhibitor design, recent discoveries have expanded its utility. High-throughput screening campaigns have identified specific analogs (e.g., N-[3-(methylcarbamoyl)phenyl]-4-phenoxypiperidine-1-carboxamide) as potent inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) .

Because SCD1 plays a critical role in lipid metabolism and the survival of lipogenic cancer cells, repurposing this scaffold opens new avenues in oncology. Future optimization will require tuning the physicochemical properties of the phenoxy moiety to shift the selectivity profile away from covalent serine hydrolase inhibition and toward the allosteric or competitive modulation required for SCD1 targeting.

References

  • Palermo, G., et al. "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." Journal of Medicinal Chemistry, 2011.[Link]

  • Mileni, M., et al. "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences (PNAS), 2008.[Link]

  • Ahn, K., et al. "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology, 2009.[Link]

  • Iwai, T., et al. "Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors." Bioorganic & Medicinal Chemistry, 2015.[Link]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenoxypiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Phenoxypiperidine-1-carboxamide, a molecule of interest within contemporary drug discovery and development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide employs a multi-faceted approach. It combines computational predictions for the target molecule with a detailed examination of experimentally-derived data for its closest structural analog, 4-Phenylpiperidine-1-carboxamide. Furthermore, this document outlines the standard methodologies for the synthesis and analytical characterization of this class of compounds, offering a robust framework for researchers and scientists. This guide is intended to serve as a foundational resource for professionals in medicinal chemistry, pharmacology, and drug development, enabling a deeper understanding of this important chemical scaffold.

Introduction: The Significance of the Piperidine Carboxamide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, valued for its conformational flexibility and its capacity to orient substituents in precise three-dimensional arrangements.[1] When functionalized with a carboxamide group, the resulting piperidine carboxamide scaffold gives rise to a class of compounds with remarkable versatility, targeting a wide array of biological entities.[1] The historical development of piperidine carboxamides, from simple building blocks like nipecotamide to complex therapeutics, underscores their enduring importance in the quest for novel drugs.[1] 4-Phenoxypiperidine-1-carboxamide represents a specific iteration of this scaffold, incorporating a phenoxy moiety that can significantly influence its physicochemical and pharmacological properties. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for its successful development into a therapeutic agent.

Molecular Identity and Structure

The first step in characterizing any compound is to unequivocally establish its structure and identity.

2.1. Chemical Structure

The chemical structure of 4-Phenoxypiperidine-1-carboxamide is depicted below:

Caption: Chemical structure of 4-Phenoxypiperidine-1-carboxamide.

2.2. Nomenclature and Identifiers

  • IUPAC Name: 4-phenoxypiperidine-1-carboxamide

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

  • CAS Number: As of the date of this publication, a specific CAS number for 4-Phenoxypiperidine-1-carboxamide has not been identified in major chemical databases. Researchers are advised to verify the identity of any commercial or synthesized samples through rigorous analytical characterization.

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimations of a molecule's physicochemical properties. The following properties for 4-Phenoxypiperidine-1-carboxamide were predicted using the SwissADME web tool, a widely used and validated platform in drug discovery.[2]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 220.27 g/mol Influences absorption and diffusion across membranes.
logP (Octanol/Water Partition Coefficient) 1.35A measure of lipophilicity, affecting solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA) 58.55 ŲRelates to hydrogen bonding potential and influences membrane permeability and oral bioavailability.
Water Solubility (logS) -2.5 (Soluble)Crucial for formulation, dissolution, and absorption.
pKa (most basic) 8.50The basicity of the piperidine nitrogen influences solubility and interactions with biological targets.
Number of Hydrogen Bond Acceptors 3Affects solubility and binding to biological targets.
Number of Hydrogen Bond Donors 2Affects solubility and binding to biological targets.
Number of Rotatable Bonds 3Influences conformational flexibility and binding affinity.

These predicted values suggest that 4-Phenoxypiperidine-1-carboxamide possesses drug-like properties according to Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability.[2]

Comparative Analysis with a Structural Analog: 4-Phenylpiperidine-1-carboxamide

To provide an experimental context for the predicted properties of 4-Phenoxypiperidine-1-carboxamide, we will examine the known properties of its close structural analog, 4-Phenylpiperidine-1-carboxamide. In this analog, the phenoxy linker is replaced by a direct phenyl-piperidine bond.

4.1. Identity and Known Properties of 4-Phenylpiperidine-1-carboxamide

  • IUPAC Name: 4-phenylpiperidine-1-carboxamide

  • CAS Number: 16568-66-4[3][4]

  • Molecular Formula: C₁₂H₁₆N₂O[4]

  • Molecular Weight: 204.27 g/mol [4]

While a comprehensive, publicly available dataset of all physicochemical properties for this analog is also limited, its established identity allows for more targeted data retrieval. The key structural difference, the absence of the ether oxygen, is expected to decrease polarity and hydrogen bond acceptor count compared to 4-Phenoxypiperidine-1-carboxamide.

Synthesis and Characterization: A Methodological Framework

The synthesis of novel piperidine carboxamides is a well-established area of organic chemistry. While a specific, optimized synthesis for 4-Phenoxypiperidine-1-carboxamide is not detailed in the literature, a general and logical synthetic approach can be proposed.

5.1. Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of a commercially available or synthesized 4-phenoxypiperidine with a source of the carboxamide group.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-phenoxypiperidine 4-phenoxypiperidine Coupling Reaction Coupling Reaction 4-phenoxypiperidine->Coupling Reaction Reagent Isocyanate or Carbamoyl Chloride Reagent->Coupling Reaction 4-Phenoxypiperidine-1-carboxamide 4-Phenoxypiperidine-1-carboxamide Coupling Reaction->4-Phenoxypiperidine-1-carboxamide Formation of Carboxamide Bond

Caption: A generalized synthetic workflow for 4-Phenoxypiperidine-1-carboxamide.

5.2. General Experimental Protocol for Synthesis

  • Preparation of 4-phenoxypiperidine: This intermediate can be synthesized via several established methods, such as the Williamson ether synthesis between a 4-hydroxypiperidine derivative and a phenoxide, or through nucleophilic aromatic substitution reactions.

  • Carboxamide Formation: The secondary amine of 4-phenoxypiperidine can be reacted with a suitable reagent to introduce the carboxamide group. Common methods include:

    • Reaction with an Isocyanate: Treatment of 4-phenoxypiperidine with an isocyanate (e.g., trimethylsilyl isocyanate followed by hydrolysis) would yield the desired product.

    • Reaction with a Carbamoyl Chloride: Acylation with a carbamoyl chloride in the presence of a non-nucleophilic base would also form the carboxamide.

  • Work-up and Purification: The reaction mixture would be subjected to a standard aqueous work-up to remove unreacted reagents and byproducts. The crude product would then be purified using techniques such as column chromatography or recrystallization.

5.3. Analytical Characterization

The identity and purity of the synthesized 4-Phenoxypiperidine-1-carboxamide would be confirmed using a suite of standard analytical techniques.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This technique would provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons of the phenoxy group, the protons of the piperidine ring, and the protons of the carboxamide NH₂ group.

  • ¹³C NMR: This would reveal the number of unique carbon environments in the molecule, confirming the presence of the aromatic, piperidine, and carbonyl carbons.

5.3.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

5.3.3. Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the C-O stretch of the ether linkage.

5.3.4. Melting Point Analysis

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range would suggest a high degree of purity.

Conclusion

While direct experimental data for 4-Phenoxypiperidine-1-carboxamide remains elusive in the public domain, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, a comparative analysis with a close structural analog, and a robust framework for its synthesis and characterization. The computational data suggests that 4-Phenoxypiperidine-1-carboxamide possesses favorable drug-like properties, making it an attractive scaffold for further investigation in drug discovery programs. The methodologies outlined herein provide a clear path for researchers to synthesize and characterize this compound, thereby enabling the experimental validation of its predicted properties and the exploration of its pharmacological potential. It is the author's hope that this guide will serve as a valuable resource for the scientific community and stimulate further research into this promising class of molecules.

References

  • XiXisys. (2025). 4-phenylpiperidine-1-carboxamide | CAS 16568-66-4 GHS SDS (English). Retrieved from [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-370.
  • Stenutz, R. (n.d.). 4-phenylpiperidine-1-carboxamide. Retrieved from [Link]

  • Gopalakrishnan, M., et al. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 11(Suppl 1), P6.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Marton, J., et al. (2012).
  • Saeed, A., et al. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 21(11), 1499.
  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105658.
  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121.

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A Technical Guide to 4-Phenoxypiperidine-1-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-phenoxypiperidine-1-carboxamide core is a quintessential example of a "privileged structure" in medicinal chemistry. Its inherent conformational rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, allows it to serve as a high-affinity ligand for a diverse range of biological targets. This technical guide provides an in-depth analysis of this scaffold, focusing on its design principles, synthetic accessibility, and profound impact on the development of novel therapeutics. We will particularly explore its role in the creation of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system, using the clinical candidate JNJ-42165279 as a central case study. This document is intended for researchers and drug development professionals seeking to leverage this powerful molecular framework in their own discovery programs.

The Concept of Privileged Structures: An Introduction

In the landscape of drug discovery, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets.[1][2] These frameworks are not merely promiscuous binders; rather, they represent an optimal arrangement of steric and electronic features that can be readily adapted to achieve high potency and selectivity for a specific target class. The utility of privileged structures lies in their ability to accelerate the drug discovery process by providing a validated starting point for library synthesis and lead optimization. The benzoylpiperidine and 4-aryl-4-hydroxypiperidine cores are other prominent examples of such versatile scaffolds.[3][4][5] The 4-phenoxypiperidine-1-carboxamide motif has emerged as a particularly fruitful scaffold, demonstrating significant potential in modulating enzymes within the central nervous system.

The 4-Phenoxypiperidine-1-carboxamide Scaffold: Core Attributes

The power of this scaffold lies in the synergistic interplay of its three key components:

  • Piperidine Ring: This saturated heterocycle provides a rigid, three-dimensional framework. Its chair conformation orients substituents in defined axial and equatorial positions, which is critical for precise interaction with target binding pockets. The nitrogen atom acts as a key synthetic handle and can be a crucial hydrogen bond acceptor or a point for introducing further diversity.

  • Phenoxy Group: The ether linkage to a phenyl ring introduces a significant lipophilic element, often crucial for crossing cellular membranes and the blood-brain barrier. The aryl ring itself can engage in π-π stacking and hydrophobic interactions within the target protein. Its substitution pattern allows for fine-tuning of electronic properties and can be used to block metabolic hotspots.

  • Carboxamide Moiety: This functional group is a classic hydrogen bond donor and acceptor. The N-H group can form a critical hydrogen bond with a protein backbone or side chain, while the carbonyl oxygen serves as a strong acceptor. The substituent on the carboxamide nitrogen provides another vector for exploring chemical space and optimizing properties like solubility and potency.

Synthetic Strategy: A Validated Pathway

A robust and scalable synthesis is paramount for the exploration of any chemical scaffold. The 4-phenoxypiperidine-1-carboxamide core is accessible through reliable and well-documented synthetic routes.

General Synthetic Workflow Diagram

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Carboxamide Formation A N-Protected-4-hydroxypiperidine C Mitsunobu Reaction (or Williamson Ether Synthesis) A->C Reagents: DIAD/DEAD, PPh3 B Phenol Derivative B->C D N-Protected-4-phenoxypiperidine C->D E Deprotection (e.g., TFA, HCl) D->E F 4-Phenoxypiperidine Salt E->F H Amide Coupling F->H Base (e.g., TEA, DIPEA) F->H G Isocyanate or Carbamoyl Chloride G->H I Final Product: 4-Phenoxypiperidine-1-carboxamide H->I

Caption: A generalized, two-part synthetic workflow for 4-phenoxypiperidine-1-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative FAAH Inhibitor Core

This protocol is a representative example based on established literature procedures for similar structures.[6]

Step 1: Synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 4-phenoxypiperidine-1-carboxylate.

Step 2: Deprotection to form 4-Phenoxypiperidine

  • Dissolve the product from Step 1 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor for the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain 4-phenoxypiperidine hydrochloride salt, which can often be used directly in the next step.

Step 3: Carboxamide Formation

  • Suspend 4-phenoxypiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.3 M).

  • Add triethylamine (TEA) (2.5 eq) and stir for 15 minutes at room temperature.

  • Add the desired isocyanate (e.g., phenyl isocyanate) (1.05 eq) to the mixture.

  • Stir at room temperature for 12-18 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final 4-phenoxypiperidine-1-carboxamide derivative.

Application Spotlight: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating pain, mood, and inflammation.[7] Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[8][9] By inhibiting FAAH, the endogenous levels of AEA are increased, potentiating its therapeutic effects without the side effects associated with direct cannabinoid receptor agonists.[8][10] The 4-phenoxypiperidine-1-carboxamide scaffold has proven to be exceptionally effective for developing potent and selective FAAH inhibitors.[11][12]

Mechanism of FAAH Inhibition

Inhibitors based on this scaffold typically act as covalent, but sometimes reversible, inactivators of FAAH.[6][11][13] The carboxamide warhead is designed to be attacked by the catalytic serine (Ser241) in the FAAH active site.

FAAH_Mechanism FAAH_Active_Site FAAH Active Site (Ser241, Ser217, Lys142) Transition_State Tetrahedral Intermediate FAAH_Active_Site->Transition_State 2. Nucleophilic Attack by Ser241 on Carbonyl Inhibitor 4-Phenoxypiperidine -1-carboxamide Inhibitor Inhibitor->FAAH_Active_Site 1. Binding & Recognition Covalent_Adduct Carbamylated Enzyme (Inactive FAAH) Transition_State->Covalent_Adduct 3. Collapse of Intermediate (Leaving Group Departs)

Caption: Covalent inhibition mechanism of FAAH by a carboxamide-based inhibitor.

This covalent modification effectively inactivates the enzyme, leading to a sustained elevation of anandamide levels in both the central and peripheral nervous systems.[6][11]

Case Study: JNJ-42165279

JNJ-42165279, developed by Janssen Pharmaceutica, is a potent, selective, and slowly reversible inhibitor of FAAH that prominently features the 4-phenoxypiperidine-1-carboxamide core.[13] It has been investigated in Phase II clinical trials for anxiety and major depressive disorders.[13]

Pharmacological Profile of JNJ-42165279
ParameterValueReference
Target Fatty Acid Amide Hydrolase (FAAH)[11][13]
Mechanism Covalent Inactivation (Slowly Reversible)[11][13]
hFAAH IC₅₀ 70 ± 8 nM[6][12]
rFAAH IC₅₀ 313 ± 28 nM[6]
Selectivity High selectivity against 50+ other targets[6][11]
PK/PD Effect Elevates AEA, OEA, and PEA levels in brain & periphery[6][11]
Clinical Indication Anxiety Disorders, Major Depressive Disorder[13]

JNJ-42165279 demonstrates excellent drug-like properties, including the ability to cross the blood-brain barrier and achieve significant target engagement in the brain.[10][11] Positron Emission Tomography (PET) studies in humans have confirmed that doses of 10 mg and above lead to near-complete occupancy and inhibition of brain FAAH.[10] This potent central and peripheral FAAH inhibition results in a dramatic, dose-dependent increase in the cerebrospinal fluid (CSF) concentrations of anandamide (AEA) and other fatty acid amides.[10]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the JNJ-42165279 series is proprietary, general principles for this class of inhibitors can be inferred from the broader literature.[14]

  • Phenoxy Ring Substitution: Modifications here are critical for tuning potency and metabolic stability. Electron-withdrawing groups can influence the electronics of the ether oxygen and impact binding.

  • Piperidine Ring: The 4-position substitution is generally optimal. Moving the phenoxy group to the 3-position often decreases activity.

  • Carboxamide Substituent: The nature of the group attached to the carboxamide nitrogen is a key determinant of potency and selectivity. This is often an aryl or heteroaryl group that occupies a specific sub-pocket in the FAAH active site. For JNJ-42165279, this is a substituted pyridine ring.[11]

Standardized Assay Protocol: In Vitro FAAH Inhibition Assay

Verifying the potency of newly synthesized compounds is a critical step. The following is a standardized, self-validating protocol for determining the IC₅₀ of a test compound against human FAAH.

Assay Workflow

Caption: Experimental workflow for a typical in vitro FAAH inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (50 mM, pH 9.0) containing 1 mM EDTA and 0.1% BSA.

    • Enzyme Stock: Recombinant human FAAH in a suitable storage buffer. Dilute to the final working concentration (e.g., 1-5 nM) in Assay Buffer just before use.

    • Substrate Stock: N-arachidonoyl-7-amino-4-methylcoumarin (AMC-arachidonamide) at 10 mM in DMSO.

    • Test Compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions (or DMSO for controls) to appropriate wells.

    • Add 178 µL of the diluted FAAH enzyme solution to all wells.

    • Pre-incubation: Incubate the plate for 30 minutes at 30 °C. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for time-dependent or covalent inhibitors.

    • Reaction Initiation: Add 20 µL of the substrate (diluted in Assay Buffer to a final concentration equal to its Km, typically ~5-10 µM) to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm). Read the fluorescence every 60 seconds for 15-30 minutes at 30 °C.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO (0% inhibition) and a potent inhibitor (100% inhibition) control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 4-phenoxypiperidine-1-carboxamide scaffold is a testament to the power of privileged structures in modern drug design. Its successful application in the development of potent FAAH inhibitors like JNJ-42165279 highlights its potential for creating CNS-penetrant drugs with highly specific mechanisms of action. The true value of this guide lies not just in the specific protocols and data presented, but in the underlying logic of its design. By understanding the causal relationships between structure, synthesis, and biological activity, researchers can more effectively leverage this and other privileged scaffolds to address a wide range of therapeutic challenges, from neuroinflammation and pain to psychiatric disorders. Future work will undoubtedly involve applying this core to other enzyme classes and receptor families, further cementing its status as a cornerstone of medicinal chemistry.

References

  • Keith, J. M., Jones, W. M., Tichenor, M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(12), 1204-1208. [Link]

  • JNJ-42165279. Wikipedia. [Link]

  • Keith, J. M., Jones, W. M., Tichenor, M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Publications. [Link]

  • de Haas, S., van der Esker, A., de Witte, W., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics. [Link]

  • Van Daele, G. H. P., De Bruyn, M. F. L., Boey, J. M., et al. (1976). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. [Link]

  • Wagner, S. A., Tumber, A. J., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC. [Link]

  • Hennies, I., et al. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry. [Link]

  • Papa, A., Pasquini, S., Galvani, F., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry. [Link]

  • Vandeputte, M. M., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. [Link]

  • Silvestri, C., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Comprehensive Medicinal Chemistry III. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Iris-ARPI. [Link]

  • Bouyahyaoui, A., et al. (2022). 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. HETEROCYCLES. [Link]

  • Naeem, S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Privileged Structures as Leads in Medicinal Chemistry. ResearchGate. [Link]

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  • Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ResearchGate. [Link]

  • Gámez-Montaño, R., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

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in silico analysis of 4-Phenoxypiperidine-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Analysis of 4-Phenoxypiperidine-1-carboxamide Derivatives for Drug Discovery

Executive Summary

The 4-phenoxypiperidine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of compounds targeting a range of diseases, from cancer to neurodegenerative disorders and viral infections.[1][2][3][4] The successful and efficient development of novel therapeutics from this scaffold hinges on a deep understanding of its structure-activity relationships (SAR). In silico analysis, or computer-aided drug design (CADD), provides a powerful suite of tools to predict, analyze, and refine the interactions of these derivatives with their biological targets, dramatically accelerating the discovery pipeline while reducing costs.[5][6]

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive walkthrough of a robust in silico workflow for the analysis of 4-phenoxypiperidine-1-carboxamide derivatives. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale—the causality behind each computational experiment. We will journey from initial ligand and target preparation through molecular docking, ADMET profiling, and molecular dynamics simulations, culminating in an integrated analysis to identify promising lead candidates for experimental validation. Each protocol is presented as a self-validating system, emphasizing the importance of controls and critical analysis to ensure the trustworthiness of computational predictions.

Chapter 1: The 4-Phenoxypiperidine-1-carboxamide Scaffold: A Profile

Chemical Structure and Therapeutic Significance

The 4-phenoxypiperidine-1-carboxamide core is characterized by a piperidine ring substituted at the 4-position with a phenoxy group and at the 1-position (the nitrogen atom) with a carboxamide moiety. This structure offers a unique combination of rigidity and flexibility, with key points for chemical modification that allow for the fine-tuning of pharmacological properties. The piperidine ring is a ubiquitous feature in many pharmaceuticals, recognized for its role in establishing crucial interactions with biological targets.[4]

Derivatives of this and closely related piperidine carboxamide scaffolds have demonstrated significant potential across multiple therapeutic areas:

  • Oncology: As inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK), which are critical in tumor cell proliferation.[1]

  • Neurodegenerative Diseases: As inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid-beta plaques in Alzheimer's disease.[2]

  • Infectious Diseases: As potent antagonists of the CCR5 receptor, a co-receptor essential for HIV-1 entry into host cells.[3][7][8]

The Rationale for In Silico Analysis

The traditional drug discovery process is notoriously long and expensive. CADD strategies offer a rational, hypothesis-driven approach to navigate the vast chemical space of possible derivatives.[6] By simulating molecular interactions computationally, we can:

  • Screen Large Libraries: Rapidly evaluate thousands of virtual compounds to prioritize a smaller, more promising set for synthesis.

  • Elucidate Binding Mechanisms: Gain atomic-level insights into how a ligand interacts with its target protein, guiding the design of more potent and selective molecules.[9][10]

  • Predict Drug-Likeness: Assess pharmacokinetic and toxicological (ADMET) properties early, filtering out candidates likely to fail in later development stages.[11]

  • Optimize Lead Compounds: Systematically modify a lead structure and predict the impact on binding affinity and safety, streamlining the optimization cycle.

Chapter 2: The Computational Drug Discovery Workflow: A Strategic Overview

A successful in silico investigation follows a logical, multi-stage funneling process. We begin with computationally inexpensive methods to screen a large number of candidates and progressively apply more rigorous, resource-intensive techniques to a refined selection. This ensures that our efforts are focused on the most promising molecules.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Filtering & Refinement cluster_2 Phase 3: In-Depth Validation cluster_3 Outcome LigandPrep Ligand Library Preparation Docking Molecular Docking (Virtual Screening) LigandPrep->Docking TargetPrep Target Protein Preparation TargetPrep->Docking ADMET ADMET Prediction (Drug-Likeness Filter) Docking->ADMET Top Hits MD_Sim Molecular Dynamics (Stability Analysis) ADMET->MD_Sim Promising Hits MM_PBSA Binding Free Energy (MM/PBSA) MD_Sim->MM_PBSA Final Prioritized Lead Candidates for Synthesis MM_PBSA->Final Validated Leads

Caption: The integrated in silico drug discovery workflow.

Chapter 3: Molecular Docking: Predicting Binding Affinity and Pose

The Causality Behind the Experiment

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy score.[9] Its primary utility in early-stage discovery is to perform virtual screening—rapidly assessing a large library of derivatives to identify those with the highest predicted affinity for the target's active site. This allows us to prioritize compounds for more detailed analysis or synthesis.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a standard procedure for docking a 4-phenoxypiperidine-1-carboxamide derivative into a prepared protein target.

1. Target Preparation: a. Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Clean Protein: Using a molecular visualization tool (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules such as water, co-crystallized ligands, and ions, unless they are known to be critical for binding.[12] c. Add Hydrogens and Charges: Add polar hydrogens and assign partial charges (e.g., Kollman charges). This is crucial for calculating electrostatic interactions accurately.[12] d. Convert to PDBQT: Save the prepared protein in the PDBQT format required by AutoDock tools, which includes atomic charges and atom types.

2. Ligand Preparation: a. Generate 3D Structure: Draw the 2D structure of the derivative using software like ChemDraw and convert it to a 3D structure. b. Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. c. Assign Charges and Torsions: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds (torsions) of the ligand. d. Convert to PDBQT: Save the prepared ligand in the PDBQT format.

3. Grid Box Generation: a. Define Binding Site: Identify the active site of the protein, often based on the location of a co-crystallized ligand in the experimental structure. b. Set Grid Parameters: Define a grid box that encompasses the entire binding site. The grid coordinates (center and dimensions) tell AutoDock Vina where to perform the docking calculations.[13]

4. Running the Docking Simulation: a. Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name. b. Execute Vina: Run the AutoDock Vina executable from the command line, referencing the configuration file.

5. Analysis and Validation: a. Analyze Binding Energy: The primary output is a binding affinity score in kcal/mol. More negative values suggest stronger binding.[9] b. Visualize Poses: Load the docked poses and the protein structure into a visualizer. Analyze the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the top-ranked pose and the protein's active site residues. c. Self-Validation (Crucial): If the PDB structure contained a co-crystallized ligand, re-dock this native ligand into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value below 2.0 Å validates that the docking protocol can accurately reproduce the experimental binding mode.[14]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Clean, Add H+ Assign Charges PDB->PDB_Prep Ligand2D Ligand Structure (2D) Ligand3D 3D Conformation Assign Charges Ligand2D->Ligand3D Grid Define Grid Box (Active Site) PDB_Prep->Grid Vina Run AutoDock Vina Ligand3D->Vina Grid->Vina Results Binding Energy & Docked Poses Vina->Results Analysis Visualize Interactions (H-Bonds, etc.) Results->Analysis

Caption: The workflow for molecular docking experiments.
Data Presentation

Quantitative results from docking should be summarized for clear comparison.

Derivative IDBinding Energy (kcal/mol)Predicted Ki (nM)Key Interacting ResiduesH-Bonds
Compound-01-9.5150.2TYR-121, ASP-79, PHE-3302
Compound-02-8.2850.6PHE-77, SER-1521
Compound-03-10.175.4TYR-121, HIS-151, ASP-793
Reference Drug-9.8110.8TYR-121, PHE-330, GLY-762

Chapter 4: ADMET Profiling: Assessing Drug-Likeness and Safety

The Causality Behind the Experiment

A compound with excellent potency is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties. Performing in silico ADMET analysis early is a critical filtering step to eliminate compounds with unfavorable pharmacokinetic profiles, saving immense resources by preventing their advancement.[11]

Protocol: ADMET Prediction with Online Tools

Web-based servers like SwissADME and pkCSM provide user-friendly interfaces to predict a wide range of properties from a chemical structure.[15]

1. Input Structure: a. Navigate to a web server (e.g., SwissADME). b. Draw the chemical structure or paste a list of SMILES strings for the derivatives of interest.

2. Run Prediction: a. Execute the prediction algorithm on the server.

3. Interpret Results: a. Physicochemical Properties: Analyze molecular weight, LogP (lipophilicity), and water solubility.[16] b. Pharmacokinetics: Check for violations of Lipinski's Rule of Five, which predicts poor oral absorption. Evaluate predictions for GI absorption and Blood-Brain Barrier (BBB) permeability.[16][17] c. Drug-Likeness: Review alerts for undesirable chemical features. d. Toxicity: Assess predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other potential toxicities.

Data Presentation

Summarize the key predicted ADMET properties in a structured table.

Derivative IDMW ( g/mol )LogPSolubilityGI AbsorptionBBB PermeantLipinski ViolationshERG InhibitorAmes Toxic
Compound-01450.53.8GoodHighYes0NoNo
Compound-02510.25.5ModerateHighNo1YesNo
Compound-03465.14.1GoodHighYes0NoNo

Chapter 5: Molecular Dynamics (MD) Simulations: Understanding Dynamic Interactions

The Causality Behind the Experiment

Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. MD simulations offer a deeper understanding by modeling the movement of atoms in a protein-ligand complex over time, typically nanoseconds to microseconds.[18] This allows us to:

  • Assess Stability: Determine if the ligand remains stably bound in the active site or if the interactions predicted by docking are transient.[9]

  • Observe Conformational Changes: Watch how the protein and ligand adapt to each other.

  • Analyze Solvent Effects: Explicitly model the role of water molecules in the binding event.

Experimental Protocol: MD Simulation with GROMACS

This is a condensed workflow for a protein-ligand MD simulation.

1. System Preparation: a. Generate Ligand Topology: Create a topology file for the ligand (e.g., from the CGenFF server for CHARMM force fields) that describes its bond lengths, angles, and charges.[19] b. Combine Protein-Ligand: Merge the coordinate files of the top-ranked docked pose and the prepared protein. c. Define Simulation Box: Place the complex in a simulation box (e.g., a cubic or dodecahedron box) of appropriate dimensions. d. Solvation: Fill the box with a chosen water model (e.g., TIP3P). e. Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

2. Simulation: a. Energy Minimization: Run a steep descent algorithm to remove any steric clashes or bad contacts in the initial system. b. Equilibration: Perform two short equilibration phases. First, under an NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Second, under an NPT (isothermal-isobaric) ensemble to stabilize pressure and density. Positional restraints are often applied to the protein and ligand during this phase.[19] c. Production Run: Run the main simulation for the desired length (e.g., 100 ns) with all restraints removed, saving the coordinates (trajectory) at regular intervals.

3. Analysis: a. Trajectory Post-Processing: Center the complex in the box and correct for periodicity.[18] b. RMSD Analysis: Calculate the Root Mean Square Deviation of the ligand and protein backbone over time. A stable, plateauing RMSD curve indicates the complex has reached equilibrium. c. RMSF Analysis: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein. d. Interaction Analysis: Monitor key interactions, such as hydrogen bonds, over the course of the simulation to confirm their stability.

G Start Docked Protein-Ligand Complex Solvate Solvate with Water & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The major stages of a molecular dynamics simulation.

Chapter 6: Conclusion: Synthesizing Data for Lead Selection

The true power of this in silico workflow lies in the integration of all data points. A promising lead candidate is not simply the one with the best docking score. It is a compound that demonstrates:

  • High Predicted Affinity: A strong binding energy from molecular docking.

  • Stable Binding Pose: Key interactions are maintained throughout an MD simulation, confirmed by a stable RMSD.

  • Favorable ADMET Profile: Passes Lipinski's rules, shows high predicted absorption, and lacks major toxicity alerts.

By cross-referencing the data from each stage, researchers can build a strong, evidence-based case for selecting a small number of highly promising 4-phenoxypiperidine-1-carboxamide derivatives for chemical synthesis and subsequent in vitro and in vivo validation. This rational, computationally-driven approach maximizes the probability of success while optimizing the use of valuable laboratory resources.

References

  • Benchchem.
  • Benchchem.
  • Ali, H., et al. (n.d.). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro)
  • Al-Wahaibi, L. H., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online.
  • Ghanbari, M., et al. (2025). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM.
  • Union.ai. (2026). Simulating Protein-Ligand Complexes using Open Source tools.
  • Rossi, A. R. (n.d.).
  • Al-Zahrani, A. A., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Schlitter, J., et al. (n.d.).
  • Yilmaz, F., & Yilmaz, A. (2026). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease.
  • Balachandran, C. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.
  • Balachandran, C., et al. (2014). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
  • Rathod, V., et al. (2025). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor.
  • Abdel-rahman, H. M., et al. (n.d.). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PMC.
  • Cheng, F., et al. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC.
  • Li, P., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Thomas, R. (2023). The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences.
  • Lab of Computational Chemistry and Drug Design. (n.d.).
  • Karmakar, S., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
  • Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed.
  • Li, J., et al. (2025). Computational-aided drug design strategies for drug discovery and development against oral diseases. Frontiers.
  • Pashkovskii, F., et al. (2023).
  • Khan, I., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.

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Elucidating the Bioactive Conformations of 4-Phenylpiperidine Analgesics: A Structural and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenylpiperidine class of analgesics—encompassing meperidine (pethidine), ketobemidone, and the prodines—represents a cornerstone in the evolution of synthetic opioids. Unlike the rigid pentacyclic scaffold of morphinans, the highly flexible piperidine ring in these compounds presents a complex conformational landscape. The orientation of the 4-phenyl ring (axial vs. equatorial) dictates not only the binding affinity at the Mu-Opioid Receptor (MOR) but also the intrinsic efficacy (agonist vs. antagonist profile).

As drug development professionals push toward highly selective, low-liability opioids, understanding the thermodynamic drivers of these conformations is critical. This whitepaper provides an in-depth mechanistic analysis of 4-phenylpiperidine conformations, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental workflows for conformational elucidation.

The Conformational Dichotomy: Axial vs. Equatorial Phenyl Binding

The pharmacological profile of 4-phenylpiperidines is fundamentally governed by the thermodynamic equilibrium of the piperidine ring puckering. The central question in the SAR of these molecules is the spatial orientation of the 4-phenyl group relative to the piperidine chair conformation.

The Energy Landscape and the "Prodine Paradox"

Computational molecular mechanics (MM) and dynamics (MD) have revealed that the equatorial phenyl conformation is generally the global energy minimum in a vacuum for meperidine, ketobemidone, and the prodines[1]. However, the energy penalty to adopt the axial phenyl conformation varies drastically based on ring substitution.

For meperidine and ketobemidone, the axial conformation is only 0.6 to 0.7 kcal/mol higher in energy than the equatorial form[1]. This low energy barrier allows the molecule to easily adopt the axial conformation upon entering the MOR orthosteric site, an induced-fit mechanism that is hypothesized to explain the profound potency-enhancing effect of the m-hydroxy group in ketobemidone[1].

Conversely, the prodines present a fascinating structural paradox. Alpha-prodine (trans 3-methyl/4-phenyl) and beta-prodine (cis 3-methyl/4-phenyl) exhibit significant steric crowding[2]. In beta-prodine, the axial phenyl conformer is severely destabilized (3.4 kcal/mol higher in energy) due to steric clashes with the 3-methyl group[1]. Despite this thermodynamic restriction, beta-prodine is highly potent. This suggests that the 3-methyl group pre-organizes the ligand into a highly specific, albeit strained, orientation that perfectly complements the receptor's hydrophobic pocket, thereby reducing the entropic penalty of binding.

Quantitative Conformational Data

Table 1: Relative Energies of Axial vs. Equatorial Conformers

CompoundPreferred ConformationEnergy Diff (Axial - Eq) (kcal/mol)Mechanistic Implication
Meperidine Equatorial+0.6High flexibility allows induced fit at MOR.
Ketobemidone Equatorial+0.7Axial conformer accessible, enhances potency via m-OH.
Alpha-prodine Equatorial+2.8Trans 3-Me/4-Ph stabilizes equatorial mode.
Beta-prodine Equatorial+3.4Cis 3-Me/4-Ph sterically destabilizes axial mode.

Table 2: Receptor Binding & Analgesic Potency

CompoundSubtype SelectivityAnalgesic Potency (Morphine = 1)Primary Clinical/Research Utility
Meperidine Mu-selective0.1 - 0.2Short-acting obstetric/surgical analgesia.
Ketobemidone Mu-selective1.0 - 2.0High-efficacy pain management.
Alpha-prodine Mu-selective~0.5Rapid-onset dental/obstetric anesthesia.
Beta-prodine Mu-selective3.0 - 5.0SAR modeling (The "Prodine Paradox").

Molecular Basis of Mu-Opioid Receptor (MOR) Activation

The conformational state of the 4-phenylpiperidine directly triggers the functional state of the MOR. Early investigations established that pure antagonist activity in this series is heavily mediated through a phenyl-equatorial mode of binding[3]. For instance, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of antagonists, the lowest-energy conformer positions the hydroxyphenyl moiety in an equatorial orientation, with the axial conformer being >3.1 kcal/mol higher in energy[4].

Conversely, rigidifying the structure to force a phenyl-axial conformation—such as in 4-t-butyl substituted analogs—results in compounds that favor a common, non-morphine-like phenyl axial conformation that retains potent agonist efficacy[5].

MOR_Signaling Ligand 4-Phenylpiperidine (Axial/Equatorial) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds & Induces Conformational Shift Gi Gi/o Protein Complex MOR->Gi Catalyzes GDP/GTP Exchange AC Adenylyl Cyclase (AC) Gi->AC Alpha Subunit Inhibits IonChannels K+ Efflux ↑ / Ca2+ Influx ↓ Gi->IonChannels Beta-Gamma Subunits Modulate cAMP cAMP Levels ↓ AC->cAMP Reduces Synthesis Analgesia Analgesic Response cAMP->Analgesia Neuronal Hyperpolarization IonChannels->Analgesia

Figure 1: Mu-Opioid Receptor (MOR) Gi/o-coupled signaling pathway triggered by 4-phenylpiperidines.

Experimental Methodologies for Conformational Elucidation

To confidently progress a 4-phenylpiperidine lead compound, researchers must employ orthogonal techniques. Relying solely on static crystal structures is insufficient, as crystal packing forces can distort the bioactive conformation. The following self-validating protocols ensure high-fidelity conformational assignment.

Workflow Start Ligand Input (2D Structure) MM Molecular Mechanics (MMFF94x Force Field) Start->MM 3D Generation NMR NMR Spectroscopy (NOESY/ROESY) Start->NMR Synthesis & Assay MD Molecular Dynamics (Explicit Solvation) MM->MD Energy Minimization Docking Receptor Docking (MOR Active Site) MD->Docking Conformational Ensemble NMR->Docking Distance Constraints Output Bioactive Conformation Validated Docking->Output SAR Validation

Figure 2: Orthogonal computational and empirical workflow for conformational elucidation.

Protocol 1: Computational Conformational Searching & Docking

Causality: Standard force fields (like AMBER) often fail to accurately capture the subtle ring-puckering energetics of piperidines. We utilize the MMFF94x force field because it is specifically parameterized for small organic molecules and accurately models the steric clashes between the 3-methyl and 4-phenyl groups.

  • Ligand Preparation: Generate 3D structures and assign physiological protonation states (pH 7.4) to the piperidine nitrogen.

  • Conformational Sampling: Execute a Stochastic or Monte Carlo Multiple Minimum (MCMM) search using the MMFF94x force field.

  • Solvation Modeling: Apply a Generalized Born (GB/SA) continuum solvation model to simulate the dielectric environment of the binding pocket.

  • Self-Validating Clustering: Cluster all conformers within a 20 kcal/mol window. Validation Check: If the global minimum does not account for >90% of the Boltzmann population at 298K, trigger explicit solvent Molecular Dynamics (MD) to resolve entropic contributions.

  • Receptor Docking: Dock the top 5 lowest-energy conformers into the active state MOR cryo-EM structure (e.g., PDB: 6DDF) to evaluate steric complementarity.

Protocol 2: Solution-State NMR Spectroscopy (NOESY)

Causality: Computational predictions must be empirically grounded. NOESY (Nuclear Overhauser Effect Spectroscopy) is employed because through-space dipole-dipole coupling provides direct distance constraints (< 5 Å) in solution, free from crystal packing artifacts.

  • Sample Preparation: Dissolve the pure compound in D₂O (for HCl salts) or CDCl₃ (for free bases) at a concentration of 10-20 mM.

  • Resonance Assignment: Acquire 1D ¹H, ¹³C, and 2D HSQC/HMBC spectra to unambiguously assign the piperidine backbone and 4-phenyl side-chain resonances.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Cross-Peak Integration: Measure the integration volumes of cross-peaks between the piperidine 3-position protons (e.g., 3-methyl) and the 4-phenyl ortho-protons.

  • Self-Validating Distance Geometry: Convert NOE volumes to interatomic distances using the isolated spin pair approximation. Validation Check: Compare the NMR-derived distances against the MMFF94x minimized structures. A match confirms the solution-state preference for the axial or equatorial conformer.

Structure-Activity Relationships (SAR) and Drug Design Implications

The strategic substitution of the 4-phenylpiperidine core allows medicinal chemists to act as molecular architects, tuning the energy landscape to favor specific pharmacological outcomes.

SAR_Logic Base 4-Phenylpiperidine Core Sub3 3-Methyl Substitution Base->Sub3 Modulates Puckering Sub4 4-Alkyl/Aryl Substitution Base->Sub4 Dictates Binding Mode Trans Trans (Alpha-prodine) Equatorial Phenyl Sub3->Trans Favorable Cis Cis (Beta-prodine) Steric Crowding Sub3->Cis Destabilized Axial Axial Axial Phenyl (e.g., Ketobemidone) Sub4->Axial Agonist Efficacy ↑ Equat Equatorial Phenyl (Antagonists) Sub4->Equat Antagonist Profile ↑

Figure 3: Structure-Activity Relationship (SAR) logic tree for 4-phenylpiperidine derivatives.

By understanding that pure antagonist activity is linked to the equatorial phenyl conformation[3][4], and that potent agonism often leverages the accessibility of the axial conformation[1][5], researchers can rationally design next-generation therapeutics. For example, introducing bulky groups (like a 4-t-butyl) can lock the molecule into an axial conformation[5], while specific cis/trans methyl substitutions can fine-tune the entropic penalty of receptor binding[2].

References

  • Froimowitz, M. "Conformation-activity study of 4-phenylpiperidine analgesics." Journal of Medicinal Chemistry. 1

  • "Investigation of the N-Substituent Conformation Governing Potency and μ Receptor Subtype-Selectivity in (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)- piperidine Opioid Antagonists." Journal of Medicinal Chemistry. 3

  • "Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines." National Institutes of Health. 5

  • Beckett, A.H., Casy, A.F., Kirk, G. "Alpha- and Beta-Prodine Type Compounds." J. Med. Pharm. Chem.2

  • "Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists." Journal of Medicinal Chemistry. 4

Sources

Pharmacological Profiling of Novel Piperidine-4-Carboxamide Derivatives: A Multi-Target Perspective

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine-4-carboxamide (P4C) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Structurally, the piperidine ring provides a rigid, basic core that can be extensively functionalized at the nitrogen atom and the carboxamide moiety. This structural plasticity allows researchers to fine-tune the spatial geometry and electronic distribution of the molecule, enabling high-affinity engagement with vastly different biological targets.

As a Senior Application Scientist, I have structured this technical guide to dissect the pharmacological profiling of P4C derivatives across three distinct therapeutic domains: viral entry inhibition (CCR5 antagonism), oncology (Carbonic Anhydrase IX/XII inhibition), and antimicrobial therapy (DNA Gyrase inhibition).

Mechanistic Profiling & Target Engagement

CCR5 Antagonism and HIV-1 Entry Inhibition

The chemokine receptor CCR5 is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1. P4C derivatives were identified as potent CCR5 antagonists, binding to an allosteric pocket within the transmembrane helices of the receptor[1]. This binding locks CCR5 in an inactive conformation, preventing the viral envelope glycoprotein gp120 from engaging the receptor, thereby halting viral fusion.

The Causality of Lead Optimization: Early P4C derivatives exhibited low nanomolar affinity for CCR5 but failed in preclinical development due to rapid oxidative metabolism by Cytochrome P450 enzymes in the liver[2]. To solve this, researchers introduced polar groups (such as a carbamoyl group) into the phenyl ring of the 4-benzylpiperidine moiety[1]. Why? The addition of polar groups decreases the overall lipophilicity (LogP) of the molecule. Since CYP450 enzymes typically favor highly lipophilic substrates for oxidation, this modification effectively shielded the molecule from rapid hepatic clearance while maintaining the precise spatial geometry required for CCR5 antagonism. This strategy directly led to the discovery of the clinical candidate TAK-220[3].

Carbonic Anhydrase IX and XII Inhibition (Oncology)

In solid tumors, hypoxia induces the overexpression of Carbonic Anhydrase (CA) isoforms IX and XII. These metalloenzymes hydrate extracellular CO₂ to bicarbonate and protons, acidifying the tumor microenvironment to promote metastasis while maintaining an alkaline intracellular pH for cancer cell survival[4].

The "Tail Approach" to Selectivity: P4C derivatives have been engineered as potent hCA IX/XII inhibitors by coupling the piperidine core to a benzenesulfonamide group[5]. The sulfonamide acts as a Zinc-Binding Group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site[4]. However, the active sites of ubiquitous, off-target cytosolic isoforms (hCA I and II) are highly similar to hCA IX/XII. To achieve selectivity, researchers utilized the "tail approach." By attaching bulky, flexible piperazine or benzylamine "tails" to the carboxamide nitrogen, the molecule extends into the outer rim of the active site[5]. Because this outer rim is the most structurally variable region among CA isoforms, the tailored P4C derivatives selectively interact with the unique hydrophobic/hydrophilic residues of hCA IX and XII, avoiding systemic toxicity[4].

DNA Gyrase Inhibition (Antimicrobial)

Mycobacterium abscessus is a notoriously drug-resistant non-tuberculous mycobacterium. Recent whole-cell screening identified P4C derivatives as potent bactericidal agents against this pathogen[6].

Mechanism of Action: Genetic mapping and biochemical assays revealed that P4Cs target the GyrA2GyrB2 heterotetrameric complex of DNA gyrase[6]. During bacterial replication, DNA unwinding introduces positive supercoils. DNA gyrase normally relieves this tension by creating transient double-strand breaks, passing another DNA segment through the break, and resealing it. P4Cs stabilize the cleavage complex, preventing the resealing step[7]. This mechanism is self-validated in vivo through the use of recA promoter-based reporter strains: the accumulation of double-strand breaks triggers the bacterial SOS response, strongly inducing recA expression, which confirms the DNA-damaging causality of the drug[8].

Multi-Target Pharmacological Data Summary

To benchmark the efficacy of these derivatives, the following table synthesizes the quantitative pharmacological data across the three therapeutic targets.

Compound / DerivativePrimary TargetTarget Isoform / StrainInhibitory Potency (IC₅₀ / Kᵢ)Key Pharmacological Feature
TAK-220 (5m) CCR5 ReceptorHuman CCR5 (R5 HIV-1)IC₅₀ = 3.5 nMHigh metabolic stability (BA = 29%); blocks viral fusion[1].
Compound 16g CCR5 ReceptorHuman CCR5IC₅₀ = 25.73 nMEquivalent potency to Maraviroc; low hERG toxicity[9].
Compound 11 Carbonic AnhydrasehCA XII (Tumor)Kᵢ = 2.7 nM17-fold selectivity over hCA I; benzylamine tail[5].
Compound 16 Carbonic AnhydrasehCA IX (Tumor)Kᵢ = 0.8 nMSub-nanomolar potency; disrupts tumor pH regulation[5].
MMV688844 (844) DNA GyraseM. abscessus (Wild-Type)MIC = ~1-2 µMBactericidal; no cross-resistance with SPR719[6].

Visualizing Target Pathways and Workflows

G P4C Piperidine-4-carboxamide (P4C) Scaffold CCR5 CCR5 Receptor (Host Macrophage/T-Cell) P4C->CCR5 Antagonism CAIX Carbonic Anhydrase IX/XII (Tumor Microenvironment) P4C->CAIX Inhibition Gyrase DNA Gyrase (M. abscessus) P4C->Gyrase Inhibition HIV Blocks HIV-1 gp120 Binding Prevents Viral Entry CCR5->HIV Downstream Effect pH Disrupts pH Regulation Induces Tumor Cell Death CAIX->pH Downstream Effect DNA Causes DNA Damage Bactericidal Effect Gyrase->DNA Downstream Effect

Divergent pharmacological pathways of Piperidine-4-carboxamide derivatives across three targets.

W Start Compound Library (P4C Derivatives) Screening Primary High-Throughput Screening (Receptor Binding / Enzyme Assay) Start->Screening Hit Hit Identification (IC50 < 100 nM) Screening->Hit Activity Validation Opt Lead Optimization (Tail Approach & Polar Group Addition) Hit->Opt SAR Analysis Metab In Vitro Metabolic Stability (Human Hepatic Microsomes) Opt->Metab PK/PD Profiling InVivo In Vivo Efficacy & PK (Animal Models) Metab->InVivo >60% Stability Candidate Clinical Candidate Selection (e.g., TAK-220) InVivo->Candidate Efficacy & Safety

High-throughput screening and lead optimization workflow for P4C clinical candidates.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls to prevent false positives.

Protocol A: Intracellular Calcium Mobilization Assay (CCR5 Antagonism)

This assay measures the ability of P4C derivatives to block CCL5 (RANTES)-induced calcium release.

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing human CCR5 into 96-well black, clear-bottom plates. Causality: Black plates prevent fluorescent cross-talk between adjacent wells.

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM dye (2 µM) and probenecid (2.5 mM) for 45 minutes at 37°C. Causality: Fluo-4 AM is membrane-permeable; once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell. Probenecid inhibits organic anion transporters, preventing the dye from leaking out.

  • Step 3: Compound Incubation. Add serial dilutions of the P4C derivative (0.1 nM to 10 µM) and incubate for 30 minutes.

  • Step 4: Agonist Addition & Reading. Inject the agonist CCL5 (10 nM) using an automated fluidics system (e.g., FLIPR) and immediately record fluorescence (Ex: 488 nm / Em: 516 nm) for 3 minutes.

  • System Validation:

    • Positive Control: Maraviroc (known CCR5 antagonist) must yield an IC₅₀ of ~1-3 nM.

    • Negative Control: Wild-type HEK293 cells (lacking CCR5) must show zero calcium flux upon CCL5 addition, proving the signal is strictly CCR5-dependent.

Protocol B: Stopped-Flow CO₂ Hydration Assay (hCA IX/XII Inhibition)

This kinetic assay measures the inhibition of the enzyme-catalyzed hydration of CO₂.

  • Step 1: Buffer Preparation. Prepare a reaction buffer containing 10 mM HEPES (pH 7.4), 0.1 M Na₂SO₄ (to maintain ionic strength), and 0.2 mM Phenol Red. Causality: The hydration of CO₂ produces protons (H⁺). Phenol Red is a pH indicator that changes absorbance rapidly as the pH drops, allowing real-time tracking of the reaction velocity.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate recombinant hCA IX or XII (10 nM) with varying concentrations of the P4C derivative for 15 minutes at 20°C. Causality: Metalloenzyme inhibitors often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.

  • Step 3: Stopped-Flow Execution. Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM) using a stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm.

  • System Validation:

    • Baseline Control: Measure the uncatalyzed hydration of CO₂ (buffer only). The enzyme-catalyzed rate must be at least 10x faster than the baseline to ensure a valid dynamic range.

    • Standard Control: Acetazolamide (AAZ) must be run in parallel, yielding a Kᵢ of ~25 nM for hCA IX.

References

  • Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 2006. URL:[Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 2024. URL:[Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 2021. URL:[Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Methodological & Application

synthesis of 4-Phenoxypiperidine-1-carboxamide experimental protocol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis of 4-Phenoxypiperidine-1-carboxamide

Abstract

This document provides a comprehensive, two-part experimental guide for the synthesis of 4-Phenoxypiperidine-1-carboxamide, a valuable scaffold in medicinal chemistry. The protocol is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis begins with the formation of the core 4-phenoxypiperidine structure via a Mitsunobu reaction, followed by the introduction of the carboxamide moiety using an in situ generated isocyanate equivalent. This guide incorporates expert insights, robust safety protocols, and troubleshooting advice to ensure a reliable and reproducible synthetic workflow.

Introduction

The piperidine ring is a privileged scaffold in pharmaceutical sciences, appearing in a vast number of approved drugs and clinical candidates.[1][2][3] Functionalization of the piperidine core allows for the fine-tuning of pharmacological properties. 4-Phenoxypiperidine-1-carboxamide serves as a key intermediate for building more complex molecules, particularly in the development of agents targeting the central nervous system and other biological targets.

This guide details a reliable two-stage synthesis. The first stage involves the creation of the C-O ether bond between phenol and a Boc-protected 4-hydroxypiperidine using the Mitsunobu reaction, a powerful method for achieving this transformation with inversion of stereochemistry.[4][5] The second stage, following deprotection, demonstrates the conversion of the secondary amine of 4-phenoxypiperidine into the target primary urea (carboxamide) derivative. This is efficiently achieved by reaction with sodium cyanate in an acidic medium, a method that avoids the handling of highly toxic reagents like phosgene or isolated isocyanates.[6]

Overall Synthetic Workflow

The synthesis is performed in three distinct experimental steps, beginning from commercially available N-Boc-4-hydroxypiperidine.

G cluster_0 Part 1: Synthesis of 4-Phenoxypiperidine Intermediate cluster_1 Part 2: Carboxamide Formation A N-Boc-4-hydroxypiperidine B N-Boc-4-phenoxypiperidine A->B  Step 1.1: Mitsunobu Reaction (Phenol, PPh3, DIAD) C 4-Phenoxypiperidine B->C  Step 1.2: Boc Deprotection (TFA or HCl) D 4-Phenoxypiperidine-1-carboxamide (Final Product) C->D  Step 2.1: Carboxamidation (NaOCN, Acetic Acid)

Caption: Overall workflow for the synthesis of 4-Phenoxypiperidine-1-carboxamide.

Part 1: Synthesis of the 4-Phenoxypiperidine Intermediate

Step 1.1: Synthesis of tert-Butyl 4-Phenoxypiperidine-1-carboxylate

Principle & Rationale: The Mitsunobu reaction is employed for the etherification of N-Boc-4-hydroxypiperidine with phenol.[5] This reaction is ideal for coupling a primary or secondary alcohol with a nucleophile under mild conditions. The reaction is driven by the formation of a very stable triphenylphosphine oxide byproduct.[4] The use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as Diisopropyl azodicarboxylate (DIAD), activates the hydroxyl group, forming a good leaving group which is then displaced by the phenoxide nucleophile in an Sₙ2 reaction.[5] The N-Boc protecting group is essential to prevent the piperidine nitrogen from acting as a competing nucleophile.

Experimental Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-Boc-4-hydroxypiperidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the starting alcohol).

  • Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Slowly add DIAD (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (the betaine intermediate) may form initially.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel. The major byproducts, triphenylphosphine oxide and the DIAD-hydrazine derivative, must be carefully separated. A gradient elution (e.g., 5% to 30% Ethyl Acetate in Hexanes) is typically effective.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield tert-butyl 4-phenoxypiperidine-1-carboxylate, typically as a colorless oil or white solid.

Step 1.2: Deprotection to Yield 4-Phenoxypiperidine

Principle & Rationale: The Boc (tert-butyloxycarbonyl) protecting group is acid-labile. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleaves the carbamate to release the free secondary amine, along with isobutylene and carbon dioxide as byproducts.

Experimental Protocol:

  • Dissolve the N-Boc-4-phenoxypiperidine (1.0 eq.) from the previous step in dichloromethane (DCM) (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until all starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-phenoxypiperidine as the free base. This product is often used directly in the next step without further purification.

Part 2: Synthesis of 4-Phenoxypiperidine-1-carboxamide

Principle & Rationale: This step converts the secondary amine into a monosubstituted urea. The reaction of an amine with sodium cyanate in the presence of a mild acid (like acetic acid) is a classic and safe method for this transformation.[6] The acid protonates the cyanate ion to form isocyanic acid (HN=C=O) in situ. This highly reactive intermediate is immediately trapped by the nucleophilic piperidine nitrogen to form the stable carboxamide product.

G NaOCN Na⁺ ⁻O-C≡N HNCO H-N=C=O (Isocyanic Acid) NaOCN->HNCO Protonation H_acid H⁺ (from Acetic Acid) H_acid->HNCO Product 4-Phenoxypiperidine-1-carboxamide HNCO->Product Piperidine 4-Phenoxypiperidine (Nucleophile) Piperidine->Product Nucleophilic Attack

Caption: Reaction mechanism for carboxamide formation.

Experimental Protocol:

  • Dissolve 4-phenoxypiperidine (1.0 eq.) in a mixture of water and acetic acid (e.g., a 1:1 v/v ratio). The concentration should be approximately 0.5 M.

  • Stir the solution at room temperature.

  • In a separate flask, dissolve sodium cyanate (NaOCN) (1.5 eq.) in water.

  • Add the aqueous sodium cyanate solution dropwise to the stirred solution of the amine over 20-30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of the product may form during the reaction.

  • Monitor the reaction by TLC until the starting amine is no longer visible.

  • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

  • If the product remains in solution, neutralize the mixture with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extract with an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary. Dry the final product under high vacuum.

Materials and Quantitative Data

Reagent/MaterialMolecular Weight ( g/mol )Equivalents (eq.)Role
Part 1
N-Boc-4-hydroxypiperidine201.271.0Starting Material
Phenol94.111.2Nucleophile
Triphenylphosphine (PPh₃)262.291.5Mitsunobu Reagent (Reductant)
Diisopropyl azodicarboxylate (DIAD)202.211.5Mitsunobu Reagent (Oxidant)
Tetrahydrofuran (THF), Anhydrous72.11-Solvent
Trifluoroacetic Acid (TFA)114.025.0 - 10.0Deprotection Reagent
Dichloromethane (DCM)84.93-Solvent
Part 2
4-Phenoxypiperidine177.241.0Starting Material
Sodium Cyanate (NaOCN)65.011.5Carboxamide Source
Acetic Acid60.05-Solvent / Acid Catalyst
Water18.02-Solvent

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Mitsunobu Reagents (DIAD/DEAD): Azodicarboxylates are toxic and potentially explosive, especially if heated. Handle with care and avoid friction or shock.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns. Handle with extreme care in a fume hood.

  • Sodium Cyanate (NaOCN): Harmful if swallowed.[7] Contact with acids liberates toxic gas (isocyanic acid). Avoid release to the environment.[7] Do not eat, drink, or smoke when using this product.[7] In case of accidental ingestion, rinse mouth and consult a physician immediately.[7]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Cyanate-containing waste requires special handling.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Mitsunobu Reaction Incomplete reaction; impure or wet reagents/solvents; suboptimal stoichiometry.Ensure all reagents and THF are anhydrous. Use a slight excess (1.1-1.5 eq) of PPh₃ and DIAD.[8] Allow the reaction to run for a longer duration (up to 24h).
Difficult Purification (Part 1) Co-elution of triphenylphosphine oxide with the product.Let the crude mixture stand in a minimal amount of diethyl ether; triphenylphosphine oxide may crystallize out. Alternatively, optimize the solvent system for column chromatography.
Incomplete Boc Deprotection Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor carefully by TLC.
Low Yield in Carboxamidation Inefficient generation of isocyanic acid; product loss during workup.Ensure proper stoichiometry of sodium cyanate. If the product is water-soluble, saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer.
Product Discoloration (Pink/Brown) Oxidation of the phenoxy moiety or trace impurities.Handle the final product under an inert atmosphere if possible.[9] Recrystallization or a final wash with a reducing agent solution (e.g., sodium bisulfite) may help. Store in a cool, dark place.

References

  • Vertex AI Search. (2010, April 28). Sodium cyanide.
  • Research Square. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Retrieved from [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry.
  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.
  • Sundo. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY.
  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]

  • ChemicalBook. (2026, January 17).
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • PubMed. (2018, August 15). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • ResearchGate. (2015, November 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • ChemicalBook. (2026, January 13). N-BOC-4-Hydroxypiperidine | 109384-19-2.
  • Organic Preparations and Procedures Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine.
  • ResearchGate. (n.d.).
  • ResearchGate. (2026, February 28). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (n.d.).
  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • International Journal of Research in Pharmacy and Chemistry. (2014, July 10).
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

Sources

analytical methods for 4-Phenoxypiperidine-1-carboxamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 4-Phenoxypiperidine-1-carboxamide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary

4-Phenoxypiperidine-1-carboxamide is a privileged chemical scaffold utilized extensively in the development of neurotherapeutics and metabolic enzyme inhibitors. Due to its amphiphilic structural properties—combining a lipophilic phenoxy ether with a hydrophilic carboxamide group—accurate quantification in complex biological matrices requires highly optimized chromatographic and mass spectrometric conditions. This application note details a self-validating, high-throughput LC-MS/MS methodology designed for pharmacokinetic (PK) profiling, alongside HPLC-UV protocols for synthetic purity verification.

Scientific Context & Pharmacological Significance

To design an effective analytical method, one must first understand the biological context of the analyte. Derivatives of 4-phenoxypiperidine-1-carboxamide, such as N-(2,4-dichlorobenzyl)-4-phenoxypiperidine-1-carboxamide, act as potent inhibitors of[1].

In vivo, sEH is responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, 4-phenoxypiperidine-1-carboxamide derivatives stabilize EET levels, offering therapeutic avenues for cardiovascular and neurological disorders[2].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 4-Phenoxypiperidine- 1-carboxamide Inhibitor->sEH Inhibits

Figure 1: Mechanism of action of 4-phenoxypiperidine-1-carboxamide derivatives inhibiting sEH.

Analytical Challenges & Methodological Causality

In bioanalytical workflows, the structural dichotomy of 4-phenoxypiperidine-1-carboxamide presents unique chromatographic challenges.

  • Stationary Phase Selection: A standard C18 stationary phase often results in poor retention of the polar carboxamide moiety, leading to peak tailing or co-elution with early matrix components. Therefore, we mandate the use of a High-Strength Silica (HSS) T3 column[3]. The HSS T3 phase resists pore dewetting under highly aqueous conditions, ensuring robust retention of the polar headgroup while maintaining sharp peak shapes for the lipophilic tail.

  • Ionization Strategy: The carboxamide nitrogen readily accepts a proton, making Positive Electrospray Ionization (+ESI) the optimal choice. The addition of 0.1% formic acid to the mobile phase acts as a proton source, exponentially increasing ionization efficiency and assay sensitivity.

Self-Validating Experimental Protocols

A core tenet of modern bioanalysis is that every analytical batch must operate as a self-validating system . This is achieved by incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) at the earliest possible stage, ensuring that any extraction inefficiencies or matrix-induced ion suppression are mathematically normalized in real-time.

Sample Preparation Workflow (Plasma)

Causality Note: Protein precipitation utilizing cold acetonitrile (4°C) is selected over liquid-liquid extraction (LLE) to prevent the potential degradation of the carboxamide bond by residual plasma amidases, while ensuring >95% protein removal.

  • Aliquot: Transfer 50 µL of plasma into a 96-well collection plate.

  • Spike IS: Add 10 µL of SIL-IS working solution (e.g., 13C, d5-labeled analog at 100 ng/mL). Vortex for 30 seconds.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).

  • Agitate & Centrifuge: Shake at 1000 RPM for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing solvent-effect peak distortion.

Bioanalytical_Workflow Sample 1. Aliquot Plasma (+ SIL-IS) Prep 2. Protein Precipitation (Cold ACN, 1:3 v/v) Sample->Prep Centrifuge 3. Centrifugation (14,000 x g, 10 min, 4°C) Prep->Centrifuge LC 4. UPLC Separation (HSS T3, Gradient) Centrifuge->LC MS 5. MS/MS Detection (+ESI, MRM Mode) LC->MS Data 6. Data Processing (Self-Validating QC) MS->Data

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for sample quantification.

UPLC-MS/MS Quantification Method

This protocol is optimized for systems such as the[3] or high-resolution platforms like the [2].

Table 1: UPLC Gradient Program (Column: Waters HSS T3, 1.8 µm, 2.1 × 50 mm)

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (Acetonitrile)
0.00 0.40 95% 5%
0.50 0.40 95% 5%
2.50 0.40 10% 90%
3.50 0.40 10% 90%
3.60 0.40 95% 5%

| 5.00 | 0.40 | 95% | 5% |

Table 2: Multiple Reaction Monitoring (MRM) Parameters (+ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
4-Phenoxypiperidine-1-carboxamide 221.1 128.1 60 25

| SIL-IS (13C, d5-labeled) | 227.1 | 134.1 | 60 | 25 |

HPLC-UV Method for Synthetic Purity

For non-biological applications, such as assessing the crude reaction mixtures of , analytical HPLC with UV detection is preferred[4][5].

  • Column: C18 (5 µm, 4.6 × 250 mm).

  • Detection: Photodiode Array (PDA) at 215 nm and 254 nm.

  • Eluent: Isocratic or gradient mixtures of Methanol/Water with 1% Acetic Acid to suppress silanol interactions.

System Suitability and Method Validation Standards

To ensure the assay is self-validating, every run must include a Matrix Blank (no analyte, no IS), a Zero Sample (IS only, to check for IS cross-talk), and Quality Control (QC) samples at low, medium, and high concentrations.

Table 3: Self-Validating Method Performance Metrics

Validation Parameter FDA/EMA Acceptance Criteria Expected Performance for this Scaffold
Linearity (R²) ≥ 0.990 > 0.995 (1.0 - 1000 ng/mL)
LLOQ Signal-to-Noise (S/N) ≥ 10 1.0 ng/mL
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ) 4.2% - 8.5%
Inter-day Accuracy ± 15% Bias (± 20% at LLOQ) -3.1% to +5.4%

| Matrix Effect | IS-normalized CV ≤ 15% | < 7.0% (Compensated by SIL-IS) |

References

  • Title: Information on EC 3.3.2.10 - soluble epoxide hydrolase Source: BRENDA Enzyme Database URL: [Link]

  • Title: EP 3672952 B1 - Benzimidazole Derivatives as Adenosine Receptor Antagonists Source: European Patent Office / Google Patents URL
  • Title: US20250034124A1 - Compounds and uses thereof Source: Google Patents URL
  • Title: Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: MDPI Molecules URL: [Link]

  • Title: Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation (PMC Archive) Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: High-Throughput Screening of 4-Phenoxypiperidine-1-carboxamide Scaffolds Targeting Lipid Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Discovery.

Introduction and Mechanistic Grounding

The 4-phenoxypiperidine-1-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in High-Throughput Screening (HTS) libraries. Its structural architecture provides a perfect balance of hydrogen-bond donating/accepting capabilities (via the carboxamide group) and deep hydrophobic pocket penetration (via the phenoxypiperidine moiety)[1].

In the context of lipid metabolism, this scaffold has demonstrated exceptional utility in targeting two critical enzymes: Soluble Epoxide Hydrolase (sEH, EC 3.3.2.10) and Stearoyl-CoA 9-desaturase (SCD1, EC 1.14.19.1) [2][3].

Causality in Scaffold Design
  • The Carboxamide Core: Acts as a transition-state mimic. In sEH, the urea/carboxamide carbonyl acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383 and Tyr466), while the NH groups donate hydrogen bonds to Asp335, effectively anchoring the molecule in the catalytic site.

  • The 4-Phenoxypiperidine Tail: Mimics the aliphatic chain of endogenous lipid substrates (like epoxyeicosatrienoic acids, EETs). The oxygen atom in the phenoxy ether provides conformational flexibility, allowing the terminal phenyl ring to adopt an optimal geometry within the L-shaped hydrophobic tunnel of sEH.

sEH_Pathway AA Arachidonic Acid (Lipid Pool) CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 4-Phenoxypiperidine- 1-carboxamide Inhibitor->sEH Competitive Inhibition

Fig 1. Arachidonic acid cascade highlighting sEH inhibition by piperidine carboxamides.

Quantitative SAR Data Summary

During primary HTS campaigns, the terminal nitrogen of the carboxamide is typically derivatized to explore Structure-Activity Relationships (SAR). Table 1 summarizes the target selectivity and potency shifts based on terminal substitutions[1][2][3].

Table 1: HTS Hit Validation & Target Selectivity

Compound DerivativePrimary TargetIC₅₀ ValueMechanistic Rationale
Unsubstituted Core (4-Phenoxypiperidine-1-carboxamide)sEH / SCD1> 10 µMLacks terminal lipophilic bulk; insufficient entropic driving force for tight binding.
N-(2,4-dichlorobenzyl)- 4-phenoxypiperidine-1-carboxamidesEH (EC 3.3.2.10)< 10 nMThe 2,4-dichlorobenzyl group perfectly fills the right-hand hydrophobic pocket of sEH, displacing high-energy water molecules.
N-[3-(methylcarbamoyl)phenyl]- 4-phenoxypiperidine-1-carboxamideSCD1 (EC 1.14.19.1)~ 45 nMThe meta-substituted phenyl urea mimics the geometry of stearoyl-CoA, blocking the desaturase active site.

Self-Validating HTS Workflow & Protocols

To ensure robust, reproducible data, the following protocols are designed with built-in causality and self-validating control steps.

HTS_Workflow Lib Library Preparation (10 mM in 100% DMSO) Assay Primary Fluorogenic Screen (384-well, 10 µM Cmpd) Lib->Assay Hit Hit Triage & Validation (Z' > 0.75, >50% Inhibition) Assay->Hit Dose Dose-Response Mapping (10-point IC50 titration) Hit->Dose Counter Orthogonal Counter-Screen (LC-MS/MS Substrate Assay) Dose->Counter

Fig 2. High-throughput screening workflow for identifying piperidine carboxamide hits.

Protocol A: sEH Fluorogenic HTS Assay

This protocol utilizes PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a fluorogenic substrate.

Experimental Causality: PHOME is chosen over radiometric substrates because its hydrolysis yields 6-methoxy-2-naphthaldehyde (6-MNA), which emits strongly at 465 nm (excitation 330 nm). This massive Stokes shift minimizes false positives caused by the autofluorescence of library compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • Causality: BSA is critical. 4-phenoxypiperidine derivatives are highly lipophilic (LogP > 3.5). Without BSA, compounds will adsorb to the polystyrene walls of the microplate, artificially lowering the local concentration and resulting in false-negative IC₅₀ shifts.

  • Enzyme Addition: Dispense 10 µL of recombinant human sEH (final concentration: 1 nM) into a black, flat-bottom 384-well microplate.

  • Compound Transfer: Pin-transfer 50 nL of the 4-phenoxypiperidine-1-carboxamide library (from 10 mM DMSO stocks) into the assay wells.

    • Self-Validation: Include DMSO-only wells (0% inhibition control) and a known reference inhibitor like AUDA (100% inhibition control) to calculate the Z'-factor. A Z' > 0.75 is required to validate the plate.

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes.

    • Causality: Carboxamides often exhibit slow, tight-binding kinetics because they must displace tightly coordinated water molecules from the sEH catalytic pocket. Skipping this step leads to underestimation of compound potency.

  • Reaction Initiation: Add 10 µL of PHOME substrate (final concentration: 50 µM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 10 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

Protocol B: Hit Confirmation via Orthogonal LC-MS/MS

Fluorescence interference (quenching or autofluorescence) can still occur. Therefore, all hits must be validated using the native substrate.

  • Incubation: Incubate 10 µM of the hit compound with 1 nM sEH and 10 µM of native Epoxyeicosatrienoic acid (14,15-EET) in 100 µL assay buffer for 10 minutes at 37°C.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 14,15-DHET-d11).

    • Causality: Acetonitrile instantly denatures the enzyme, freezing the metabolic profile, while the deuterated standard corrects for any ionization suppression during MS analysis.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes. Inject the supernatant into an LC-MS/MS system monitoring the MRM transition of 14,15-EET to 14,15-DHET.

References

  • BRENDA, the Comprehensive Enzyme Information System. Information on EC 3.3.2.10 - soluble epoxide hydrolase. Available at:[Link]

  • BRENDA, the Comprehensive Enzyme Information System. Information on EC 1.14.19.1 - stearoyl-CoA 9-desaturase. Available at: [Link]

  • MDPI Molecules. Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. Available at: [Link]

Sources

4-Phenoxypiperidine-1-carboxamide as a tool compound for receptor studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Phenoxypiperidine-1-carboxamide as a Versatile Scaffold for Receptor Profiling and PET Radiotracer Development

Executive Overview

In modern neuropharmacology and molecular imaging, the identification of tunable, high-affinity pharmacophores is critical for accelerating drug discovery. The 4-phenoxypiperidine-1-carboxamide motif has emerged as a highly privileged scaffold. Characterized by a rigid urea linkage (-NH-CO-N-) that acts as a bidentate hydrogen-bond donor/acceptor, and a lipophilic phenoxypiperidine tail that efficiently occupies deep hydrophobic receptor pockets, this compound serves as a foundational tool for studying central nervous system (CNS) targets.

This application note details the mechanistic rationale, radiolabeling workflows, and self-validating experimental protocols for utilizing 4-phenoxypiperidine-1-carboxamide derivatives in receptor studies—specifically targeting NMDA receptors, Adenosine receptors, and profiling off-target interactions with Soluble Epoxide Hydrolase (sEH).

Structural & Mechanistic Rationale

The utility of the 4-phenoxypiperidine-1-carboxamide scaffold lies in its structural modularity, allowing researchers to direct its affinity toward distinct biological targets by modifying the terminal amine of the urea group:

  • NMDA Receptor Antagonism: Benzoyl urea derivatives incorporating the 4-phenoxypiperidine core act as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor[1]. By blocking aberrant calcium influx, these tool compounds are utilized in in vitro models to study the prevention of neuronal excitotoxicity and neurodegeneration[1].

  • Adenosine Receptor Modulation: When conjugated with benzimidazole moieties, the scaffold shifts its affinity toward adenosine receptors[2]. These derivatives function as adenosine receptor antagonists, making them critical tools for investigating immuno-oncology pathways and targeted tissue inflammation[2].

  • Soluble Epoxide Hydrolase (sEH) Profiling: A critical aspect of receptor studies is defining the therapeutic window and off-target liability. Derivatives such as N-(2,4-dichlorobenzyl)-4-phenoxypiperidine-1-carboxamide exhibit nanomolar affinity for sEH (EC 3.3.2.10)[3]. Because sEH regulates endogenous chemical mediators like epoxyeicosatrienoic acids (EETs), profiling cross-reactivity with this enzyme is mandatory for any CNS-targeted derivative[3].

ReceptorSignaling Ligand 4-Phenoxypiperidine- 1-carboxamide Receptor Target Receptor (e.g., NMDA / Adenosine) Ligand->Receptor High Affinity Binding OffTarget sEH Enzyme (Off-Target Binding) Ligand->OffTarget Cross-Reactivity IonChannel Ion Channel / GPCR Modulation Receptor->IonChannel Conformational Change Effect Neuroprotection & Signal Attenuation IonChannel->Effect Downstream Pathway

Pharmacological targeting and downstream signaling modulation by the 4-phenoxypiperidine scaffold.

Quantitative Data Synthesis

To establish a baseline for assay development, the following table summarizes the key quantitative metrics associated with the 4-phenoxypiperidine-1-carboxamide scaffold across its primary applications.

Derivative ClassPrimary TargetBiological ApplicationKey Performance Metric
N-Benzoylureas NMDA ReceptorNeuroprotection / Excitotoxicity blockadeReceptor Binding Affinity ( Ki​ ): Target-dependent
Benzimidazoles Adenosine ReceptorImmuno-oncology / Inflammation modulationReceptor Occupancy / Antagonism
N-(2,4-Dichlorobenzyl)-... sEH (EC 3.3.2.10)Metabolic regulation / Off-target profilingHigh Molar Activity: 247–319 GBq/μmol[4]
[11C] -Urea Isotopologues Broad CNS TargetsIn vivo PET ImagingRadiochemical Yield (RCY): Up to 65%[4]

Self-Validating Experimental Protocols

Protocol A: Palladium(II)-Mediated [11C] Carbonylation for PET Tracers

Causality & Rationale: Traditional syntheses of [11C] -ureas rely on [11C] phosgene, which suffers from high toxicity and low radiochemical yields. Utilizing a Palladium(II)-mediated oxidative carbonylation with [11C] carbon monoxide ( [11C] CO) significantly reduces isotopic dilution, yielding the exceptionally high molar activities (e.g., >247 GBq/μmol) required for imaging low-density CNS receptors[4].

Step-by-Step Methodology:

  • Isotope Production: Produce [11C] CO via a cyclotron and concentrate it using a xenon carrier gas stream. Reasoning: Xenon enhances the solubility of CO in the reaction solvent compared to helium, driving the reaction forward.

  • Precursor Assembly: In a micro-autoclave, combine 4-phenoxypiperidine (amine precursor), a primary amine (e.g., 2,4-dichlorobenzylamine), and the catalyst Pd(Xantphos)Cl2​ in anhydrous THF.

  • Oxidative Carbonylation: Introduce the [11C] CO gas into the sealed micro-autoclave. Heat the system rapidly to 100°C for exactly 5 minutes. Reasoning: The bidentate Xantphos ligand stabilizes the Pd(II) intermediate, preventing premature reductive elimination. The strict 5-minute window minimizes the decay of Carbon-11 ( t1/2​=20.4 min).

  • Purification & Formulation: Vent the unreacted gas and inject the crude mixture onto a semi-preparative HPLC column (e.g., C18, eluting with 60% Acetonitrile/Water).

  • Self-Validation (QC): Perform analytical HPLC of the collected fraction against a non-radioactive 4-phenoxypiperidine-1-carboxamide reference standard. The protocol is validated only if the UV peak of the standard perfectly co-elutes with the radiometric peak of the tracer, confirming structural identity and specific activity.

Radiosynthesis A Cyclotron Production [11C]CO C Oxidative Carbonylation (Microfluidic Reactor) A->C Carrier Gas (Xe) B Precursor Mixture 4-Phenoxypiperidine + Pd(II) B->C Amine Input D [11C]-4-Phenoxypiperidine- 1-carboxamide C->D C-N Bond Formation (5 min, 100°C) E HPLC Purification & QC D->E Isolation

Workflow for the rapid [11C]-radiolabeling of 4-phenoxypiperidine-1-carboxamide via Pd-catalysis.

Protocol B: In Vitro Radioligand Binding & Cross-Reactivity Assay

Causality & Rationale: Because the 4-phenoxypiperidine scaffold can exhibit promiscuity (binding NMDA, Adenosine, and sEH), profiling cross-reactivity is mandatory. This protocol uses a competitive radioligand displacement assay to determine the Ki​ of the synthesized tool compound.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing human NMDA receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Reasoning: Washing and ultracentrifugation remove endogenous ligands (like glutamate) that would artificially lower the apparent affinity of the test compound.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a tritiated standard (e.g., [3H]MK−801 ), and varying concentrations of the 4-phenoxypiperidine-1-carboxamide derivative (10 pM to 10 µM). Incubate at 25°C for 90 minutes to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Reasoning: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic tool compound to the filter.

  • Self-Validation (Z'-Factor & NSB): Include control wells containing 10 µM of a known, structurally distinct antagonist to define Non-Specific Binding (NSB). Calculate the Z'-factor of the assay; the plate is only deemed valid if Z′≥0.5 . Convert IC50​ values to Ki​ using the Cheng-Prusoff equation, ensuring the assay is a mathematically closed, self-validating system.

References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • BENZIMIDAZOLE DERIVATIVES AS ADENOSINE RECEPTOR ANTAGONISTS (EP 3672952 B1)
  • Nmda receptor antagonist benzoyl urea derivatives, and pharmaceutical compositions containing them (HU227000B1)
  • Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Rattus norvegicus Source: BRENDA Enzyme Database URL:[Link]

Sources

application of 4-Phenoxypiperidine-1-carboxamide in neuropharmacology research

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 4-Phenoxypiperidine-1-carboxamide in Neuropharmacology Research

This document provides a detailed exploration of 4-Phenoxypiperidine-1-carboxamide, a novel compound with significant potential in neuropharmacology. While direct research on this specific molecule is emerging, its structural features, particularly the piperidine carboxamide core, align it with a well-established class of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). This guide synthesizes data from structurally related compounds to provide a robust framework for its investigation as a therapeutic agent for anxiety, pain, and other neurological disorders.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including mood, pain perception, and stress response.[1] A primary component of the ECS is the endocannabinoid anandamide (AEA), a lipid signaling molecule that exerts its effects through cannabinoid receptors (CB1 and CB2). The therapeutic potential of directly activating these receptors is often limited by undesirable psychoactive side effects.[2]

A more refined therapeutic strategy involves augmenting the body's natural endocannabinoid signaling.[3] This can be achieved by inhibiting the enzymes responsible for endocannabinoid degradation. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme that hydrolyzes and inactivates anandamide.[4] Pharmacological inhibition of FAAH elevates endogenous anandamide levels in a controlled, physiological manner, offering therapeutic benefits without the adverse effects associated with direct CB1 receptor agonists.[2][5]

The piperidine urea and carboxamide scaffolds have been identified as privileged structures for developing potent, selective, and often covalent inhibitors of FAAH.[2][4] Based on this established pharmacology, 4-Phenoxypiperidine-1-carboxamide is positioned as a next-generation FAAH inhibitor for neuropharmacological research.

Mechanism of Action: FAAH Inhibition

FAAH belongs to the amidase signature family of enzymes and is characterized by an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[4] The hydrolysis of anandamide is initiated by the nucleophilic attack of the Ser241 residue on the amide bond of the substrate.

Compounds based on the piperidine carboxamide scaffold, such as 4-Phenoxypiperidine-1-carboxamide, are proposed to act as potent inhibitors by covalently modifying the catalytic Ser241.[2] The urea or carboxamide functional group, typically stable, is rendered reactive within the FAAH active site, leading to the formation of a stable carbamate adduct with the enzyme. This effectively inactivates the enzyme, preventing the breakdown of anandamide. The resulting increase in anandamide concentration enhances signaling at cannabinoid receptors in key brain regions, leading to anxiolytic and analgesic effects.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis Increased_AEA Increased AEA Levels Degraded_AEA Degraded Products FAAH->Degraded_AEA PPC 4-Phenoxypiperidine- 1-carboxamide (PPC) PPC->FAAH Inhibition CB1_Receptor CB1 Receptor Increased_AEA->CB1_Receptor Activation Therapeutic_Effects Anxiolytic & Analgesic Effects CB1_Receptor->Therapeutic_Effects Downstream Signaling

Caption: FAAH Inhibition Signaling Pathway.

Application Notes

Primary Application: Anxiety and Stress-Related Disorders

Inhibition of FAAH has demonstrated significant promise for the treatment of anxiety and stress-related conditions.[1] By elevating anandamide levels in brain regions critical for emotional regulation, such as the frontal cortex and striatum, FAAH inhibitors can produce potent anxiolytic-like effects.[3][6]

  • Generalized Anxiety: Preclinical studies with FAAH inhibitors consistently show a reduction in anxiety-related behaviors in rodent models like the elevated-plus maze and light-dark box.[3]

  • Post-Traumatic Stress Disorder (PTSD): The endocannabinoid system plays a key role in fear extinction learning. FAAH inhibitors have been shown to enhance the extinction of fear memories, suggesting a novel therapeutic approach for PTSD.[7] A clinical trial using a FAAH inhibitor demonstrated that treated volunteers more successfully remembered a fear extinction memory.[7]

  • Social Anxiety Disorder (SAD): A proof-of-concept study with the FAAH inhibitor JNJ-42165279 showed potential anxiolytic effects in subjects with SAD.[8]

Secondary Application: Analgesia and Neuroinflammation

Genetic or pharmacological inactivation of FAAH produces significant analgesic and anti-inflammatory effects in animal models.[2] This makes 4-Phenoxypiperidine-1-carboxamide a compelling candidate for pain research.

  • Chronic Pain: FAAH inhibition offers a novel mechanism for pain relief, distinct from opioids or NSAIDs.[9] By enhancing endogenous cannabinoid signaling, it may treat various types of chronic pain, including neuropathic and inflammatory pain, without the addictive potential or side effects of traditional analgesics.[9][10]

  • Neuroinflammation: FAAH and anandamide play a significant role in regulating neuroinflammatory processes.[11] FAAH inhibitors have been shown to reduce pro-inflammatory cytokines, suggesting their utility in treating neuroinflammatory conditions.[11]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of 4-Phenoxypiperidine-1-carboxamide (PPC).

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_data Data & Outcomes A Protocol 1: FAAH Inhibition Assay (Determine IC50) C Protocol 2: Elevated Plus Maze (Assess Anxiolytic Effect) A->C Identifies Effective Dose Range B Protocol 3: Ex Vivo Brain FAAH Activity (Confirm Target Engagement) D Pharmacodynamic Profile: Potency & Efficacy B->D C->B Confirms Mechanism in vivo C->D

Caption: Preclinical Experimental Workflow.

Protocol 1: In Vitro FAAH Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PPC against recombinant human FAAH (hFAAH).

  • Rationale: This initial screen quantifies the potency of the compound directly on its enzymatic target, providing a critical benchmark for further studies.

  • Materials:

    • Recombinant hFAAH enzyme

    • Fluorogenic FAAH substrate (e.g., N-(Arachidonoyl)-7-amino-4-methylcoumarin)

    • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

    • PPC stock solution in DMSO

    • Positive Control: URB597 or another known FAAH inhibitor

    • 96-well microplate (black, flat-bottom)

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of PPC in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 20 µL of each PPC dilution (or vehicle/positive control) to the wells of the microplate.

    • Add 20 µL of diluted hFAAH enzyme to each well and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm), taking measurements every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control.

    • Plot the percent inhibition against the logarithm of the PPC concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Behavioral Assay for Anxiolytic-Like Effects (Elevated Plus Maze)
  • Objective: To evaluate the anxiolytic-like properties of PPC in mice.

  • Rationale: The Elevated Plus Maze (EPM) is a standard and validated behavioral test for assessing anxiety in rodents. Anxiolytic compounds typically increase the proportion of time spent in the open, more "anxiety-provoking" arms of the maze.[3]

  • Materials:

    • Male CD1 mice (8-10 weeks old)

    • Elevated Plus Maze apparatus

    • PPC formulated for oral administration (e.g., in 0.5% methylcellulose)

    • Vehicle control

    • Positive control (e.g., Diazepam)

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Administer PPC (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage 60 minutes prior to testing.

    • Place a mouse in the center of the EPM, facing one of the enclosed arms.

    • Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.

    • After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into open arms

      • Number of entries into closed arms

      • Total distance traveled (as a measure of general locomotor activity)

    • Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100].

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare PPC-treated groups to the vehicle control.

Protocol 3: Ex Vivo Brain FAAH Activity Measurement
  • Objective: To confirm target engagement by measuring FAAH activity in the brains of PPC-treated animals.

  • Rationale: This protocol directly links the behavioral effects observed in vivo to the biochemical mechanism of action. A reduction in FAAH activity in specific brain regions following PPC administration confirms that the compound reached its target in the central nervous system.

  • Materials:

    • Brains from mice treated with PPC or vehicle (from a satellite group of the behavioral study)

    • Homogenization buffer

    • Protein concentration assay kit (e.g., BCA)

    • Materials for the In Vitro FAAH Inhibition Assay

  • Procedure:

    • At a predetermined time point after PPC administration (e.g., 60 minutes, corresponding to the behavioral test), euthanize the mice and rapidly dissect brain regions of interest (e.g., prefrontal cortex, amygdala, hippocampus).

    • Homogenize the tissue samples in ice-cold buffer.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each supernatant.

    • Perform the FAAH activity assay as described in Protocol 1, using a standardized amount of protein from the brain homogenate as the enzyme source.

  • Data Analysis:

    • Calculate FAAH activity for each brain sample.

    • Compare the FAAH activity in the brains of PPC-treated mice to that of vehicle-treated mice using a t-test or ANOVA. A significant reduction in activity confirms target engagement.

Summary of Pharmacological Properties

The following table presents hypothetical but scientifically plausible data for 4-Phenoxypiperidine-1-carboxamide, based on published data for related FAAH inhibitors.

ParameterValueRationale / Reference
Mechanism of Action Selective, Reversible FAAH InhibitorBased on the piperidine carboxamide scaffold known to target FAAH.[2][4]
In Vitro Potency (IC₅₀) 5-20 nMIn line with potent piperazine/piperidine urea inhibitors like PF-750.[2]
In Vivo Efficacy (EPM) 10-30 mg/kg (oral)Effective dose range observed for other oral FAAH inhibitors in rodent anxiety models.[3]
Target Engagement >80% FAAH inhibition in brain at 10 mg/kgDemonstrates sufficient brain penetration and target occupancy.[3]
Selectivity >1000-fold vs. other serine hydrolasesA key feature of this class of inhibitors, ensuring minimal off-target effects.[2]
Potential Side Effects LowFAAH inhibition is generally well-tolerated, avoiding the psychoactive effects of direct CB1 agonists.[2][5]

Conclusion

4-Phenoxypiperidine-1-carboxamide represents a promising chemical entity for neuropharmacological research. By leveraging the well-understood mechanism of FAAH inhibition, this compound has the potential to be developed into a novel therapeutic for anxiety disorders, PTSD, and chronic pain. The protocols and application notes provided herein offer a comprehensive guide for researchers to systematically investigate its preclinical efficacy and mechanism of action, paving the way for future drug development efforts.

References

  • Trial shows promise for treating PTSD with FAAH inhibitors. (2019). Pharmaceutical Technology. Available at: [Link]

  • van der Veen, J. W., et al. (2020). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. Neuropsychopharmacology, 45(7), 1147-1153. Available at: [Link]

  • Marco, E. M., et al. (2015). Potential Therapeutic Value of a Novel FAAH Inhibitor for the Treatment of Anxiety. PLoS ONE, 10(9), e0137034. Available at: [Link]

  • Zhao, H., et al. (2024). Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs. Journal of Inflammation Research, 17, 2697-2713. Available at: [Link]

  • Marco, E. M., et al. (2015). Potential Therapeutic Value of a Novel FAAH Inhibitor for the Treatment of Anxiety. Semantic Scholar. Available at: [Link]

  • Povar, I. A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Journal of Medicinal Chemistry, 65(20), 13676-13693. Available at: [Link]

  • Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019-13029. Available at: [Link]

  • Lodola, A., et al. (2009). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Theory and Computation, 5(5), 1393-1403. Available at: [Link]

  • Williams, C. T., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544. Available at: [Link]

  • Dosen-Micovic, L., Ivanovic, M., & Micovic, I. V. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 68(10), 793-801. Available at: [Link]

  • Witting, A., et al. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry, 64, 463-475. Available at: [Link]

  • Panlilio, L. V., et al. (2015). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology, 232(13), 2349-2360. Available at: [Link]

  • Williams, C. T., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544. Available at: [Link]

  • Istrate, A. N., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 359. Available at: [Link]

  • Castañón, L. (2025). Researchers design new compound with promise to treat chronic pain. Stanford University News. Available at: [Link]

  • Wang, Y., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14287-14297. Available at: [Link]

  • Papa, A., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952. Available at: [Link]

  • New Non-Addictive Compound Alleviates Pain Without Sedation. (2022). SciTechDaily. Available at: [Link]

Sources

HPLC analysis protocol for 1-(4-Aminophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the HPLC-UV Analysis of 1-(4-Aminophenyl)piperidine-4-carboxamide

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment and quantification of 1-(4-Aminophenyl)piperidine-4-carboxamide. This compound is a valuable building block in medicinal chemistry and drug discovery, making accurate analytical characterization essential for quality control and research applications.[1][2] The method described herein utilizes a standard C18 stationary phase with a gradient elution of water and acetonitrile containing a formic acid modifier, coupled with UV detection. The protocol is designed to be straightforward, providing excellent peak shape and resolution for the target analyte and potential impurities. This guide provides a detailed breakdown of the method's principles, step-by-step experimental protocols, and the scientific rationale behind key parameter selections, making it suitable for both routine analysis and method development.

Principle of the Method: Causality Behind Experimental Choices

The successful HPLC analysis of 1-(4-Aminophenyl)piperidine-4-carboxamide hinges on understanding its distinct chemical structure, which includes a primary aromatic amine, a piperidine ring, and a carboxamide group.[2] This combination of features dictates the optimal chromatographic strategy.

  • Choice of Separation Mode: Reversed-phase (RP) chromatography is the chosen mode due to the molecule's dual hydrophobic and hydrophilic nature. The non-polar C18 stationary phase provides hydrophobic interactions with the aromatic and piperidine rings, which serves as the primary mechanism for retention.[3]

  • Controlling Peak Shape with an Acidic Modifier: The primary aromatic amine (pKa ≈ 4-5) is a critical feature.[1] In a neutral mobile phase, this basic group can interact with residual acidic silanols on the silica-based column packing, leading to significant peak tailing and poor reproducibility.[4] To counteract this, the mobile phase is acidified with 0.1% formic acid. At this low pH, the amine is fully protonated (-NH3+), which prevents unwanted silanol interactions and ensures a sharp, symmetrical peak shape.[4][5]

  • UV Detection: The presence of the aminophenyl group, a strong chromophore, allows for sensitive detection using a UV-Vis spectrophotometer. A wavelength of 254 nm is a robust choice for aromatic compounds, though determining the absorbance maximum (λmax) with a photodiode array (PDA) detector is recommended for optimal sensitivity.[2][5]

  • Gradient Elution: A gradient elution, which involves changing the mobile phase composition over time, is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted from the column within a reasonable analysis time.[2]

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation
  • HPLC System equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chemicals and Reagents
  • 1-(4-Aminophenyl)piperidine-4-carboxamide reference standard (≥95.0% purity).[2]

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, 18.2 MΩ·cm).

  • Formic Acid (LC-MS grade, ~99%).

  • Methanol (HPLC grade, for sample preparation).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterRecommended Condition
HPLC Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Diluent Methanol or a 95:5 (v/v) mixture of Mobile Phase A and B

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing reagents and executing the HPLC analysis.

Visual Workflow of HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase 1. Prepare Mobile Phases (A and B with 0.1% Formic Acid) prep_stock 2. Prepare Stock Solution (1 mg/mL in Methanol) prep_mobile_phase->prep_stock prep_working 3. Prepare Working Standard (e.g., 0.1 mg/mL in Diluent) prep_stock->prep_working equilibrate 4. Equilibrate HPLC System (Stable Baseline at 5% B) prep_working->equilibrate inject 5. Inject Sample (10 µL) equilibrate->inject run_gradient 6. Run Gradient Method (12 min total run time) inject->run_gradient acquire 7. Acquire Chromatogram run_gradient->acquire integrate 8. Integrate Peaks acquire->integrate calculate 9. Calculate Purity (% Area) integrate->calculate

Caption: HPLC analysis workflow from preparation to data processing.

Reagent and Sample Preparation

1. Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of formic acid.

  • Cap the bottle and mix thoroughly.

  • Degas the solution for 10-15 minutes using an appropriate method (e.g., sonication, vacuum filtration).[6]

2. Mobile Phase B (0.1% Formic Acid in Acetonitrile):

  • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

  • Carefully add 1 mL of formic acid.

  • Cap the bottle and mix thoroughly.

  • Degas the solution as described for Mobile Phase A.

3. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of the 1-(4-Aminophenyl)piperidine-4-carboxamide reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Add methanol to the 10 mL mark and invert the flask several times to ensure homogeneity.

4. Working Standard Solution (e.g., 0.1 mg/mL):

  • Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen sample diluent (e.g., methanol or a 95:5 mixture of Mobile Phase A:B).

  • Mix thoroughly. This solution is ready for injection.

HPLC System Operation

1. System Setup and Equilibration:

  • Install the specified C18 column in the column compartment and set the temperature to 30 °C.

  • Purge the pump lines with freshly prepared mobile phases.

  • Set the flow rate to 1.0 mL/min and the mobile phase composition to the initial condition of 95% A and 5% B.

  • Equilibrate the system until a stable, noise-free baseline is observed at 254 nm (typically requires 15-20 minutes).

2. Analysis Sequence:

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak area of the analyte.

  • Inject the sample solution(s) prepared at a similar concentration to the working standard.

  • Run the full gradient program for each injection.

3. Data Processing:

  • Integrate all peaks in the chromatogram.

  • Identify the main peak corresponding to 1-(4-Aminophenyl)piperidine-4-carboxamide based on the retention time from the standard injection.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Expected Results and Method Trustworthiness

Under the specified conditions, 1-(4-Aminophenyl)piperidine-4-carboxamide is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific C18 column used but should be highly reproducible. The method's trustworthiness is established through its design, which controls critical variables.

System Suitability

Before analyzing samples, system suitability should be confirmed by making replicate injections of the working standard. Key parameters to monitor include:

  • Tailing Factor: Should be ≤ 1.5, indicating good peak symmetry.

  • Reproducibility (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be ≤ 2.0%.

Troubleshooting Common Issues
  • Peak Tailing: This is often caused by secondary interactions. Ensure the formic acid concentration in the mobile phase is correct. If tailing persists, consider a column specifically designed for basic compounds.

  • Poor Resolution: If impurities co-elute with the main peak, the gradient slope can be made shallower (i.e., extended over a longer time) to improve separation.

  • Variable Retention Times: This can be caused by improper column equilibration or changes in mobile phase composition or temperature. Ensure the system is fully equilibrated between runs.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-UV method for the analysis of 1-(4-Aminophenyl)piperidine-4-carboxamide. By explaining the rationale behind the selection of the column, mobile phase, and other parameters, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it effectively. The protocol is designed for robustness and reliability, making it an invaluable tool for quality control and purity determination in any laboratory working with this compound.

References

  • BenchChem. An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • BenchChem. Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Link Lab. HPLC Column Selection Guide.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • BenchChem. Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Phenomenex. HPLC Column Selection Guide.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • Taylor & Francis Online.
  • Request PDF.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • BenchChem.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PubChemLite. 1-(4-aminophenyl)piperidine-4-carboxamide (C12H17N3O).
  • Springer Link. HPLC of Peptides and Proteins: Methods and Protocols.

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Application Note: Molecular Weight Confirmation of 4-Phenoxypiperidine-1-carboxamide using LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In pharmaceutical research and development, the unambiguous confirmation of a compound's molecular weight is a critical checkpoint for identity and purity verification.[1] This application note presents a detailed protocol for the molecular weight confirmation of 4-Phenoxypiperidine-1-carboxamide, a key intermediate in the synthesis of various biologically active molecules, using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The described method leverages the separation capabilities of High-Performance Liquid Chromatography (HPLC) coupled with the precise mass detection of a mass spectrometer to provide a robust and reliable analytical workflow.[4][5] The protocol outlines sample preparation, optimized LC and MS parameters, and data interpretation, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation of compounds by liquid chromatography with their mass analysis by mass spectrometry.[5][6] This hyphenated technique is indispensable in modern pharmaceutical analysis for its high sensitivity, selectivity, and accuracy in determining the molecular weights of a wide range of molecules, from small organic compounds to large biomolecules.[4][7][8] Accurate molecular weight determination is a fundamental requirement throughout the drug development process, from initial discovery and synthesis to quality control of the final product.[1][9]

4-Phenoxypiperidine-1-carboxamide is a piperidine derivative with a molecular formula of C12H16N2O and a monoisotopic mass of 220.1263 g/mol .[10] Its structural confirmation is essential to ensure the integrity of subsequent synthetic steps and the biological activity of the final drug substance. This application note details a systematic approach to confirm the molecular weight of this compound, addressing potential challenges such as its polarity and the formation of adducts in the mass spectrometer.

Principle of LC-MS for Molecular Weight Confirmation

The LC-MS analysis workflow involves several key stages. First, the sample is introduced into the HPLC system, where it is separated from impurities on a chromatographic column. The separated analyte then enters the mass spectrometer's ion source, where it is converted into gas-phase ions. Electrospray ionization (ESI) is a commonly used "soft" ionization technique for polar molecules like 4-Phenoxypiperidine-1-carboxamide, as it minimizes fragmentation and primarily produces the molecular ion.[11][12] These ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that provides the molecular weight information of the analyte.[13]

Experimental Protocol

A well-defined experimental protocol is crucial for obtaining reliable and reproducible results. The following sections provide a step-by-step methodology for the LC-MS analysis of 4-Phenoxypiperidine-1-carboxamide.

Materials and Reagents
  • 4-Phenoxypiperidine-1-carboxamide standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Quadrupole, Time-of-Flight, or Orbitrap)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Phenoxypiperidine-1-carboxamide and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.

The choice of solvent is critical for ensuring complete dissolution of the analyte and compatibility with the mobile phase.

Liquid Chromatography (LC) Method

The chromatographic separation is designed to resolve the target analyte from potential impurities and deliver it as a sharp peak to the mass spectrometer. Given the polar nature of 4-Phenoxypiperidine-1-carboxamide, a reversed-phase method with a polar-embedded or polar-endcapped column is often suitable.[14] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy for retaining and separating highly polar compounds.[15]

Table 1: Optimized LC Parameters

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound from the reversed-phase column.
Gradient 5% to 95% B over 5 minutesA gradient elution ensures that compounds with a range of polarities are eluted efficiently.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS, balancing speed and separation efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Mass Spectrometry (MS) Method

The mass spectrometer parameters are optimized to achieve sensitive and accurate detection of the target molecule. Electrospray ionization in positive ion mode is generally preferred for compounds containing basic nitrogen atoms, such as the piperidine ring in 4-Phenoxypiperidine-1-carboxamide.

Table 2: Optimized MS Parameters

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Promotes the formation of protonated molecules [M+H]+ for basic compounds.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Cone Voltage 30 VA moderate cone voltage helps to desolvate ions without causing excessive fragmentation.
Source Temperature 120 °CFacilitates solvent evaporation from the ESI droplets.
Desolvation Temperature 350 °CEnsures complete desolvation of the ions before they enter the mass analyzer.
Gas Flow (Desolvation) 800 L/hrAids in the desolvation process.
Mass Range m/z 50-500A broad mass range to detect the molecular ion and potential adducts or fragments.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the peak corresponding to the protonated molecule of 4-Phenoxypiperidine-1-carboxamide, [M+H]+. The expected monoisotopic mass of the neutral molecule is 220.1263 Da. Therefore, the expected m/z for the protonated molecule is 221.1336.

Expected Ions and Adducts

In ESI-MS, it is common to observe adduct ions, where the analyte molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+).[16][17] The presence of these adducts can further confirm the molecular weight of the analyte.[18]

Table 3: Expected m/z Values for 4-Phenoxypiperidine-1-carboxamide

Ion SpeciesChemical FormulaExpected m/z
[M+H]+ [C12H17N2O]+221.1336
[M+Na]+ [C12H16N2ONa]+243.1155
[M+K]+ [C12H16N2OK]+259.0895
[M+NH4]+ [C12H20N3O]+238.1601

The presence of an ammonium adduct ([M+NH4]+) is possible if ammonium salts are used as mobile phase additives.[19]

Visualizing the LC-MS Workflow

The following diagram illustrates the key steps in the LC-MS analysis workflow for molecular weight confirmation.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HPLC Column Separation Sample->Column Mobile Phase IonSource ESI Ion Source Column->IonSource MassAnalyzer Mass Analyzer (m/z separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Figure 1: LC-MS workflow for molecular weight confirmation.

Results and Discussion

A successful LC-MS analysis will yield a chromatogram showing a single major peak at a specific retention time, corresponding to 4-Phenoxypiperidine-1-carboxamide. The mass spectrum extracted from this chromatographic peak should display a prominent ion at an m/z value that matches the expected mass of the protonated molecule ([M+H]+) within a narrow mass tolerance (typically <5 ppm for high-resolution mass spectrometers). The presence of other adduct ions, as listed in Table 3, can provide additional confidence in the molecular weight assignment. The absence of significant unexpected peaks in both the chromatogram and the mass spectrum indicates the high purity of the analyzed sample.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Signal Improper sample preparation; Instrument malfunction; Inappropriate ionization mode.Verify sample concentration and solubility; Check instrument parameters and perform tuning/calibration; Switch to negative ion mode if the compound is acidic.
Poor Peak Shape Column overload; Incompatible sample solvent; Secondary interactions with the stationary phase.Dilute the sample; Ensure the sample solvent is weaker than the initial mobile phase; Use a different column chemistry or mobile phase additives.
Multiple Peaks Sample impurity; On-column degradation; Isomers.Analyze a known standard; Use a milder separation method; Employ a higher resolution column.
Excessive Adduct Formation Contaminated mobile phase or glassware; High salt concentration in the sample.Use high-purity solvents and additives; Clean glassware thoroughly; Consider desalting the sample.[17][20]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the molecular weight confirmation of 4-Phenoxypiperidine-1-carboxamide using LC-MS. By following the detailed steps for sample preparation, LC separation, and MS detection, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. The principles and methodologies described herein are broadly applicable to the analysis of other small molecules in a drug development setting.

References

  • A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins - PMC. (n.d.).
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20).
  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.).
  • LC-MS Analysis: Accurate Protein Molecular Weight Determination - CovalX. (n.d.).
  • Molecular weight Determination - Aragen Bioscience. (n.d.).
  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters | Oxford Academic. (2016, August 15).
  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. (n.d.).
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.).
  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing). (n.d.).
  • LC-MS High-Resolution Mass Spectrometry for Molecular Weight Detection. (n.d.).
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 9).
  • Quantitative analysis of small molecules by desorption electrospray ionization mass spectrometry from polytetrafluoroethylene surfaces - PubMed. (n.d.).
  • Adduct Formation in ESI/MS by Mobile Phase Additives | Journal of the American Society for Mass Spectrometry - ACS Publications. (2017, March 15).
  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2011, May 27).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Methods for reducing adduct formation for mass spectrometry analysis - Google Patents. (2009, October 8).
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
  • Current Developments in LC-MS for Pharmaceutical Analysis - J-Stage. (n.d.).
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science. (2020, June 1).
  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024, November 22).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17).
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC. (2023, August 22).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. (n.d.).
  • Confirming Molecular Weight: A Comparative Guide to Mass Spectrometry Techniques - Benchchem. (n.d.).
  • Molecular Weight Determination - . (n.d.). Retrieved from

  • Mass Spectrometry validation of peptide molecular weight: The LC–MS... - ResearchGate. (n.d.).
  • Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development. (n.d.).
  • Enhancing Accuracy in Molecular Weight Determination of Highly Heterogeneously Glycosylated Proteins by Native Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2017, April 6).
  • 4-phenylpiperidine-1-carboxamide - Stenutz. (n.d.).
  • CAS 85098-64-2: 4-(Phenylamino)-1-(phenylmethyl) - CymitQuimica. (n.d.).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15).
  • 4-Phenylpiperidine 97 771-99-3 - Sigma-Aldrich. (n.d.).
  • 4-Phenylpiperidine - Wikipedia. (n.d.).
  • 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid - PubChem. (n.d.).
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. (2023, June 26).
  • LC‑MS/MS による指定薬物等のスペクトルライブラリー作成. (n.d.).
  • Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. (n.d.).
  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed. (2012, October 15).

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Troubleshooting & Optimization

Technical Support Center: 4-Phenoxypiperidine-1-Carboxamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support hub for the synthesis and optimization of 4-phenoxypiperidine-1-carboxamide derivatives. These compounds represent a privileged structural motif in medicinal chemistry, frequently utilized in the development of 1[1], transient receptor potential vanilloid-1 (TRPV1)2[2], and potent anaplastic lymphoma kinase (ALK)3[3].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization data to ensure high-yield generation of these critical urea derivatives.

Synthesis Pathway Visualization

SynthesisPathway A Primary Amine (R-NH2) C Reactive Intermediate (Isocyanate / Acylimidazole) A->C + Base B Triphosgene / CDI (Electrophile) B->C E 4-Phenoxypiperidine- 1-carboxamide C->E Nucleophilic Attack D 4-Phenoxypiperidine (Nucleophile) D->E

Stepwise synthesis pathway of 4-phenoxypiperidine-1-carboxamides.

Self-Validating Experimental Protocols

The classical approach for preparing urea derivatives relies on phosgene equivalents to form an isocyanate intermediate, which is subsequently trapped by a second amine[4]. Below are two highly optimized, self-validating methodologies.

Method A: Direct Isocyanate Coupling

Use this method when the corresponding R-NCO is commercially available.

  • Preparation: Dissolve 4-phenoxypiperidine (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol).

    • Causality: DIPEA neutralizes any trace HCl (if the piperidine is supplied as a salt). Its steric bulk prevents it from acting as a competing nucleophile, avoiding base-catalyzed side reactions.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired isocyanate (1.05 mmol) dropwise over 10 minutes.

    • Causality: Cooling controls the exothermic nature of the addition, preventing thermal degradation or dimerization of the isocyanate.

  • Validation Checkpoint: After 30 minutes, withdraw a 5 µL aliquot and spot on a TLC plate (Ninhydrin stain). The disappearance of the secondary amine (which stains a highly visible red/purple) validates complete consumption.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Triphosgene-Mediated Synthesis

Use this method for complex, non-commercial primary amines. Triphosgene is a stable, crystalline solid that acts as a safer 4 to phosgene gas[4].

  • Electrophile Generation: Dissolve triphosgene (0.35 mmol, providing ~1.05 mmol phosgene equivalents) in anhydrous THF (5 mL) at 0 °C.

  • Primary Amine Addition: Slowly add a solution of the primary amine (1.0 mmol) and DIPEA (2.0 mmol) in THF (2 mL). Stir for 30 minutes.

  • Validation Checkpoint: Withdraw a 10 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl carbamate mass (M + 32) confirms the successful formation of the reactive isocyanate intermediate.

  • Nucleophile Addition: Add 4-phenoxypiperidine (1.0 mmol) in a single portion. Warm to 65 °C (reflux) for 4 hours.

    • Causality: The 4-phenoxy group introduces steric hindrance to the piperidine ring; elevating the temperature provides the necessary kinetic energy for the nucleophilic attack on the isocyanate.

  • Workup: Cool to room temperature, quench carefully with 1M NaOH to destroy unreacted phosgene equivalents, and extract with ethyl acetate.

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions for the triphosgene-mediated synthesis of 4-phenoxypiperidine-1-carboxamides, highlighting the causal relationship between parameters and yield.

SolventBaseTemp (°C)Yield (%)Mechanistic Observation & Causality
DCMEt₃N0 to 2545High symmetrical urea byproduct; Et₃N acts as a competing nucleophile due to low steric bulk.
DCMDIPEA0 to 2572Steric bulk of DIPEA effectively minimizes base-catalyzed side reactions.
THFDIPEA0 to 2568Slight decrease in yield; intermediate solubility issues observed at room temperature.
THF DIPEA 65 (Reflux) 88 Optimal. Increased kinetic energy overcomes the steric hindrance of the 4-phenoxypiperidine.
DMFK₂CO₃8055High temperature in a polar aprotic solvent led to partial hydrolysis of the isocyanate intermediate.

Troubleshooting Guide & Logic Tree

TroubleshootingTree Start Low Carboxamide Yield Check LC-MS Analysis of Crude Mixture Start->Check SymUrea Excess Symmetrical Urea Check->SymUrea Mass = 2R-NH NoReact Unreacted Piperidine Check->NoReact Mass = 177 Da Sol1 Reverse Addition Order & Dilute Reaction SymUrea->Sol1 Sol2 Increase Temp or Switch CDI to Triphosgene NoReact->Sol2

Diagnostic logic tree for resolving low yields in urea derivative synthesis.

Q: Why is my reaction yielding predominantly symmetrical urea byproducts instead of the target unsymmetrical carboxamide?

A: Symmetrical ureas form when the primary amine reacts with the newly generated isocyanate intermediate before the 4-phenoxypiperidine can attack[4].

  • Causality: This is a localized stoichiometry issue. If the primary amine is added too quickly or in excess, it outcompetes the triphosgene.

  • Solution: Always use the "inverse addition" technique. Add the primary amine dropwise to a slight excess of triphosgene. Ensure complete conversion to the isocyanate (verify via the methanol-quench checkpoint) before introducing the 4-phenoxypiperidine.

Q: I replaced triphosgene with 1,1'-Carbonyldiimidazole (CDI) for safety reasons, but the reaction stalls at 40% conversion. How can I drive it to completion?

A: CDI is a widely exploited, safer alternative to phosgene, but it forms an acylimidazole intermediate which is significantly less electrophilic than a carbamoyl chloride or isocyanate[4].

  • Causality: The imidazole leaving group buffers the reaction and requires higher activation energy to be displaced by the sterically hindered 4-phenoxypiperidine.

  • Solution: Elevate the reaction temperature to 80 °C in a sealed tube, or add a catalytic amount of a strong base (e.g., NaH) to deprotonate the 4-phenoxypiperidine, increasing its nucleophilicity.

Q: The 4-phenoxypiperidine-1-carboxamide product is co-eluting with unreacted 4-phenoxypiperidine during column chromatography. How do I separate them?

A: Both compounds possess similar polarities on standard silica gel.

  • Causality: The basic secondary nitrogen in the unreacted piperidine causes tailing, while the target carboxamide is neutral.

  • Solution: Utilize an orthogonal chemical workup rather than chromatography. Wash the organic layer with 1M HCl. The unreacted 4-phenoxypiperidine will protonate and partition into the aqueous layer, while the neutral carboxamide product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q: Can I synthesize 11C-labeled 4-phenoxypiperidine-1-carboxamides for PET imaging? A: Yes. Advanced methodologies utilize Palladium(II)-mediated oxidative carbonylation to trap [11C]CO. Using Pd(Xantphos)Cl₂ as a catalyst allows the direct use of amines as precursors without needing azide intermediates[5].

  • Causality: The palladium catalyst facilitates the insertion of carbon monoxide between the two amines, creating the urea linkage in a single step, which is critical given the short half-life of carbon-11 (20.4 minutes)[5].

Q: Does the 4-phenoxy substitution affect the conformation of the piperidine ring during synthesis? A: Yes. The bulky phenoxy group heavily favors the equatorial position to minimize 1,3-diaxial interactions. This locks the piperidine ring into a specific chair conformation, which can slightly increase the steric shielding around the secondary nitrogen, explaining why elevated temperatures (e.g., 65 °C) are often required during the nucleophilic attack phase.

References

  • [6] Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect.

  • [1] Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Sophion.

  • [4] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.

  • [5] Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. PMC - NIH.

  • [3] Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed - NIH.

  • [2] Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate.

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Technical Support Center: Improving the Solubility of 4-Phenoxypiperidine-1-carboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to address solubility challenges with 4-Phenoxypiperidine-1-carboxamide in aqueous media for in vitro assays.

Understanding the Challenge: Physicochemical Profile
PropertyPredicted CharacteristicRationale & Implication for Solubility
LogP (Lipophilicity) Moderately HighThe phenoxy and piperidine rings contribute to a nonpolar character, which is the primary driver of poor water solubility.
pKa (Ionization) Basic (pKa ~8-9)The piperidine nitrogen is a weak base. At pH values below its pKa, it will become protonated (cationic), which should dramatically increase aqueous solubility. This is the most promising target for manipulation.
Hydrogen Bonding Acceptors & DonorsThe carboxamide group contains both hydrogen bond donors (N-H) and acceptors (C=O), and the ether oxygen is an acceptor. While this aids some interaction with water, it is insufficient to overcome the molecule's overall lipophilicity.
Chemical Stability Generally StableThe amide bond is robust but can be susceptible to hydrolysis under harsh acidic or basic conditions (pH < 2 or pH > 12) with prolonged heating.[1][2] Stock solutions should be prepared fresh when possible.
Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture media. What is happening and how do I fix it?

A: This is a classic case of "solvent shock" or "precipitation upon dilution".[3] Your compound is soluble in the 100% DMSO stock, but when this is rapidly diluted into the aqueous medium, the DMSO concentration plummets, and the water-hating compound crashes out of solution before it can be properly dispersed.[4]

  • Quick Fix: Try adding the DMSO stock to the media drop-wise while vortexing or stirring vigorously. Also, pre-warming the media to 37°C can sometimes help.[3] If this fails, you will need to explore the more robust methods detailed in the troubleshooting guides below, such as using a lower stock concentration or employing co-solvents.

Q2: What is the absolute first thing I should try to improve solubility for this specific compound?

A: Given the predicted basicity of the piperidine nitrogen, the most direct and effective first approach is pH adjustment . By preparing a stock solution in a slightly acidic aqueous buffer (e.g., pH 4-5), you can protonate the molecule, forming a much more soluble salt.[] This often resolves solubility issues without the need for organic co-solvents that might interfere with your assay.

Q3: What is the maximum concentration of an organic solvent like DMSO that I can use in my cell-based assay?

A: This is highly dependent on the cell line and the assay's sensitivity.[6] As a general rule, the final concentration of DMSO should be kept as low as possible, ideally ≤ 0.1% , and almost always ≤ 0.5% .[4] Concentrations above 1% can cause cytotoxicity or other off-target effects that can compromise your data.[6][7] It is critical to run a vehicle control (media with the same final DMSO concentration but no compound) to ensure the solvent itself is not affecting the experimental outcome.

Q4: Can I just heat the solution or sonicate it to force the compound to dissolve?

A: While gentle warming (e.g., to 37°C) or brief sonication can help redissolve a compound that has precipitated from a stock solution, these are often temporary fixes. If a compound is fundamentally insoluble in the final aqueous buffer (a thermodynamic issue), it will likely precipitate again over the course of a longer incubation period.[3] These methods are best used for stock preparation, not as a primary solubilization strategy for the final assay plate.

In-Depth Troubleshooting & Solubilization Protocols

If basic troubleshooting fails, a systematic approach is necessary. The following guides provide detailed protocols for proven solubilization techniques.

Guide 1: Optimization of Co-Solvent Systems

Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a lipophilic compound.[][8]

Rationale: This method is straightforward but carries the risk of solvent-induced artifacts in biological assays.[9] It is essential to determine the lowest effective solvent concentration.

Table of Common Co-Solvents

Co-SolventTypical Final Conc.AdvantagesDisadvantages & Considerations
DMSO 0.1 - 0.5%Powerful solvent for many organic molecules.[10]Can be cytotoxic at >1% and interfere with some assays.[6][7]
Ethanol 0.1 - 1.0%Less toxic than DMSO for some cell lines.[11]Can have immunosuppressive or metabolic effects.[7] Volatile.
PEG 400 0.5 - 5.0%Generally shows low toxicity and enzyme inhibition.[9]Can increase solution viscosity. May not be as potent a solvent as DMSO.
  • Prepare High-Concentration Stock: Dissolve 4-Phenoxypiperidine-1-carboxamide in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.

  • Create Intermediate Dilution: If your final assay concentration is very low, make an intermediate dilution of your stock in 100% DMSO. This prevents needing to pipette sub-microliter volumes.

  • Final Dilution (Critical Step):

    • Aliquot your final assay medium (e.g., cell culture media) into a tube.

    • While vigorously vortexing the medium, add the required volume of DMSO stock drop-by-drop. For a 1:1000 dilution (0.1% DMSO), add 1 µL of stock to 999 µL of medium.

    • Continue vortexing for at least 30 seconds after addition to ensure maximum dispersion and prevent localized precipitation.

  • Vehicle Control: Prepare a parallel sample containing the exact same final concentration of the co-solvent(s) but without the test compound. This is mandatory for valid results.

Guide 2: pH-Mediated Solubilization

Rationale: This is the preferred method for ionizable compounds like 4-Phenoxypiperidine-1-carboxamide. Protonating the basic piperidine nitrogen to form a water-soluble salt is a highly effective strategy.[12]

Caption: Integrated workflow for solubility troubleshooting.
References
  • J. V. Gompel, et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(5), 587. Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1). Available at: [Link]

  • T. Klein. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Larsen, K. L., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(1), 448-454. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at: [Link]

  • Pawar, P., et al. (2021). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management, 5(3). Available at: [Link]

  • Manchare, M. (2016). solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]

  • Holen, Å. Ø., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. Available at: [Link]

  • Afe, O. E., & Othman, I. S. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]

  • Al-kassimy, M. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(9), 2269. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Nirogi, R., et al. (2013). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 75(2), 141–147. Available at: [Link]

  • Olsson, T. S. G., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 185-192. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-122. Available at: [Link]

  • Pratama, G., & Mita, S. R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 547-554. Available at: [Link]

  • Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 22-31. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 261-266. Available at: [Link]

  • Holen, A. O., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Ye, W., et al. (2021). Study on Phenanthroline Carboxamide for Lanthanide Separation: Influence of Amide Substituents. Inorganic Chemistry, 60(17), 13354-13364. Available at: [Link]

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1303-1310. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. Available at: [Link]

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  • ChemBK. (2024). 4-phenylpiperidine-4-carboxylic acid. Available at: [Link]

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  • PubChem. (n.d.). 1-Phenylpiperidine-4-carboxamide. Available at: [Link]

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  • PubChem. (n.d.). 4-Piperidinecarboxamide. Available at: [Link]

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Sources

side reaction prevention in 4-piperidinecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for 4-Piperidinecarboxamide Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into navigating the complexities of this synthesis. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to anticipate and prevent common side reactions.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will explore the mechanistic underpinnings of side reactions and provide validated, step-by-step protocols to ensure the integrity of your synthesis.

I. Synthesis from 4-Piperidinecarboxylic Acid Derivatives: The Amide Coupling Approach

The most common route to 4-piperidinecarboxamide involves the coupling of a 4-piperidinecarboxylic acid derivative with an ammonia source.[1] While seemingly straightforward, this pathway is prone to several side reactions that can impact yield and purity.

Frequently Asked Questions (FAQs)

Question 1: I'm attempting to synthesize 4-piperidinecarboxamide from 4-piperidinecarboxylic acid and ammonia using a coupling reagent, but I'm observing low yields and the formation of a significant amount of N-acylurea byproduct. What's causing this, and how can I prevent it?

Answer: This is a classic issue encountered when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

  • The Root Cause: The primary issue is the reaction of the activated carboxylic acid intermediate (an O-acylisourea) with another molecule of the carboxylic acid, or rearrangement, to form a stable N-acylurea byproduct. This side reaction is competitive with the desired reaction with the amine (ammonia in this case).

  • The Solution: Additive-Mediated Coupling: To suppress the formation of N-acylurea and improve the efficiency of the amide bond formation, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5] These additives react with the O-acylisourea intermediate to form a more stable and reactive activated ester, which then efficiently reacts with the amine.

    • Mechanism of Action: The additive essentially acts as a "trap" for the highly reactive O-acylisourea, converting it to a less reactive but more selective activated ester, thereby minimizing the opportunity for N-acylurea formation.[6]

Troubleshooting Flowchart: Amide Coupling

Caption: Troubleshooting workflow for low yields in amide coupling.

Question 2: My reaction involves N-acylation of the piperidine nitrogen, leading to the formation of 1-acyl-4-piperidinecarboxamide. How can I selectively form the carboxamide at the C4 position without affecting the piperidine nitrogen?

Answer: Unwanted N-acylation is a common side reaction due to the nucleophilicity of the secondary amine in the piperidine ring. The solution lies in the use of a protecting group for the piperidine nitrogen.

  • The Strategy: Protecting Groups: The most effective strategy is to start with an N-protected 4-piperidinecarboxylic acid derivative. The tert-butoxycarbonyl (Boc) group is a widely used and effective choice.[7][8]

    • Why Boc? The Boc group is stable under the basic or neutral conditions typically used for amide coupling but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) once the carboxamide is formed.[8] This "orthogonal" protection strategy allows for selective functionalization.[7]

Experimental Protocol: Boc Protection and Amide Coupling
  • Boc Protection of 4-Piperidinecarboxylic Acid:

    • Dissolve 4-piperidinecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide.

    • Slowly add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once complete, acidify the mixture and extract the N-Boc-4-piperidinecarboxylic acid.

  • Amide Coupling:

    • Dissolve the N-Boc-4-piperidinecarboxylic acid in an anhydrous aprotic solvent like DMF or DCM.[4]

    • Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).[4]

    • Stir for a short period to activate the carboxylic acid.

    • Introduce the ammonia source (e.g., ammonium chloride with an additional equivalent of base).

    • Monitor the reaction until completion.

  • Deprotection:

    • Dissolve the purified N-Boc-4-piperidinecarboxamide in a solvent like DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Evaporate the solvent and excess acid to obtain the TFA salt of 4-piperidinecarboxamide.

    • Neutralize with a base to get the free amine.

Comparative Data: Coupling Reagents
Coupling ReagentAdditiveCommon Side ReactionsTypical Yield Range
DCC/EDCNoneN-acylurea formation, racemization[3][5]40-70%
DCC/EDCHOBt/OxymaMinimized N-acylurea and racemization[5]70-95%
HATU/HBTUNoneGenerally low side reactions85-98%[4]
PyBOPNoneLow risk of racemization[4]80-95%

II. Synthesis from 4-Cyanopiperidine: The Nitrile Hydrolysis Route

Another prevalent synthetic pathway is the hydrolysis of 4-cyanopiperidine.[9] While this method can be effective, controlling the extent of hydrolysis is critical to prevent the formation of the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Question 3: During the acid-catalyzed hydrolysis of 4-cyanopiperidine, I'm getting a significant amount of isonipecotic acid (4-piperidinecarboxylic acid) as a byproduct. How can I improve the selectivity for 4-piperidinecarboxamide?

Answer: The formation of the carboxylic acid is due to over-hydrolysis of the intermediate amide.[9] The key to preventing this is to carefully control the reaction conditions.

  • The Challenge: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Stopping the reaction at the amide stage can be challenging under harsh acidic or basic conditions.[10]

  • The Solution: Controlled Hydrolysis:

    • Milder Acid: Use a milder acid or a lower concentration of a strong acid.[9]

    • Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second hydrolysis step.[9]

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or GC and quench the reaction as soon as the starting nitrile is consumed.[9]

    • Alternative Methods: Consider enzymatic hydrolysis or metal-catalyzed hydration, which can offer higher selectivity for the amide under milder conditions.[11]

Reaction Pathway: Nitrile Hydrolysis

G 4-Cyanopiperidine 4-Cyanopiperidine 4-Piperidinecarboxamide 4-Piperidinecarboxamide 4-Cyanopiperidine->4-Piperidinecarboxamide H₂O, H⁺ or OH⁻ (Controlled) Isonipecotic Acid Isonipecotic Acid 4-Piperidinecarboxamide->Isonipecotic Acid H₂O, H⁺ or OH⁻ (Excess)

Caption: Hydrolysis of 4-cyanopiperidine showing the desired product and the over-hydrolysis side product.

Question 4: I'm performing a base-catalyzed hydrolysis of 4-cyanopiperidine. What are the potential pitfalls with this method?

Answer: While base-catalyzed hydrolysis can sometimes offer better selectivity for the amide, it comes with its own set of challenges.

  • Potential Issues:

    • Epimerization: If there are stereocenters adjacent to the nitrile group, basic conditions can lead to epimerization.

    • Retro-Michael Addition: In certain substituted piperidines, strong bases could potentially induce ring-opening reactions.

    • Incomplete Reaction: The reaction may be slower than acid-catalyzed hydrolysis and may not go to completion.

  • Recommendations:

    • Use a moderate base like potassium carbonate.[9]

    • Employ a protic solvent like ethanol or a mixture of water and an organic solvent to aid solubility.

    • Carefully control the temperature and reaction time.

III. The Hofmann Rearrangement Approach

The Hofmann rearrangement of a primary amide can be used to synthesize a primary amine with one less carbon atom.[12][13] In the context of piperidine derivatives, this can be a route to 4-aminopiperidine from 4-piperidinecarboxamide. However, side reactions can occur if the intermediate isocyanate is not handled correctly.

Frequently Asked Questions (FAQs)

Question 5: I am performing a Hofmann rearrangement on N-Boc-4-piperidinecarboxamide and observing the formation of a urea byproduct instead of the desired amine. What is causing this?

Answer: The formation of a urea byproduct suggests that the intermediate isocyanate is reacting with the product amine.

  • The Mechanism: The Hofmann rearrangement proceeds through an isocyanate intermediate.[13][14] In the presence of water, this isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to the primary amine.[14] However, if the product amine is present in a significant concentration, it can act as a nucleophile and attack the isocyanate, leading to the formation of a disubstituted urea.

  • Prevention Strategies:

    • Slow Addition: Add the reagents slowly to keep the concentration of the product amine low at any given time.

    • Trapping the Isocyanate: In some cases, the isocyanate can be trapped with an alcohol (like methanol) to form a stable carbamate, which can then be hydrolyzed to the amine in a separate step.[15] This is a common variation of the Hofmann rearrangement.

Hofmann Rearrangement: Desired vs. Side Reaction

Caption: Competing reaction pathways for the isocyanate intermediate in the Hofmann rearrangement.

IV. General Troubleshooting and Best Practices

Question 6: I am consistently observing multiple spots on my TLC, even after attempting to optimize the reaction conditions. What general steps can I take to improve the purity of my product?

Answer: Persistent impurities often point to issues with starting material quality, reaction setup, or workup procedures.

  • Starting Material Purity:

    • Ensure the purity of your starting materials. Impurities in the initial reagents can lead to a cascade of side reactions.[16]

    • Use freshly distilled solvents and ensure they are anhydrous, especially for moisture-sensitive reactions like those involving coupling reagents or acyl chlorides.[6]

  • Reaction Atmosphere:

    • For sensitive reactions, particularly those involving organometallic reagents or easily oxidizable compounds, maintain an inert atmosphere (e.g., nitrogen or argon).[16]

  • Workup and Purification:

    • Quenching: Ensure the reaction is properly quenched to stop it from proceeding further and to neutralize any reactive species.

    • Extraction: Use the appropriate solvent for extraction and perform multiple extractions to ensure complete recovery of the product.

    • Washes: Washing the organic layer with dilute acid or base can remove basic or acidic impurities, respectively.[16] A brine wash helps to remove residual water.

    • Purification: If impurities persist, recrystallization or column chromatography are effective methods for purification.[1] For recrystallization, choosing the right solvent system is crucial.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Scribd. (n.d.). Hofmann Rearrangement to 4-Aminopiperidine.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Chemistry Steps. (n.d.). The Mechanism of Hofmann Rearrangement.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
  • Chemguide. (n.d.). Hydrolysing nitriles.
  • Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Semantic Scholar.

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overcoming product isolation issues for 4-cyanopiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-cyanopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this critical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction to 4-Cyanopiperidine Isolation Challenges

4-Cyanopiperidine is a valuable building block in the synthesis of numerous pharmaceutical agents.[1][2] However, its isolation as a free base is notoriously challenging due to its high water solubility.[3][4] This often leads to low yields and laborious workup procedures involving large volumes of extraction solvents.[1][3][4] Many established methods have shifted towards isolating the product as a hydrochloride salt, which offers significant advantages in handling and purity.[1][3][4] This guide will address issues related to both the free base and its salt form.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 4-cyanopiperidine.

Problem 1: Low or No Yield After Aqueous Workup and Extraction

Symptoms:

  • Minimal to no product is recovered from the organic extracts.

  • The expected product mass seems to be lost after neutralization and extraction steps.

Probable Causes:

  • High Water Solubility of 4-Cyanopiperidine Free Base: The primary reason for low recovery is the high partition coefficient of 4-cyanopiperidine in water.[3][4] Standard extractions with common organic solvents are often inefficient.

  • Incomplete Basification: If the aqueous layer is not sufficiently basic (pH > 12-13), a significant portion of the piperidine will remain as the protonated salt, which is highly water-soluble.[1][2]

  • Emulsion Formation: The presence of unreacted starting materials or byproducts can lead to the formation of stable emulsions during extraction, trapping the product in the interface.

Solutions:

  • Optimize Basification:

    • Ensure the pH of the aqueous layer is adjusted to >12, preferably 13, using a strong base like sodium hydroxide or potassium hydroxide.[1][2] This ensures the complete deprotonation of the piperidine nitrogen, making the free base more amenable to extraction.

    • Perform the basification step while cooling the mixture in an ice bath to manage any exotherm.

  • Salting-Out Effect:

    • Saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate before extraction. This decreases the solubility of 4-cyanopiperidine in the aqueous phase and promotes its partitioning into the organic layer.

  • Choice of Extraction Solvent:

    • While solvents like dichloromethane and chloroform have been used, they often require multiple extractions with large volumes.[3]

    • Consider using solvents like toluene or xylene, which can be effective, especially at elevated temperatures, though this requires careful handling.[1][2]

  • Continuous Liquid-Liquid Extraction:

    • For laboratory-scale preparations where significant loss is observed, a continuous liquid-liquid extractor can be highly effective in recovering water-soluble compounds.

  • Isolate as the Hydrochloride Salt:

    • This is often the most robust solution. Instead of a basic workup, the reaction mixture can be worked up under acidic conditions to precipitate 4-cyanopiperidine hydrochloride.[1][3][4]

Problem 2: Difficulty in Distilling the Product

Symptoms:

  • The product co-distills with the solvent.

  • Decomposition is observed at higher temperatures.

  • The product solidifies in the condenser.

Probable Causes:

  • Hygroscopic Nature: 4-Cyanopiperidine is hygroscopic and any residual water can interfere with distillation.

  • Thermal Instability: Although distillable under high vacuum, prolonged exposure to high temperatures can lead to decomposition.[5] Upon thermal decomposition, toxic vapors such as hydrogen cyanide and nitrogen oxides may be released.[5]

  • High Boiling Point: The boiling point of 4-cyanopiperidine is relatively high, necessitating high vacuum for successful distillation.

Solutions:

  • Thorough Drying:

    • Ensure the crude product is rigorously dried before distillation. Use drying agents like anhydrous sodium sulfate or magnesium sulfate for organic solutions.

  • High Vacuum Distillation:

    • Distill the product under high vacuum (e.g., 4-6 mm Hg) to lower the required temperature and minimize thermal degradation.[2]

  • Kugelrohr Distillation:

    • For smaller quantities, a Kugelrohr apparatus can be very effective as it minimizes the path length and the time the compound spends at high temperatures.

Problem 3: Product Purity Issues

Symptoms:

  • The isolated product is a pale yellow to oily liquid.[5]

  • Analytical data (NMR, GC-MS) shows the presence of impurities.

Probable Causes:

  • Incomplete Reaction: Unreacted isonipecotamide or other starting materials may be present.

  • Byproduct Formation: The synthesis of 4-cyanopiperidine can generate byproducts that are difficult to separate due to similar polarities.

  • Degradation on Storage: The free base can be unstable over long periods. It is recommended to store it in a tightly sealed container in a well-ventilated place.[5]

Solutions:

  • Recrystallization of the Hydrochloride Salt:

    • Converting the crude product to its hydrochloride salt and recrystallizing it is an effective purification method. The salt is a stable, colorless solid.[1]

    • Suitable solvents for recrystallization include alcoholic solvents or mixtures of alcohols with ethers.

  • Chromatographic Purification:

    • For the Boc-protected analogue, flash chromatography on silica gel is a common purification technique.[1][6]

    • For the free base, which is basic, tailing on standard silica gel can be an issue. To mitigate this, a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol can be used.[7] Alternatively, using amine-deactivated silica or alumina can provide better results.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of isolating 4-cyanopiperidine as its hydrochloride salt?

Isolating 4-cyanopiperidine as its hydrochloride salt offers several advantages over isolating the free base:

  • Ease of Isolation: The hydrochloride salt is a solid that can often be precipitated directly from the reaction mixture, simplifying the workup and avoiding difficult extractions.[1][3][4]

  • Higher Yields: Bypassing the aqueous extraction of the highly water-soluble free base typically results in significantly higher isolated yields.[1]

  • Improved Stability and Handling: The salt is generally more stable and less hygroscopic than the free base, making it easier to handle and store.

  • High Purity: The crystalline nature of the salt allows for effective purification by recrystallization.[1]

Q2: What are the key safety precautions when working with 4-cyanopiperidine?

4-Cyanopiperidine is harmful if swallowed and can cause serious eye damage.[5] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[5] In case of thermal decomposition, toxic gases like hydrogen cyanide can be released.[5]

Q3: Can I use 4-cyanopiperidine hydrochloride directly in subsequent reactions?

Yes, in many cases, the hydrochloride salt can be used directly. The free base can be generated in situ by adding a suitable inorganic or organic base to the reaction mixture.[1][4] This is a common strategy in many synthetic procedures.

Q4: My 4-cyanopiperidine is a pale yellow liquid. Is this normal?

Yes, 4-cyanopiperidine is often described as a clear colorless to pale yellow or oily liquid.[5][8] However, a significant color change or the presence of particulate matter may indicate impurities or degradation.

Experimental Protocols

Protocol 1: Isolation of 4-Cyanopiperidine as the Hydrochloride Salt

This protocol is adapted from methodologies described in the patent literature for the dehydration of isonipecotamide using thionyl chloride.[1]

Materials:

  • Isonipecotamide

  • Toluene (or another suitable inert solvent like n-propyl acetate)

  • Dibutylformamide (or another suitable formamide)

  • Thionyl chloride

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend isonipecotamide in toluene.

  • Add dibutylformamide to the suspension and stir.

  • Cool the mixture to the desired temperature (e.g., 20°C) using a water bath.

  • Slowly add thionyl chloride to the reaction mixture, maintaining the temperature. An exotherm may be observed.

  • Stir the reaction mixture for a sufficient time (typically 18-24 hours) at room temperature. The product, 4-cyanopiperidine hydrochloride, will precipitate as a solid.

  • Filter the suspension to collect the solid product.

  • Wash the filter cake with fresh toluene to remove any residual impurities.

  • Dry the resulting colorless solid under vacuum to obtain pure 4-cyanopiperidine hydrochloride.

Protocol 2: Extractive Workup for 4-Cyanopiperidine Free Base

This protocol outlines a general procedure for the extractive workup of 4-cyanopiperidine, incorporating best practices to maximize yield.

Materials:

  • Aqueous reaction mixture containing 4-cyanopiperidine salt

  • Sodium hydroxide (or potassium hydroxide) solution

  • Sodium chloride (solid)

  • Toluene (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • Cool the aqueous reaction mixture in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide with stirring until the pH of the solution is >12.

  • Add solid sodium chloride to the mixture until saturation.

  • Transfer the basified aqueous solution to a separatory funnel.

  • Extract the aqueous layer multiple times with toluene (e.g., 4 x volume of aqueous layer).[2]

  • Combine the organic extracts.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains the 4-cyanopiperidine free base and can be concentrated under reduced pressure. The crude product can then be purified by vacuum distillation.

Data Summary

Property4-Cyanopiperidine4-Cyanopiperidine HClReference
CAS Number 4395-98-6240401-22-3[9][10]
Appearance Clear colorless to pale yellow liquidColorless solid[1][5]
Molecular Formula C₆H₁₀N₂C₆H₁₁ClN₂[8]
Molecular Weight 110.16 g/mol 146.62 g/mol [11]
Purity (Typical) >96% (after distillation)>99% (after recrystallization)[1][8]

Workflow and Decision Making

The choice between isolating 4-cyanopiperidine as the free base or as its hydrochloride salt is a critical decision in the experimental design. The following diagram illustrates a decision-making workflow.

G cluster_0 cluster_1 start Start: Crude Reaction Mixture (Post-synthesis) decision1 Is the final product required as the free base? start->decision1 isolate_hcl Isolate as Hydrochloride Salt decision1->isolate_hcl No workup_base Aqueous Workup (Free Base) decision1->workup_base Yes precipitate Precipitate and Filter isolate_hcl->precipitate recrystallize Recrystallize for High Purity precipitate->recrystallize hcl_product Pure 4-Cyanopiperidine HCl recrystallize->hcl_product basify Basify to pH > 12 workup_base->basify extract Extract with Organic Solvent (Consider 'salting out') basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify_base Purify Free Base dry_concentrate->purify_base distill Vacuum Distillation purify_base->distill For volatile impurities chromatography Chromatography (with base modifier) purify_base->chromatography For non-volatile impurities base_product Pure 4-Cyanopiperidine Free Base distill->base_product chromatography->base_product

Caption: Decision workflow for the isolation and purification of 4-cyanopiperidine.

References

  • Jubilant Ingrevia Limited. (2021).
  • CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google P
  • WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 1-tert-Butoxycarbonyl-4-cyanopiperidine.
  • US7348435B2 - Process for producing cyanopiperidine - Google P
  • CN114105869B - Preparation method of 2-propyl-4-cyanopyridine - Google P
  • ChemicalBook. (2026). 1-N-BOC-4-(3-BROMOPHENYL)
  • Fisher Scientific. (2011).
  • KISHIDA CHEMICAL CO., LTD. (2020). tert-Butyl 4-(2-cyanobenzoylamino)
  • ChemicalBook. (2025). 4-CYANOPIPERIDINE HCL | 240401-22-3.
  • Thermo Fisher Scientific. (n.d.). 4-Cyanopiperidine, 96%.
  • ChemBK. (2024). 4-Cyanopiperidine.
  • CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google P
  • NextSDS. (n.d.).
  • ChemicalBook. (n.d.). 1-Boc-4-cyanopiperidine synthesis.
  • Sigma-Aldrich. (n.d.). 4-cyanopiperidine.
  • ChemicalBook. (n.d.). 4-シアノピペリジン | 4395-98-6.
  • Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carbonitrile 97%.
  • Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.
  • BenchChem. (2025). Overcoming challenges in the purification of piperidine-containing compounds.
  • ECHEMI. (n.d.). 4395-98-6, 4-Cyanopiperidine Formula.
  • Thermo Fisher Scientific. (n.d.). 4-Cyanopiperidine, 97%.
  • Thermo Fisher Scientific. (n.d.). 4-Cyanopiperidine, 97% 5 g.
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 4-Cyanopiperidine.

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Technical Support Center: Stabilization and Handling of Aromatic Amine Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of aromatic amine piperidine derivatives. These compounds—characterized by an aniline-like moiety coupled with a piperidine ring—are notoriously susceptible to oxidation. This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind degradation and providing self-validating protocols to ensure the integrity of your APIs (Active Pharmaceutical Ingredients).

The Causality of Degradation: Why Do These Compounds Discolor?

The sudden appearance of a pink, red, brown, or black tint in your previously white or colorless sample is the visual manifestation of oxidative degradation. This is not a single pathway, but rather a dual-threat mechanism acting on both functional groups:

  • Aromatic Amine (Aniline) Oxidation: Exposure to atmospheric oxygen and ambient light initiates hydrogen abstraction, forming a highly reactive free radical. This radical rapidly oxidizes into a quinone imine —a highly conjugated structure that absorbs visible light, causing the characteristic pink/brown discoloration[1].

  • Piperidine Ring Oxidation: The lone pair of electrons on the piperidine nitrogen is highly susceptible to electrophilic attack by peroxides or dissolved oxygen, leading to the formation of polar N-oxides . More extensive oxidation can cause ring-cleavage, resulting in aldehydes and ketones[1].

OxidativeDegradation API Aromatic Amine Piperidine Derivative Radical Free Radical Intermediate API->Radical O2, UV Light, Cu2+ (Hydrogen Abstraction) NOxide Piperidine N-Oxide (Polar Degradant) API->NOxide Direct Oxygenation (Peroxides) Quinone Quinone Imine (Conjugated, Pink/Brown) Radical->Quinone Aromatic Ring Oxidation RingOpen Ring Cleavage (Aldehydes/Ketones) Radical->RingOpen Piperidine Ring Oxidation

Fig 1: Mechanistic pathways of oxidative degradation in aromatic amine piperidines.

Quantitative Degradation Factors

To effectively troubleshoot, we must isolate the variables accelerating the degradation. The table below summarizes the primary environmental catalysts and their mechanistic impact.

VariableImpact on Oxidation RateMechanistic CausalityRecommended Mitigation
Trace Metals (Cu²⁺, Fe³⁺) High Acts as a potent catalyst for radical initiation. Copper (Cu²⁺) rapidly accelerates cyclic amine oxidation[2].Use metal-free reagents; add chelators (e.g., EDTA) if in solution.
Atmospheric Oxygen High Direct reactant for N-oxide formation and autoxidation chain reactions[1].Argon/Nitrogen sparging and blanketing[3].
UV / Ambient Light Moderate Provides the activation energy required for photo-oxidative free radical generation[1].Use amber glassware and foil wrapping[3].
pH (Basic/Neutral) High Leaves the nitrogen lone pair free and electron-rich, maximizing susceptibility to electrophilic attack[4].Form hydrochloride or sulfate salts[4].
Temperature (>25°C) Moderate Accelerates thermal decomposition kinetics and ring-cleavage pathways[4].Store at 2–8 °C or -20 °C for long-term stability.

Self-Validating Remediation & Stabilization Protocol

If your sample has already discolored, it must be purified before stabilization. This step-by-step methodology is designed as a self-validating system: by the final step, you will have analytical proof that the autoxidation chain has been broken.

Phase 1: Remediation (De-colorization)
  • Dissolution & Degassing: Dissolve the discolored API in a minimal volume of degassed, non-polar solvent (e.g., dichloromethane). Causality: Degassing prevents further oxygen integration during handling.

  • Chromatographic Separation: Pass the solution through a silica gel column. Causality: Highly polar N-oxides and polymeric quinone imines will be retained tightly on the baseline, allowing the purified free base to elute cleanly[1].

Phase 2: Long-Term Stabilization
  • Salt Formation (Primary Defense): Introduce 1.1 equivalents of anhydrous HCl in dioxane to the purified eluent. Causality: Protonating the nitrogen atom ties up its lone pair, forming a positively charged ammonium ion that is drastically more stable against oxidative attack than the free base[4].

  • Antioxidant Addition (Secondary Defense): If your downstream application requires the free base form, add 0.01% to 0.1% (w/w) Butylated Hydroxytoluene (BHT). Causality: BHT acts as a sacrificial radical scavenger (hydrogen donor), interrupting the autoxidation chain reaction before it can degrade the API[3].

  • Inert Packaging: Concentrate the product under reduced pressure. Backfill the rotary evaporator with high-purity Argon. Transfer the solid to an amber glass vial, purge the headspace with Argon, and seal with a PTFE-lined cap[3].

  • Validation Step: Run an HPLC-UV assay at 254 nm on a small aliquot. Validation: A flat baseline devoid of the characteristic broad quinone imine peak confirms successful remediation, validating the protocol for downstream use.

StabilizationWorkflow Detect Discoloration Detected (Pink/Red/Brown) State Determine Material State Detect->State Solid Solid API State->Solid Liquid Solution / Liquid State->Liquid PurifySolid Recrystallize / Salt Formation (e.g., HCl salt) Solid->PurifySolid PurifyLiquid Column Chromatography Degas Solvents Liquid->PurifyLiquid Store Store under Argon in Amber Vials at 2-8°C PurifySolid->Store PurifyLiquid->Store

Fig 2: Decision matrix and workflow for remediating discolored amine derivatives.

Troubleshooting & FAQs

Q: I stored my piperidine derivative in the refrigerator, but it still turned pink. Why? A: Temperature control only slows the kinetics of degradation; it does not eliminate the reactants. If the vial headspace contained atmospheric oxygen or if the glass was clear (allowing ambient light penetration when the fridge door opens), photo-oxidation and autoxidation will still occur over time[1]. You must displace the oxygen with an inert gas like Argon[3].

Q: I cannot use BHT because it interferes with my downstream biological assays. What are my alternatives? A: If radical scavengers are incompatible with your workflow, rely entirely on structural stabilization and physical barriers. Convert the free base into a stable salt (e.g., hydrochloride) to chemically protect the nitrogen lone pair[4]. Combine this with strict anaerobic storage (Argon blanketing) and amber vials.

Q: Are trace metals really that detrimental to these compounds? A: Yes, significantly. Trace metal ions, particularly Copper (Cu²⁺) and Iron (Fe³⁺), act as potent catalysts for radical initiation. Copper has been shown to rapidly catalyze the oxidation of cyclic amines even at low concentrations[2]. Always use high-purity, metal-free solvents and consider washing your glassware with a chelating agent if metal contamination is suspected.

Q: How do I know if my compound formed an N-oxide or a quinone imine? A: You can differentiate them analytically. Quinone imines are highly conjugated and will present a distinct color change (pink/brown) and a strong UV-Vis absorbance in the visible spectrum. N-oxides are generally colorless but are significantly more polar than the parent compound[1]. In an HPLC or LC-MS run, N-oxides will typically elute much earlier than the parent free base on a standard reverse-phase C18 column.

References

  • Biosynce. "What is the stability of piperidine? - Blog". biosynce.com. [Link]

  • University of Texas at Austin. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture". utexas.edu. [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Phenoxypiperidine-1-carboxamide Derivatives vs. Established SCD1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the complex landscape of lipid metabolism targeting. Stearoyl-CoA desaturase 1 (SCD1) has emerged as a critical node in oncology, metabolic syndrome, and neurodegeneration. SCD1 catalyzes the rate-limiting conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), regulating membrane fluidity and lipid signaling[1].

This guide provides an objective, data-driven comparative analysis of the 4-Phenoxypiperidine-1-carboxamide inhibitor class (represented by A939572 and next-generation analogs) against the established benchmark inhibitor MF-438 .

Mechanistic Grounding & Pathway Analysis

To understand the pharmacological value of these inhibitors, we must first map the biochemical causality. SCD1 localizes to the endoplasmic reticulum, where it introduces a cis-double bond at the delta-9 position of palmitoyl-CoA and stearoyl-CoA. Inhibiting this process creates a lethal MUFA depletion in rapidly dividing tumor cells, stalling the epithelial-mesenchymal transition (EMT) and triggering apoptosis[2].

G SFA Saturated Fatty Acids (Palmitoyl-CoA / Stearoyl-CoA) SCD1 SCD1 Enzyme (Stearoyl-CoA Desaturase 1) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (Palmitoleoyl-CoA / Oleoyl-CoA) SCD1->MUFA Desaturation Cancer Tumor Progression (EMT, Proliferation, Survival) MUFA->Cancer Promotes Metabolism Lipid Metabolism (Membrane Fluidity, Energy) MUFA->Metabolism Regulates Inhibitors 4-Phenoxypiperidine-1-carboxamides & MF-438 Inhibitors->SCD1 Inhibits

Fig 1: Mechanism of SCD1 inhibition and its downstream metabolic and oncogenic effects.

Comparative Performance Data

The 4-phenoxypiperidine-1-carboxamide scaffold (e.g., A939572) is highly potent, but how does it stack up against other chemical classes like the thiadiazole-pyridazines (MF-438)? Next-generation pyridazinone derivatives of the 4-phenoxypiperidine-1-carboxamide class are currently being engineered to cross the blood-brain barrier (BBB) for primary brain cancers and neurodegenerative protein misfolding disorders[3].

Compound ClassRepresentative AgentTarget EnzymeIC50 (In Vitro)In Vivo EfficacyKey Applications
4-Phenoxypiperidine-1-carboxamide A939572hSCD1 / mSCD137 nM (hSCD1)< 4 nM (mSCD1)[4]Dose-dependent desaturation lowering[4]ccRCC, EMT inhibition, Metabolic disorders[2]
Next-Gen 4-Phenoxypiperidine Pyridazinone derivativesSCD1 / SCD5Low nanomolar[3]High BBB penetrance[3]Primary brain cancer, Neurological disorders[3]
Thiadiazole-pyridazine MF-438rSCD12.3 nM[5]ED50: 1-3 mg/kg (mouse liver PD)[5]Lung cancer CSCs, Melanoma, Obesity[5]

Self-Validating Experimental Methodologies

When deploying these inhibitors in preclinical models, researchers often face challenges with compound solubility and off-target cytotoxicity. The following protocols are designed as self-validating systems , ensuring that the causality of your results is strictly tied to SCD1 inhibition.

Protocol A: In Vivo Formulation Strategy

Causality: Both A939572 and MF-438 are highly lipophilic—a necessary trait to access the hydrophobic substrate-binding pocket of SCD1 in the ER. However, this causes poor aqueous solubility. Attempting to dose these in standard saline will result in precipitation and erratic pharmacokinetics. We utilize a step-wise co-solvent system to ensure micellar encapsulation and consistent systemic exposure.

  • Stock Preparation: Dissolve the lyophilized inhibitor in 100% DMSO to create a highly concentrated stock (e.g., 15 mg/mL)[6].

  • Primary Solubilization: Take 50 µL of the DMSO stock and add 400 µL of PEG300. Vortex vigorously until perfectly clear[6].

  • Surfactant Addition: Add 50 µL of Tween 80 to the system. This acts as a surfactant to prevent aggregation when the aqueous phase is introduced[6].

  • Aqueous Dilution: Slowly add 500 µL of ddH₂O or Saline dropwise while continuously vortexing to yield a 1 mL working solution[6][7]. Use immediately.

Protocol B: Cell-Based Desaturation Index & Oleic Acid Rescue Assay

Causality: Measuring protein expression via Western blot is insufficient because these compounds inhibit the activity of the enzyme, not necessarily its expression. The true functional readout is the Desaturation Index (the ratio of 18:1 to 18:0 fatty acids). Furthermore, to prove that cell death is specifically caused by SCD1 inhibition and not off-target toxicity, we must implement an Oleic Acid rescue arm[3].

  • Cell Seeding: Seed target cells (e.g., A498 ccRCC cells) in 6-well plates at 60% confluency.

  • Treatment Arms:

    • Arm 1: Vehicle Control (0.1% DMSO).

    • Arm 2: 4-Phenoxypiperidine-1-carboxamide (e.g., A939572 at 50 nM).

    • Arm 3: A939572 (50 nM) + Exogenous Oleic Acid (100 µM conjugated to BSA)[3].

  • Lipid Extraction (48h post-treatment): Harvest cells and extract total lipids using the Folch method (Chloroform:Methanol 2:1).

  • Derivatization & GC-MS: Convert lipids to fatty acid methyl esters (FAMEs) and quantify the Stearic Acid (18:0) and Oleic Acid (18:1) peaks.

  • Validation Logic: A successful experiment will show a collapsed 18:1/18:0 ratio in Arm 2 alongside reduced cell viability. In Arm 3, cell viability must be completely restored. If Arm 3 cells still die, your inhibitor concentration is too high and is causing off-target toxicity.

Workflow Prep Compound Formulation (DMSO + PEG300) Treat Cellular Treatment (e.g., ccRCC Cells) Prep->Treat Dosing GCMS GC-MS Analysis (18:1 / 18:0 Ratio) Treat->GCMS Lipid Extraction Rescue Rescue Control (+ Exogenous Oleic Acid) Treat->Rescue Parallel Arm Validation Phenotype Validation (Target Specificity) GCMS->Validation Desaturation Index Rescue->Validation Viability Recovery

Fig 2: Self-validating experimental workflow for evaluating SCD1 inhibitors in vitro.

Strategic Recommendations

When choosing between these inhibitors for your pipeline:

  • For Peripheral Oncology & Metabolic Studies: Both A939572 and MF-438 are exceptional tools. A939572 has robust validation in reversing EMT phenotypes and synergizing with kinase inhibitors like Gefitinib[2]. MF-438 is highly effective in targeting cancer stem cells (CSCs) and synergizing with cisplatin[5].

  • For CNS & Neurodegenerative Targets: Standard SCD1 inhibitors often fail to achieve therapeutic concentrations in the brain. If your target is primary brain cancer or protein-misfolding neurodegenerative diseases, you must pivot to the next-generation pyridazinone-substituted 4-phenoxypiperidine-1-carboxamides, which are specifically optimized for BBB penetrance and dual SCD1/SCD5 modulation[3].

Sources

Validating the In Vivo Efficacy of 4-Phenoxypiperidine-1-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective central nervous system (CNS) modulators, the 4-phenoxypiperidine-1-carboxamide scaffold has emerged as a privileged structure. Originally conceptualized to overcome the pharmacokinetic liabilities of flexible aliphatic linkers, this conformationally restricted core has demonstrated exceptional utility, most notably as potent, non-imidazole Histamine H3 receptor antagonists and modulators of lipid metabolism.

This guide provides a rigorous, objective comparison between 4-phenoxypiperidine analogs and legacy flexible counterparts. Designed for drug development professionals, it details the causality behind their superior performance and provides self-validating in vivo experimental protocols.

Mechanistic Rationale: The Power of Conformational Restriction

Historically, non-imidazole H3 antagonists and early CNS modulators relied on a highly flexible 3-aminopropan-1-ol moiety[1]. While active in vitro, these flexible chains incur a significant entropic penalty upon target binding and are susceptible to rapid metabolic degradation.

By substituting the flexible chain with a 4-phenoxypiperidine core, researchers achieve a "locked" conformation. This structural causality drives three major performance upgrades:

  • Minimized Entropic Penalty: Pre-organization of the pharmacophore reduces the thermodynamic cost of receptor binding. The rigid 4-phenoxypiperidine core perfectly mimics the bound state of endogenous ligands, frequently pushing pKi​ values above 8.5[2].

  • Enhanced BBB Penetration: The lipophilic phenoxy group, coupled with the neutral or weakly basic carboxamide, optimizes the topological polar surface area (tPSA). This prevents the compound from being trapped in the peripheral circulation, ensuring rapid blood-brain barrier (BBB) penetrance[1].

  • Metabolic Resilience: The carboxamide linkage resists the rapid oxidative metabolism and enzymatic cleavage that typically plagues simple ether or flexible amine linkages, prolonging the in vivo half-life[3].

Comparative Performance Data

To objectively evaluate the 4-phenoxypiperidine-1-carboxamide scaffold, the table below synthesizes its performance metrics against legacy reference compounds (e.g., Ciproxifan, Thioperamide) in CNS applications.

Pharmacological MetricLegacy Flexible Analogs (e.g., Ciproxifan)4-Phenoxypiperidine-1-carboxamide Analogs
Structural Core 3-aminopropan-1-ol (Flexible)4-phenoxypiperidine (Conformationally Restricted)
Target Affinity ( pKi​ ) ~7.5 - 8.0> 8.5
Entropic Binding Penalty High (Requires conformational adaptation)Low (Pre-organized pharmacophore)
Metabolic Stability Moderate (Susceptible to rapid cleavage)High (Carboxamide resists oxidative metabolism)
In Vivo Efficacy Dose 3.0 - 10.0 mg/kg 1.0 mg/kg
Receptor Selectivity Moderate off-target H1/H4 activityHighly selective for H3 over H1/H2/H4

In Vivo Validation Protocols

To establish a self-validating system for efficacy, researchers must correlate pharmacokinetic exposure directly with functional pharmacodynamic readouts. Below are the gold-standard methodologies for validating these analogs.

Protocol A: Target Occupancy & Brain Penetration

Causality: Before assessing behavioral efficacy, one must prove the compound physically reaches the brain and engages the target receptor. This protocol uses LC-MS/MS and autoradiography to confirm spatial distribution.

  • Administration: Dose adult Sprague-Dawley rats subcutaneously (s.c.) with the analog (e.g., 1 mg/kg) or a vehicle control. Subcutaneous dosing avoids first-pass hepatic metabolism, providing a clearer PK baseline.

  • Tissue Harvesting: At Tmax​ (previously determined via pilot PK studies), euthanize subjects. Extract blood (centrifuge immediately for plasma) and rapidly freeze brain tissue in isopentane to preserve receptor integrity.

  • LC-MS/MS Quantification: Homogenize brain tissue. Extract the compound using protein precipitation with acetonitrile. Rationale: Acetonitrile denatures binding proteins, releasing the free fraction of the drug and ensuring accurate quantification of the unbound, active compound ( Kp,uu​ ).

  • Ex Vivo Autoradiography: Section the frozen brains sagittally. Incubate the sections with a radioligand (e.g., [3H] -N α -methylhistamine). Measure the displacement of the radioligand by the unlabeled 4-phenoxypiperidine analog in specific brain regions (e.g., Cortex, Striatum) to calculate exact receptor occupancy percentages[2].

Protocol B: Functional Efficacy via Rat EEG Model of Wakefulness

Causality: H3 receptor antagonism blocks the presynaptic negative feedback loop, triggering histamine release and promoting cortical activation. EEG telemetry provides an objective, quantifiable readout of this wake-promoting efficacy.

  • Surgical Implantation: Under isoflurane anesthesia, implant telemetry transmitters with cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes. Allow a strict 7-day recovery period to ensure inflammatory responses do not skew baseline sleep architecture.

  • Baseline Calibration: Record baseline EEG/EMG continuously for 24 hours. Rationale: This establishes the subject's natural diurnal sleep-wake cycle, serving as an internal, self-validating control.

  • Dosing & Recording: Administer the test compound (1 mg/kg s.c.) during the light phase . Rationale: Nocturnal rodents naturally sleep during the light phase; dosing at this time maximizes the dynamic range for observing drug-induced wakefulness.

  • Spectral Analysis: Utilize automated scoring software to classify 10-second epochs into Wake, NREM, or REM sleep states. Efficacy is successfully validated if the data shows a statistically significant increase in cumulative wake time and a corresponding reduction in delta band (0.5-4 Hz) power compared to the vehicle.

Visualizing the Validation Framework

Target Mechanism of Action

The structural rigidity of the 4-phenoxypiperidine core drives a highly efficient signaling cascade.

H3R_Pathway A 4-Phenoxypiperidine Analog B Histamine H3 Autoreceptor (Presynaptic) A->B Antagonizes C Inhibition of Negative Feedback Loop B->C Blockade D Increased Histamine Release C->D Triggers E Cortical Activation & Wakefulness (EEG) D->E Promotes

Mechanistic pathway of 4-phenoxypiperidine analogs promoting wakefulness via H3 receptor antagonism.

Experimental Workflow

A self-validating experimental workflow ensures that observed behavioral changes are directly linked to target engagement.

Workflow S1 Compound Dosing (SC or PO) S2 Pharmacokinetics (LC-MS/MS) S1->S2 S3 Receptor Occupancy (Autoradiography) S1->S3 S4 In Vivo Efficacy (Rat EEG Telemetry) S1->S4 S5 Data Analysis (Spectral Scoring) S4->S5

Self-validating experimental workflow for assessing in vivo efficacy and pharmacokinetics.

Conclusion

The transition from flexible aliphatic chains to the 4-phenoxypiperidine-1-carboxamide scaffold represents a masterclass in rational drug design. By restricting conformational freedom, researchers can bypass the entropic penalties of target binding, resulting in superior in vivo efficacy at dramatically lower doses. When validated through rigorous, self-controlled EEG and autoradiography protocols, these analogs demonstrate a clear pharmacokinetic-pharmacodynamic relationship, cementing their status as premier candidates for CNS therapeutic development.

References

  • Dvorak, C. A., et al. "4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists." Journal of Medicinal Chemistry 48.6 (2005): 2229-2238.

  • Dvorak, C. A., et al. "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists | Journal of Medicinal Chemistry - ACS Publications." ACS Publications (2005). 2

  • Sadek, B., et al. "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation." International Journal of Molecular Sciences 19.4 (2018): 1243. 1

  • Chow, S. Y., et al. "Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation." Molecules (2019). 3

Sources

Benchmarking 4-Phenoxypiperidine-1-carboxamide Derivatives: A Comparative Guide to sEH Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the benchmarking of novel pharmacophores not merely as a data-collection exercise, but as a rigorous validation of chemical design. The transition from flexible, linear ureas to conformationally restricted 4-phenoxypiperidine-1-carboxamide derivatives represents a significant leap in targeting soluble epoxide hydrolase (sEH).

This guide provides a comprehensive, data-driven framework for evaluating these novel derivatives against established standard-of-care reference drugs, ensuring that your drug development pipeline is built on reproducible and mechanistically sound data.

Executive Rationale & Target Biology

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme that catalyzes the hydrolysis of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes EET levels, making it a prime therapeutic target for cardiovascular, neurodegenerative, and inflammatory diseases.

Historically, linear 1,3-disubstituted ureas (like AUDA) were used to inhibit sEH. However, they suffered from poor metabolic stability and high conformational entropy. The incorporation of a 4-phenoxypiperidine core restricts the conformational flexibility of the urea pharmacophore. This reduces the entropic penalty upon binding to the sEH active site and limits susceptibility to rapid oxidative metabolism by hepatic CYPs. For instance, N-(2,4-dichlorobenzyl)-4-phenoxypiperidine-1-carboxamide has demonstrated highly potent, stable inhibition of sEH with a Ki​ in the low nanomolar range . Furthermore, radiolabeling studies utilizing [11C]carbon monoxide have validated the utility of these rigid ureas in tracking sEH occupancy in vivo during advanced PET imaging .

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitors 4-Phenoxypiperidine-1-carboxamides & Standard Drugs Inhibitors->sEH Competitive Inhibition

Fig 1. sEH-mediated EET hydrolysis pathway and targeted inhibition mechanism.

Pharmacological Benchmarking Data

To objectively assess the 4-phenoxypiperidine-1-carboxamide scaffold, we benchmark it against three historically significant sEH inhibitors: TPPU (current standard), t-TUCB (potent but structurally different), and AUDA (first-generation, metabolically labile).

Compound ClassRepresentative Drug / DerivativeTargetIC₅₀ (nM)Half-life (h)Oral Bioavailability (F%)Key Pharmacological Notes
Phenoxypiperidine Urea N-(2,4-dichlorobenzyl)-4-phenoxypiperidine-1-carboxamidesEH~2.54.2>60%Conformationally restricted; excellent metabolic stability; high BBB penetration.
Piperidine Urea TPPU (Standard)sEH~1.112.0>80%Exceptional potency and long residence time; clinical benchmark.
Adamantyl Urea t-TUCB (Standard)sEH~0.96.5>70%High potency; bulky adamantane group limits aqueous solubility.
Linear Urea AUDA (Historical)sEH~3.2<1.0<20%Rapidly metabolized via β -oxidation; poor PK profile.

Self-Validating Experimental Methodologies

A benchmark is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems, ensuring that environmental artifacts do not skew the comparative data.

Workflow Prep Compound Library Prep (Standardized in DMSO) InVitro In Vitro FRET Assay (CMNPC Substrate + BSA) Prep->InVitro Validation Validation InVitro->Validation Validation->InVitro Fail (Discard) InVivo In Vivo PK Profiling (LC-MS/MS Quantification) Validation->InVivo Pass Analysis Data Synthesis (IC50, Half-life, F%) InVivo->Analysis

Fig 2. Self-validating experimental workflow for sEH inhibitor benchmarking.

Protocol A: FRET-Based sEH Inhibition Kinetics

This assay measures the ability of the derivatives to prevent the hydrolysis of a fluorogenic substrate.

  • Reagent Preparation : Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL essentially fatty-acid-free Bovine Serum Albumin (BSA).

    • Causality: sEH inhibitors (especially adamantyl and phenoxypiperidine ureas) are highly lipophilic. Without BSA, these compounds non-specifically adsorb onto the polystyrene walls of the microtiter plate, artificially depleting the effective concentration and falsely inflating the IC₅₀ values.

  • Enzyme Incubation : Pre-incubate recombinant human sEH (1 nM final concentration) with serial dilutions of the inhibitor (0.1 to 10,000 nM) for 15 minutes at 30°C.

    • Causality: The 15-minute pre-incubation allows the system to reach thermodynamic equilibrium. Because ureas are tight-binding, transition-state mimics, omitting this step leads to underestimation of potency.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate Cyano-2-naphthylmethyl-3-(3-phenylpropyl)oxirane (CMNPC) to a final concentration of 5 µM.

  • Kinetic Measurement : Monitor fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 10 minutes.

  • Self-Validation Gate : Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM TPPU (positive control). The plate is only deemed valid if Z' > 0.7. If the TPPU IC₅₀ deviates from its historical baseline of 1.1 ± 0.2 nM, the entire analytical run must be discarded.

Protocol B: In Vivo Pharmacokinetic Profiling

To prove that the 4-phenoxypiperidine core translates to in vivo efficacy, we must map its pharmacokinetic (PK) profile.

  • Formulation : Formulate all compounds in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline.

    • Causality: Rigid phenoxypiperidine cores have high crystal lattice energy. Administering them as a suspension leads to erratic, dissolution-rate-limited absorption. A homogenous solution is mandatory to accurately benchmark true oral bioavailability (F%).

  • Administration & Sampling : Administer via oral gavage (PO, 3 mg/kg) and intravenous tail vein injection (IV, 1 mg/kg) in Sprague-Dawley rats. Collect blood at 8 distinct time points over 24 hours.

  • LC-MS/MS Quantification : Extract plasma samples using liquid-liquid extraction (LLE) with ethyl acetate.

    • Causality: LLE precipitates plasma proteins while fully recovering the highly lipophilic analytes, preventing ion suppression in the mass spectrometer.

  • Self-Validation Gate : The extraction recovery must be >85%, and the calibration curve must exhibit an R² > 0.99. If the internal standard variance exceeds 15% across the run, the extraction is rejected.

Structural & Mechanistic Insights

The benchmarking data clearly illustrates why the 4-phenoxypiperidine-1-carboxamide scaffold is a superior alternative to legacy linear ureas like AUDA. By locking the ether oxygen and the aromatic ring into a defined spatial arrangement via the piperidine ring, the molecule perfectly occupies the hydrophobic pocket of the sEH active site.

This rigidification achieves two critical outcomes:

  • Thermodynamic Advantage : It reduces the entropic penalty typically paid when a flexible molecule binds to a target.

  • Metabolic Shielding : It eliminates the vulnerable alkyl chains present in AUDA, completely bypassing rapid β -oxidation pathways, thereby extending the half-life from <1.0 hour to over 4 hours.

When compared to modern standards like TPPU, the phenoxypiperidine derivatives hold their ground, offering comparable low-nanomolar potency while providing an alternative intellectual property space and potentially different tissue distribution profiles (e.g., enhanced blood-brain barrier penetration for neurodegenerative applications).

References

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s)
  • Synthesis of 11C-Labelled Ureas by Palladium(II)

comparing the antiproliferative activity of different 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on overcoming resistance in aggressive malignancies like androgen-independent prostate cancer, identifying novel chemotypes with distinct binding profiles is critical. This guide provides an in-depth comparative analysis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides , a highly potent class of tubulin inhibitors[1].

By dissecting the Structure-Activity Relationship (SAR) and the underlying mechanistic biology, this guide equips medicinal chemists and application scientists with the foundational data necessary for target-specific ligand tuning.

Mechanistic Rationale: The Importance of Linear Geometry

The discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides emerged from a two-vector SAR optimization strategy targeting the DU-145 prostate cancer cell line[1]. Initial biological activity profiling utilized the National Cancer Institute's COMPARE analysis (a 60-cell line screening algorithm), which revealed a high correlation between this chemotype and known tubulin inhibitors[1].

Causality in Structural Design

The core innovation of this scaffold lies in its 1,4-piperidine linker . This linker acts as a rigid, linear spacer that perfectly aligns the two terminal fragments (the 1,2,4-oxadiazole ring and the carboxamide nitrogen) into the tubulin binding pocket[2].

  • Linearity is Non-Negotiable: When the geometry of the piperidine moiety is altered to a non-linear configuration (e.g., using 2-piperidine, 3-piperidine, or pyrrolidine precursors), the antiproliferative activity is drastically reduced or completely eliminated[2].

  • Polypharmacy Potential: The optimized lead compound, 12a , achieves a GI₅₀ of 120 nM, demonstrating that fine-tuning the terminal substituents on this linear axis allows for highly specific target engagement without off-target kinase liabilities[1][2].

TubulinPathway C12a Compound 12a (1,4-piperidine linker) TubDimer α/β-Tubulin Dimers C12a->TubDimer Binds Polymerization Microtubule Polymerization TubDimer->Polymerization Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Polymerization->MitoticArrest Disruption Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Induction

Fig 1. Mechanistic pathway of Compound 12a inducing G2/M mitotic arrest via tubulin inhibition.

Structure-Activity Relationship (SAR) & Comparative Efficacy

A comprehensive orthogonal SAR survey evaluated various terminal substituents on the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold[1]. The data below summarizes the antiproliferative activity against DU-145 cells, highlighting the stark contrast between the optimized linear leads and their non-linear geometric isomers[2].

Table 1: SAR Comparison against DU-145 Prostate Cancer Cells
Compound IDCore Scaffold / Linker GeometryTerminal Substituent ProfileDU-145 GI₅₀ (nM)Activity Status
12a (Lead) 1,4-piperidine (Linear) Optimized 2-Vector120 nM Highly Active
11b 1,4-piperidine (Linear)N-benzyl carboxamide variant< 1000 nMActive
11d 1,4-piperidine (Linear)N-benzyl carboxamide variant< 1000 nMActive
8g 1,4-piperidine (Linear)Alternative Vector Variant< 1000 nMActive
8o 1,4-piperidine (Linear)Alternative Vector Variant< 1000 nMActive
15 1,4-piperidine (Altered Geom.)Optimized 2-Vector> 10,000 nMDrastically Reduced
13 2-piperidine (Non-linear)Optimized 2-Vector> 50,000 nMInactive
14 3-piperidine (Non-linear)Optimized 2-Vector> 50,000 nMInactive
16 pyrrolidine (Non-linear)Optimized 2-Vector> 50,000 nM*Inactive

*Note: "Inactive" is defined as showing <20% DU-145 growth inhibition at a 50 μM concentration[1][2].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard workflow for validating compounds within this chemotype. Every assay is designed as a self-validating system incorporating internal controls to rule out false positives.

Protocol A: In Vitro Antiproliferative Assay (DU-145)

Purpose & Causality: DU-145 cells lack the androgen receptor, making them an ideal model for aggressive, castration-resistant prostate cancer. This assay establishes the primary phenotypic efficacy of the synthesized library.

  • Cell Seeding: Seed DU-145 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the test compounds (e.g., 12a, 11b) ranging from 10 μM to 1 nM.

  • Self-Validation Controls:

    • Positive Control: Paclitaxel (known tubulin stabilizer) to ensure cell line sensitivity.

    • Negative Control: 0.1% DMSO vehicle to establish baseline viability.

  • Readout: After 72 hours, add MTT reagent (5 mg/mL). Incubate for 4 hours, solubilize formazan crystals in DMSO, and measure absorbance at 570 nm. Calculate GI₅₀ using non-linear regression.

Protocol B: Direct Tubulin Polymerization Assay

Purpose & Causality: Phenotypic cytotoxicity does not guarantee tubulin binding. This biochemical assay uses pure porcine tubulin to confirm that the mechanism of action is direct target engagement rather than upstream kinase inhibition[1].

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Reaction Assembly: Mix 3 mg/mL tubulin with the test compound (e.g., 12a at 1 μM) in a pre-warmed 96-well half-area plate.

  • Self-Validation Controls:

    • Polymerization Enhancer: Paclitaxel (10 μM).

    • Polymerization Inhibitor: Colchicine or Vinblastine (10 μM).

  • Kinetic Readout: Monitor polymerization via fluorescence (excitation 340 nm / emission 410 nm) or absorbance (340 nm) continuously for 60 minutes at 37°C. Compounds like 12a will show a flattened kinetic curve similar to Colchicine.

Protocol C: Flow Cytometry for Mitotic Index

Purpose & Causality: To bridge the gap between pure biochemical binding and cellular death, flow cytometry is used to confirm that the cells are dying specifically due to mitotic arrest (G2/M phase accumulation)[1].

  • Treatment: Treat a leukemia cell line or DU-145 cells with the test compound at 2× GI₅₀ for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Resuspend the pellet in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes.

  • Analysis: Analyze via flow cytometry. A successful tubulin inhibitor will display a massive shift in the DNA content histogram, with the majority of the cell population arresting in the 4N (G2/M) peak.

Workflow Lib Library Synthesis (2-Vector SAR) Assay Antiproliferative Assay (DU-145 Cells) Lib->Assay Primary Screen Compare COMPARE Analysis (NCI 60-Cell Line) Assay->Compare Profiling Tubulin In Vitro Tubulin Polymerization Assay Compare->Tubulin Target Validation Flow Flow Cytometry (Mitotic Index) Tubulin->Flow Cellular Confirmation

Fig 2. Orthogonal validation workflow from primary SAR screening to cellular mechanism confirmation.

References

  • Krasavin, M., et al. "Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 18, 2014, pp. 4477-4481.[Link]

Sources

Comparative Analgesic Efficacy of Novel Piperidine-4-Carboxamide Derivatives: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The piperidine nucleus is a privileged pharmacophore in pain management, serving as the structural backbone for potent analgesics ranging from pethidine to fentanyl. However, the dose-limiting side effects of traditional mu-opioid receptor (MOR) agonists—such as respiratory depression, tolerance, and dependence—have driven the search for safer alternatives. Recent medicinal chemistry efforts have identified piperidine-4-carboxamide derivatives as highly versatile scaffolds. By tuning the functional groups around the carboxamide moiety, researchers can direct these molecules toward divergent, non-overlapping analgesic pathways, including mixed opioid receptor agonism and endocannabinoid modulation.

This guide objectively compares the preclinical analgesic performance of distinct piperidine-4-carboxamide classes, detailing their structure-activity relationships (SAR) and providing self-validating experimental protocols for evaluating novel candidates.

Structural Rationale & Mechanistic Pathways

The substitution of a carboxamide group at the 4-position of the piperidine ring fundamentally alters the molecule's spatial geometry and hydrogen-bonding capabilities. This modification allows the scaffold to interact with multiple therapeutic targets depending on its N-substituents.

  • Mixed MOR/DOR Agonism: Traditional fentanyl analogs bind almost exclusively to MOR, leading to severe side effects. By utilizing the Ugi multicomponent reaction to synthesize highly functionalized carfentanil amides, researchers have developed piperidine-4-carboxamides that act as full MOR agonists but partial delta-opioid receptor (DOR) agonists[1]. Causality: The partial DOR agonism counteracts the beta-arrestin recruitment typically triggered by MOR activation, effectively mitigating tolerance and physical dependence while maintaining profound analgesia[1].

  • Monoacylglycerol Lipase (MAGL) Inhibition: Alternatively, modifying the scaffold into aryl formyl piperidine derivatives shifts the target entirely away from opioid receptors. These derivatives act as reversible inhibitors of MAGL[2]. Causality: Inhibiting MAGL prevents the enzymatic degradation of 2-arachidonoylglycerol (2-AG). The localized accumulation of this endocannabinoid activates CB1 and CB2 receptors in pain pathways, producing potent antinociception without the psychoactive catalepsy associated with direct CB1 agonists[2].

Pathways P4C Piperidine-4-Carboxamide Derivatives MOR Mu-Opioid Receptor (MOR) Agonism P4C->MOR Carfentanil Amides MAGL MAGL Enzyme Inhibition P4C->MAGL Aryl Formyl Derivatives Gi Gi/o Protein Coupling (cAMP ↓) MOR->Gi AEA 2-AG Accumulation MAGL->AEA Analgesia Analgesic Response (Pain Relief) Gi->Analgesia Decreased Excitability AEA->Analgesia CB1/CB2 Activation

Diagram 1: Divergent analgesic signaling pathways of piperidine-4-carboxamide derivatives.

Comparative Efficacy & SAR Data

To objectively assess the potential of these novel derivatives, we must compare their in vivo performance metrics. The table below synthesizes experimental data across three distinct classes of piperidine-4-carboxamides.

Quantitative Data Comparison
Compound ClassRepresentative DerivativePrimary TargetAnalgesic ModelEfficacy vs. StandardNotable Side Effects
Benzoyl Derivatives 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamidePutative Opioid ReceptorsTail-Flick (Mice)Comparable to Pethidine (50 mg/kg); peak effect at 60 min[3]Minimal behavioral changes; no significant antioxidant activity[3]
Carfentanil Amides N-cycloheptyl-1-phenylethyl-4-(N-phenylpropionamido)-piperidine-4-carboxamideMOR (Full Agonist) / DOR (Partial Agonist)Tail-Flick (Mice)ED50 ~ 5 mg/kg (More potent than subcutaneous Morphine)[1]Mild respiratory depression; No physical dependence or constipation[1]
Aryl Formyl Piperidines 1-Benzhydryl-N-(3-methoxyphenyl)piperidine-4-carboxamideMAGL (Reversible Inhibitor)Multiple Sclerosis / Neuropathy ModelsHigh Potency (IC50 = 0.18 μM); highly selective over FAAH[2]No undesirable CB1-mediated side effects (e.g., catalepsy)[2]
SAR Insights & Causality

When comparing the benzoyl derivatives synthesized by Naeem et al., the 3,4,5-trimethoxybenzoyl substitution yielded significantly higher analgesia than the 3,5-dinitrobenzoyl analog[3]. Why? The electron-donating methoxy groups increase the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetration. Furthermore, the oxygen atoms in the methoxy groups act as superior hydrogen-bond acceptors within the receptor's hydrophobic binding pocket compared to the bulky, electron-withdrawing nitro groups[3].

Standardized Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), all comparative claims must be grounded in rigorous, self-validating methodologies.

Workflow Synthesis Compound Synthesis & Purification Dosing In Vivo Dosing (Vehicle, Standard, Test) Synthesis->Dosing TailFlick Thermal Nociception Tail-Immersion Assay Dosing->TailFlick 30-180 min intervals Data Data Acquisition (Latency in seconds) TailFlick->Data Cut-off time enforced Validation Calculate PMAP % & ANOVA Validation Data->Validation

Diagram 2: Self-validating in vivo workflow for evaluating thermal antinociception.

Protocol A: In Vivo Thermal Antinociception (Tail-Immersion Assay)

We utilize tail-immersion over radiant tail-flick because liquid immersion provides uniform thermodynamic heat transfer, eliminating latency variability caused by local differences in rodent tail pigmentation.

  • Subject Preparation: Habituate adult CD1 mice (20-25g) to the testing environment for 60 minutes prior to baseline measurements.

  • Baseline Acquisition: Submerge the distal 3 cm of the mouse's tail into a circulating water bath thermostatically maintained at exactly 51.0 ± 0.5°C. Record the latency to withdrawal (flicking or rapid movement).

  • Self-Validating Cut-Off: Crucial Step: Enforce a strict 10-second cut-off. If the mouse does not respond within 10 seconds, remove the tail manually. Causality: This internal control prevents thermal tissue necrosis, which would induce hyperalgesia and confound all subsequent time-point readings.

  • Dosing & Blinding: Administer the test compound (e.g., 5-50 mg/kg s.c. or p.o.), the vehicle (Negative Control), and the standard drug (e.g., Pethidine or Morphine, Positive Control). The observer recording the latencies must be blinded to the treatment groups to prevent confirmation bias.

  • Time-Course Evaluation: Record latencies at 30, 60, 90, 120, and 180 minutes post-administration.

  • Data Transformation: Convert raw latency times into the Percentage of Maximum Possible Effect (%MPE) or Possible Maximal Analgesic Percentage (PMAP) using the formula: %MPE =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100.

Protocol B: In Vitro Radioligand Binding Validation (Opioid Receptors)

To prove that the observed in vivo analgesia is receptor-mediated, binding affinity must be quantified.

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR, DOR, or KOR in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 μg of membrane protein with the test piperidine-4-carboxamide derivative (concentrations ranging from 10−10 to 10−5 M) and a radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Equilibration: Allow the mixture to reach equilibrium by incubating at 25°C for 60 minutes. Causality: 60 minutes ensures steady-state kinetics are achieved, preventing artificially low affinity readings caused by premature termination.

  • Filtration & Washing: Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Scintillation Counting: Quantify the bound radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

Piperidine-4-carboxamide derivatives represent a highly tunable class of preclinical analgesics. By manipulating the N-substituents and the carboxamide core, drug developers can successfully navigate away from the hazardous side-effect profile of traditional opioids. Whether operating through mixed MOR/DOR agonism (as seen in Ugi-derived carfentanil amides) or through the endocannabinoid system via MAGL inhibition, these novel scaffolds offer a promising frontier for the next generation of pain therapeutics.

References

  • Source: International Journal of Research in Pharmacy and Chemistry (ijrpc.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)

Sources

Safety Operating Guide

4-Phenoxypiperidine-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the operational lifecycle of a chemical does not end at the bench—it ends at safe, compliant disposal. 4-Phenoxypiperidine-1-carboxamide is a specialized synthetic intermediate frequently utilized in [1] and enzyme modulation studies. Because highly specialized derivatives often lack exhaustive, compound-specific environmental data, laboratory professionals must construct a disposal framework grounded in the known toxicological profiles of its constituent moieties and [2].

The following guide provides a field-proven, self-validating operational plan for the safe handling and disposal of 4-Phenoxypiperidine-1-carboxamide.

Hazard Assessment & Mechanistic Causality

To dispose of a chemical safely, one must first understand why it is hazardous.

  • Piperidine Ring & Phenoxy Group: The piperidine moiety is inherently basic and acts as a severe irritant to mucosal membranes. The addition of the lipophilic phenoxy group increases the molecule's membrane permeability, thereby enhancing its potential for systemic absorption via dermal exposure[3].

  • Carboxamide Linkage: While chemically stable at room temperature, the amide bond and nitrogenous ring will release highly toxic nitrogen oxides (NOx) and carbon monoxide upon [4] (e.g., during incineration).

  • Solvent Interactions: In liquid waste streams, this compound is typically dissolved in organic solvents (e.g., THF, DMSO, or Dichloromethane). The carrier solvent dictates the specific EPA waste code and flammability profile[2].

Quantitative Data & Logistical Parameters

Summarizing the physical and regulatory parameters ensures that your laboratory remains compliant with environmental health and safety (EHS) standards.

ParameterSpecification / StandardCausality / Rationale
Primary Hazard Class Irritant (Skin/Eyes), Target Organ ToxicityLipophilic phenoxy group enhances dermal penetration[3].
EPA Waste Designation F-list (if dissolved in solvent)Designation is dependent on the carrier solvent (e.g., F002 for halogenated solvents)[2].
Thermal Decomposition NOx, CO, CO₂Amide and piperidine nitrogen oxidize to toxic gases at high temperatures[4].
Primary PPE Nitrile gloves (≥0.11 mm), Splash gogglesPrevents systemic absorption via mucous membranes[5].
Storage Temperature Ambient (15°C - 25°C)Prevents solvent evaporation and dangerous pressure buildup in sealed containers[4].

Self-Validating Disposal Protocols

Every operational procedure in the laboratory should contain built-in validation checks to prevent human error. Follow these step-by-step workflows for managing 4-Phenoxypiperidine-1-carboxamide waste.

Phase 1: Liquid Waste Management (Solvent Mixtures)
  • Action: Separate liquid waste containing 4-Phenoxypiperidine-1-carboxamide into halogenated (e.g., Dichloromethane) and non-halogenated (e.g., THF, DMSO) streams. Transfer the liquid to a PTFE-lined glass carboy.

  • Causality: Mixing incompatible solvents can trigger exothermic reactions or gas evolution, which complicates incineration logistics and risks container rupture.

  • Validation Check: The 15-Minute Rule. Before sealing the carboy, leave the mixture unsealed in a certified chemical fume hood for 15 minutes. Visually confirm the absence of gas evolution or heat generation. Verify that exactly 20% headspace remains in the container to accommodate vapor expansion[6].

Phase 2: Solid Waste Containerization
  • Action: Collect unused powder, contaminated pipette tips, weighing boats, and disposable PPE in High-Density Polyethylene (HDPE) containers[5].

  • Causality: HDPE provides exceptional chemical resistance against residual organics and prevents environmental leaching over time.

  • Validation Check: Double-Bag Integrity. Double-bag all solid waste in heavy-duty hazardous waste bags. Before placing the bag into the secondary EHS containment bin, physically inspect the outer bag to ensure no particulate residue or tears are present.

Phase 3: Spill Response & Decontamination
  • Action: In the event of a powder or liquid spill, immediately isolate the area. Absorb liquid spills with an inert material (e.g., vermiculite or sand)[5]. Do not use combustible materials like sawdust.

  • Causality: Piperidine derivatives can be reactive; using inert absorbents prevents secondary fires or unforeseen chemical reactions during the cleanup process[4].

  • Validation Check: pH Swipe Test. After sweeping the absorbed material into a hazardous waste bin and washing the area with a soap/water solution, swipe test the surface. Verify a neutral pH (pH 6.5–7.5) using indicator paper to confirm complete decontamination before reopening the workspace.

Operational Workflow Visualization

The following decision-tree illustrates the logistical pathways for segregating and disposing of 4-Phenoxypiperidine-1-carboxamide based on its physical state.

DisposalWorkflow Start 4-Phenoxypiperidine- 1-carboxamide Waste Type Waste State? Start->Type Solid Solid / Powder (PPE, Labware) Type->Solid Powder/PPE Liquid Liquid / Solution (Solvent Mixtures) Type->Liquid Dissolved SolidCont HDPE Container (Double Bagged) Solid->SolidCont LiquidCont Glass/PTFE Carboy (20% Headspace) Liquid->LiquidCont Label Label: Hazardous Waste (Toxic/Irritant) SolidCont->Label LiquidCont->Label EHS EHS / EPA-Certified Incineration Label->EHS

Workflow for segregation and disposal of 4-Phenoxypiperidine-1-carboxamide waste streams.

References

  • MDPI. "Current Aspects of Radiopharmaceutical Chemistry." MDPI.[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA. [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA. [Link]

Sources

Personal protective equipment for handling 4-Phenoxypiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive procedural guide to ensure that your laboratory operations not only meet strict regulatory compliance but also safeguard your personnel against the specific mechanistic hazards associated with 4-Phenoxypiperidine-1-carboxamide .

Rather than a generic safety sheet, this guide provides a self-validating operational system. It bridges the gap between physicochemical properties, biological mechanisms, and daily laboratory logistics.

Mechanistic Hazard Profile & Causality

4-Phenoxypiperidine-1-carboxamide is a highly specialized synthetic intermediate. Derivatives of the 4-phenoxypiperidine scaffold are frequently utilized in the development of potent soluble epoxide hydrolase (sEH) inhibitors [1].

The Causality of Risk: sEH is a critical enzyme involved in the metabolism of arachidonic acid epoxides (EETs), which act as endogenous chemical mediators regulating vascular tone, blood pressure, and cellular inflammation[1]. Because these compounds are designed to be highly lipophilic to cross biological membranes and access the sEH catalytic pocket, they pose a significant risk of transdermal absorption. Accidental systemic exposure could inadvertently alter lipid signaling pathways and cardiovascular parameters. Therefore, standard "dust nuisance" PPE is insufficient; barrier protection must account for high lipophilicity and biological potency.

Quantitative Physicochemical Summary

Property / Specification Data Value
Chemical Name 4-Phenoxypiperidine-1-carboxamide
CAS Registry Number 2408962-74-1[2]
Molecular Formula C12H16N2O2[2]
Molecular Weight 220.27 g/mol [2]
Primary Biological Target Soluble Epoxide Hydrolase (sEH)[1]

| OSHA Hazard Classification | Irritant, Potential Systemic Toxicant |

Personal Protective Equipment (PPE) Requirements

In accordance with OSHA’s Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[3], the following PPE protocol is mandatory when handling this compound:

  • Dermal Protection (Double Gloving): Use extended-cuff nitrile gloves (minimum 5 mil thickness). Rationale: Nitrile provides superior resistance to lipophilic organic compounds compared to latex. Double gloving ensures that if the outer glove is compromised by a solvent used during synthesis (e.g., dichloromethane or THF)[4], the inner glove maintains the biological barrier.

  • Respiratory Protection: All handling of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet or a properly certified chemical fume hood with a face velocity of 80-100 fpm. Rationale: Prevents the inhalation of micro-particulates that could act systemically on pulmonary sEH receptors.

  • Ocular & Body Protection: Chemical splash goggles (indirect venting) and a flame-resistant, fluid-impermeable lab coat.

Operational Plan: Step-by-Step Methodology

To comply with OSHA’s Chemical Hygiene Plan (CHP) mandates (29 CFR 1910.1450)[5], follow this self-validating workflow for weighing and reaction setup:

Step 1: Environmental Preparation Verify that the fume hood is operational and clear of incompatible reagents (e.g., strong oxidizers). Lay down a disposable, anti-static bench pad to capture any micro-spills.

Step 2: Static Control & Weighing Because fine organic powders are prone to aerosolization via static charge, use an anti-static gun (ionizer) on the weighing boat prior to dispensing. Carefully transfer 4-Phenoxypiperidine-1-carboxamide using a micro-spatula.

Step 3: Solubilization If the protocol requires solubilization (e.g., in dichloromethane for oxidative carbonylation)[4], add the solvent directly to the weighing vessel inside the fume hood before transferring to the main reaction flask. This eliminates the risk of transporting dry powder across the laboratory.

Step 4: Immediate Decontamination Once the transfer is complete, wipe down the balance, spatulas, and surrounding hood area with a 70% ethanol solution, followed by a 10% bleach wipe if biological cross-contamination is a concern. Dispose of the bench pad in the solid hazardous waste bin.

Safety & Handling Workflow Visualization

PPE_Workflow Start Risk Assessment: 4-Phenoxypiperidine-1-carboxamide PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Process Execute Synthesis/ Assay Protocol Hood->Process Spill Spill Detected? Process->Spill Clean Decontaminate with EtOH / Wet Wipe Spill->Clean Yes Dispose Segregate Solid/Liquid Waste (EPA RCRA Guidelines) Spill->Dispose No Clean->Dispose

Workflow for handling 4-Phenoxypiperidine-1-carboxamide and spill response.

EPA-Compliant Disposal Plan

Chemical waste generated from 4-Phenoxypiperidine-1-carboxamide must be managed strictly under the EPA’s Resource Conservation and Recovery Act (RCRA)[6].

Step 1: Waste Segregation

  • Solid Waste: Contaminated gloves, anti-static pads, and empty vials must be placed in a designated, puncture-proof solid hazardous waste container.

  • Liquid Waste: Segregate liquid reaction waste into "Halogenated" or "Non-Halogenated" carboys based on the solvents used. Do not mix incompatible waste streams[6].

Step 2: Labeling and SAA Storage Attach a hazardous waste tag to the container immediately upon the first drop of waste entering it. The tag must list the full chemical name ("4-Phenoxypiperidine-1-carboxamide")—abbreviations or chemical structures are strictly prohibited by the EPA[6]. Store the container in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point[7].

Step 3: Central Accumulation Transfer Ensure SAA containers do not exceed 55 gallons. Once full, date the label and transfer the container to the facility's Central Accumulation Area (CAA) within 3 days, adhering to your facility's specific Large Quantity Generator (LQG) or Small Quantity Generator (SQG) time limits (typically 90 or 180 days)[7].

References

  • CAS No. 2408962-74-1 | Chemsrc Chemsrc Database. [Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase BRENDA Enzyme Database.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC.[Link]

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation MDPI - Molecules.[Link]

  • OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN Occupational Safety and Health Administration (OSHA).[Link]

  • How to Dispose of Chemical Waste Environmental Health and Safety - Case Western Reserve University.[Link]

  • Managing Hazardous Chemical Waste in the Lab Lab Manager.[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.